2-Nonenoic Acid
Description
Properties
IUPAC Name |
non-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLXTJMPCFOTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3760-11-0, 29830-11-3 | |
| Record name | 2-Nonenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Non-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Nonenoic acid mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 2-Nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
cis-2-Nonenoic acid is a medium-chain, monounsaturated fatty acid belonging to the α,β-unsaturated carboxylic acid family.[1] While direct research is emerging, its structural and functional characteristics place it within the class of Diffusible Signal Factors (DSFs), which are potent signaling molecules in microbial communication.[1] These molecules are pivotal in regulating complex bacterial behaviors, including biofilm formation, virulence, and quorum sensing.[1] Due to the limited availability of direct quantitative data for cis-2-nonenoic acid, this guide frequently references its close structural analog, cis-2-decenoic acid (CDA), which is extensively studied and serves as a strong model for its biological activity.[2][3] This document consolidates the current understanding of its mechanism of action, presents available quantitative data, details relevant experimental protocols, and illustrates key pathways and workflows.
Core Mechanism of Action in Bacteria: Biofilm Modulation
The primary and most well-characterized role of cis-2-nonenoic acid and its analogs is the modulation of bacterial biofilms.[3] These fatty acids can inhibit the formation of new biofilms and, critically, induce the dispersion of established, mature biofilms.[4][5] This transitions bacteria from a sessile, protected state to a free-swimming, planktonic state, which is often more susceptible to antibiotics and host immune responses.[4][6]
Signaling Pathway via c-di-GMP Modulation
The mechanism is predominantly linked to the regulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[1] In many bacterial species, high intracellular levels of c-di-GMP promote the biofilm lifestyle, characterized by adhesion and matrix production. Conversely, low levels of c-di-GMP favor motility and a planktonic state.[1]
The DSF signaling cascade is generally understood as follows:
-
Signal Perception : The fatty acid signal (e.g., cis-2-nonenoic acid) binds to a specific sensor kinase protein located in the bacterial cell membrane.[1]
-
Phosphorelay Cascade : This binding event activates the sensor kinase, triggering a phosphorelay cascade.[1]
-
Enzyme Activation : The cascade culminates in the activation of a phosphodiesterase (PDE) enzyme.[1]
-
c-di-GMP Degradation : The activated PDE degrades c-di-GMP into linear diguanylate (pGpG).[1]
-
Phenotypic Switch : The resulting decrease in intracellular c-di-GMP concentration triggers the downstream genetic and physiological changes that lead to the disassembly of the biofilm matrix and the dispersal of individual cells.[1]
Quantitative Data Summary
Direct quantitative data for cis-2-nonenoic acid remains limited. The following table summarizes the available data for its close structural analog, cis-2-decenoic acid (CDA), which provides valuable benchmarks for experimental design.[1][2]
| Compound | Organism(s) | Bioactivity | Effective Concentration | Citation(s) |
| cis-2-Decenoic acid | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Salmonella enterica | Biofilm Dispersion | 310 nM (~0.053 µg/mL) | [2] |
| cis-2-Decenoic acid | Pseudomonas aeruginosa | Biofilm Dispersal | 100 nM | [4] |
| cis-2-Decenoic acid | Pseudomonas aeruginosa | Enhancement of Antibiotic Efficacy (Tobramycin, Ciprofloxacin) | 100 nM (~0.017 µg/mL) | [2] |
| cis-2-Decenoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Biofilm Inhibition | 125 µg/mL | [2] |
| cis-2-Decenoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Bacterial Growth Inhibition | ≥ 500 µg/mL | [2][7] |
| cis-2-Decenoic acid | Membrane Bioreactor Sludge Strains | EPS Reduction in Biofilm | 100 - 300 nM | [7] |
| cis-2-Decenoic acid Analog | Fluconazole-resistant Candida albicans | Synergistic effect with fluconazole/itraconazole | FICI ≤ 0.08* | [7] |
*FICI: Fractional Inhibitory Concentration Index. A value ≤ 0.5 is typically considered synergistic.[7]
Experimental Protocols & Workflows
To facilitate the investigation of cis-2-nonenoic acid's bioactivity, detailed methodologies for key experiments are provided below.
Biofilm Inhibition/Dispersion Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to either prevent biofilm formation (inhibition) or break down pre-formed biofilms (dispersion).[5]
Protocol:
-
Preparation of Plates : In a 96-well microtiter plate, add the desired concentrations of cis-2-nonenoic acid (solubilized in a suitable solvent like DMSO or ethanol) to a bacterial growth medium. Include solvent and no-treatment controls.
-
Inoculation : Add a standardized bacterial suspension (e.g., diluted to an OD₆₀₀ of ~0.05) to each well.
-
Incubation (for Inhibition) : Incubate the plate under static conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).
-
Treatment (for Dispersion) : For dispersion assays, first form biofilms by incubating bacteria in media for 24-48 hours. Then, gently remove the planktonic (non-adherent) cells, wash once with phosphate-buffered saline (PBS), and add fresh medium containing the test concentrations of cis-2-nonenoic acid. Incubate for an additional 2-24 hours.[5]
-
Washing : Discard the planktonic cells from the wells. Gently wash the wells three times with PBS to remove any remaining non-adherent cells.[5]
-
Staining : Add 150-200 µL of a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[2][5]
-
Final Wash : Remove the excess stain and wash the wells thoroughly with water until the wash water is clear. Air dry the plate completely.[1]
-
Solubilization : Add 200 µL of a solvent (e.g., 30% acetic acid or 95% ethanol) to dissolve the bound crystal violet stain.[5][8]
-
Quantification : Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of 570-595 nm.[2][8] A reduction in absorbance compared to the control indicates biofilm inhibition or dispersion.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a substance that prevents the visible growth of a microorganism.[2]
Protocol:
-
Stock Solution : Dissolve cis-2-nonenoic acid in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.[2]
-
Serial Dilutions : Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).[2]
-
Bacterial Inoculum : Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]
-
Controls : Include positive controls (wells with bacteria and medium only) and negative controls (wells with medium only).[2]
-
Incubation : Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.[2]
-
Analysis : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Quorum Sensing (QS) Inhibition Assay using a Biosensor Strain
This protocol uses a reporter strain to visualize and quantify the inhibition of QS signaling.[5]
Protocol:
-
Plate Preparation : Prepare agar (B569324) plates containing the appropriate growth medium, the biosensor strain (e.g., Agrobacterium tumefaciens KYC55 for AHLs), and a chromogenic substrate (e.g., X-gal).[5]
-
Inoculation : Inoculate the center of the plate with the test microorganism that produces the QS signal molecule of interest.
-
Compound Application : Apply different concentrations of cis-2-nonenoic acid to sterile paper discs and place them on the agar at a distance from the central inoculum.[5]
-
Incubation : Incubate the plates at the appropriate temperature until a color change is visible.
-
Analysis : Observe the plates for a color change (e.g., blue for X-gal) around the test microorganism, which indicates the production of the signaling molecule and its detection by the biosensor. A zone of reduced or no color around the paper discs with cis-2-nonenoic acid indicates inhibition of quorum sensing.[5]
Putative and Hypothesized Mechanisms of Action
While the anti-biofilm activity in bacteria is the most substantiated mechanism, evidence from related fatty acids suggests other potential pathways in different biological contexts.
Putative Receptor in Pseudomonas aeruginosa
For the analog cis-2-decenoic acid, research suggests that the long-chain fatty acid-CoA ligase, FadD1, may act as a cellular receptor in P. aeruginosa.[7] This interaction is proposed to modulate the expression of hundreds of genes involved in motility, metabolic activity, and virulence, providing a more detailed mechanism for its broad effects beyond biofilm dispersion.[7]
Potential Anti-inflammatory and Metabolic Effects in Mammalian Cells
Direct evidence for cis-2-nonenoic acid's mechanism of action in mammalian cells is currently lacking.[6] However, based on the known activities of other medium- and long-chain fatty acids, several plausible mechanisms can be hypothesized. Fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and can influence key metabolic and inflammatory pathways.[9][10][11]
Hypothesized Pathways:
-
PPAR Agonism : Fatty acids can act as agonists for PPARs (α, β/δ, γ), which are nuclear receptors that regulate genes involved in lipid metabolism and inflammation.[10][11] Activation of PPAR-α and PPAR-γ, for instance, can inhibit the expression of pro-inflammatory cytokines like TNF-α and IL-6.[9]
-
AMPK Activation : Some fatty acids can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[12][13] Activated AMPK can suppress inflammatory pathways, such as the NF-κB signaling cascade, and promote metabolically favorable outcomes.[12][14]
-
NF-κB Inhibition : A common downstream effect of both PPAR and AMPK activation is the inhibition of the master inflammatory transcription factor, NF-κB. This prevents the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[15][16]
Conclusion
cis-2-Nonenoic acid is an emerging bioactive molecule with a primary, well-hypothesized mechanism of action centered on the disruption of bacterial communication and biofilm integrity via modulation of the c-di-GMP signaling pathway.[1][3] While quantitative data and mechanistic insights are largely inferred from its close analog, cis-2-decenoic acid, the compound holds significant promise as a lead for developing novel anti-biofilm agents.[3] Future research should focus on validating these mechanisms directly for cis-2-nonenoic acid, determining its specific molecular targets (such as FadD1), and exploring its putative anti-inflammatory and metabolic roles in mammalian systems.[3][7] The experimental protocols and comparative data provided herein offer a robust framework for advancing these investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cis-2-Nonenoic acid | 1577-98-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Agonists for the peroxisome proliferator-activated receptor-alpha and the retinoid X receptor inhibit inflammatory responses of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A natural propenoic acid derivative activates peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Activation of AMP-activated protein kinase rapidly suppresses multiple pro-inflammatory pathways in adipocytes including IL-1 receptor-associated kinase-4 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. AMPK activation—protean potential for boosting healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pimaradienoic acid inhibits inflammatory pain: inhibition of NF-κB activation and cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biosynthesis of 2-Nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nonenoic acid, a medium-chain unsaturated fatty acid, is a member of the diffusible signal factor (DSF) family, which is involved in quorum sensing and the regulation of virulence in a variety of bacteria.[1] While the biological significance of this compound is a subject of growing interest, its precise biosynthetic pathway has not been fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, focusing on two primary putative pathways. This document also offers detailed experimental protocols and a compilation of relevant quantitative data from related enzymatic reactions to serve as a foundational resource for researchers investigating and engineering this pathway for therapeutic and biotechnological applications.
Putative Biosynthetic Pathways of this compound
The biosynthesis of this compound is hypothesized to occur via two main routes: a direct desaturation pathway and a pathway analogous to the synthesis of other DSF molecules.[1]
Putative Pathway 1: Direct Desaturation of Nonanoic Acid
This proposed pathway involves the direct conversion of the saturated fatty acid, nonanoic acid, into this compound. The key enzymatic steps are outlined below.
-
Activation of Nonanoic Acid: Nonanoic acid is first activated to its thioester derivative, either nonanoyl-CoA or nonanoyl-ACP. This reaction is catalyzed by an acyl-CoA synthetase or acyl-ACP synthetase, respectively, and is a prerequisite for most enzymatic modifications of fatty acids.[1]
-
Desaturation: A putative Δ²-fatty acid desaturase then introduces a cis-double bond between the second and third carbon atoms of the nonanoyl chain, yielding cis-2-nonenoyl-CoA or cis-2-nonenoyl-ACP.[1]
-
Hydrolysis: The final step is the hydrolysis of the thioester bond by a thioesterase, which releases the free fatty acid, cis-2-nonenoic acid.[1]
Putative Pathway 2: Biosynthesis via a Diffusible Signal Factor (DSF)-like Pathway
In several Gram-negative bacteria, cis-2-unsaturated fatty acids that function as DSFs are synthesized through a pathway integrated with the fatty acid synthesis (FAS) elongation cycle. This pathway involves a key enzyme, RpfF, which is homologous to enoyl-CoA hydratases of the crotonase superfamily.
The proposed steps for the synthesis of this compound through this pathway are:
-
Fatty Acid Synthesis Elongation: The de novo fatty acid synthesis machinery elongates an acyl-ACP primer.
-
Formation of a 3-Hydroxyacyl-ACP Intermediate: During the elongation cycle, a 3-hydroxyacyl-ACP intermediate is formed. For the synthesis of a C9 fatty acid, this would be 3-hydroxynonanoyl-ACP.
-
Dehydration by an RpfF Homolog: An RpfF-like enzyme, which possesses dehydratase activity, acts on the 3-hydroxynonanoyl-ACP intermediate to produce cis-2-nonenoyl-ACP.
-
Hydrolysis: A thioesterase then hydrolyzes the thioester bond to release free cis-2-nonenoic acid.
References
An In-depth Technical Guide to the Spectral Analysis of 2-Nonenoic Acid
This technical guide provides a comprehensive analysis of the spectral data of 2-nonenoic acid, a medium-chain fatty acid. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Detailed experimental protocols and visual representations of workflows and biological pathways are also included to facilitate a deeper understanding of the subject matter.
Data Presentation
The following tables summarize the quantitative spectral data for this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~7.05 | Doublet of Triplets | 1H | H-3 |
| ~5.80 | Doublet of Triplets | 1H | H-2 |
| ~2.20 | Quartet | 2H | H-4 |
| ~1.45 | Multiplet | 2H | H-5 |
| ~1.30 | Multiplet | 6H | H-6, H-7, H-8 |
| ~0.90 | Triplet | 3H | H-9 |
Note: Predicted values based on typical chemical shifts for similar structures. The exact chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data for trans-2-Nonenoic Acid[1]
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | C-1 (COOH) |
| ~152.0 | C-3 |
| ~121.0 | C-2 |
| ~32.0 | C-4 |
| ~31.5 | C-7 |
| ~29.0 | C-6 |
| ~28.0 | C-5 |
| ~22.5 | C-8 |
| ~14.0 | C-9 |
Solvent: CDCl₃. Standard: TMS.[1]
Table 3: IR Spectral Data for this compound[2][3]
| Wavenumber (cm⁻¹) | Description of Vibration |
| 2500-3300 | O-H stretch (broad, characteristic of carboxylic acid) |
| 2920-2960 | C-H stretch (alkane) |
| ~1710 | C=O stretch (conjugated carboxylic acid) |
| ~1650 | C=C stretch (alkene) |
| ~1465 | C-H bend (alkane) |
| ~1280 | C-O stretch |
| ~980 | =C-H bend (out-of-plane, trans) |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 156 | Moderate | [M]⁺ (Molecular Ion) |
| 139 | Low | [M-OH]⁺ |
| 111 | Low | [M-COOH]⁺ |
| 99 | High | [C₆H₁₁O]⁺ |
| 73 | High | [C₄H₉O]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 43 | Very High | [C₃H₇]⁺ |
| 41 | Very High | [C₃H₅]⁺ |
| 29 | High | [C₂H₅]⁺ |
Note: Fragmentation patterns can be complex and may vary depending on the ionization method and energy.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for calibration of the chemical shift scale.[4]
-
Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS (0 ppm). The integrals of the peaks in the ¹H NMR spectrum are determined to provide information on the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the neat (undiluted) liquid is used for analysis.[5] A drop of the liquid is placed on the surface of a salt plate (e.g., NaCl or KBr), and a second salt plate is placed on top to create a thin capillary film.[5][6] This "sandwich" is then mounted in the spectrometer's sample holder.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then mathematically converted to an IR spectrum.
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (in cm⁻¹). The characteristic absorption bands are identified and correlated with the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is often coupled with Mass Spectrometry (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from other components before entering the mass spectrometer. To improve volatility and chromatographic behavior, fatty acids are often derivatized to their methyl esters (FAMEs) prior to analysis.[7][8][9]
-
Ionization: Electron Ionization (EI) is a common method for the analysis of fatty acids.[10] In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[10]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule, as different bonds break to form characteristic fragment ions.[11]
Mandatory Visualization
Experimental Workflow for Spectral Analysis
Caption: Workflow for the spectral analysis of this compound.
Signaling Pathway of Medium-Chain Fatty Acids
Caption: Simplified signaling and metabolic pathways of medium-chain fatty acids.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C9H16O2 | CID 97730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Solubility and Stability of 2-Nonenoic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nonenoic acid, a medium-chain unsaturated fatty acid, is a molecule of interest in various scientific domains, including drug development and biochemical research.[1][2] A thorough understanding of its solubility and stability in organic solvents is paramount for its effective application in synthesis, purification, formulation, and biological assays. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of precise quantitative data in public literature, this guide also furnishes detailed experimental protocols for researchers to determine these crucial parameters in their laboratories.[3]
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which includes a nine-carbon aliphatic chain and a polar carboxylic acid group. Its solubility in organic solvents is a critical factor for designing and executing experiments.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly accessible databases. The following table summarizes the available information.
| Solvent | Quantitative Solubility | Qualitative Description | Temperature (°C) |
| Water | 263.7 mg/L (estimated)[3] | Slightly soluble[3] | 25 |
| Alcohol | Data not available | Soluble[3] | Not specified |
| Chloroform (B151607) | Data not available | Sparingly soluble (inferred)[3] | Not specified |
| Methanol (B129727) | Data not available | Slightly soluble (inferred)[3] | Not specified |
| Dimethyl Sulfoxide (DMSO) | Data not available | Expected to be soluble[3] | Not specified |
Note: The solubility in chloroform and methanol is inferred from data on a related compound, cis-11-eicosenoic acid methyl ester. DMSO is a powerful aprotic solvent known to dissolve a wide array of organic molecules, and thus this compound is anticipated to be soluble in it.[3] The aqueous solubility is pH-dependent and is expected to increase with a rise in pH as the carboxylic acid group deprotonates to the more soluble carboxylate form.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following protocol outlines a robust methodology for determining the solubility of this compound in various organic solvents. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute using chromatography.
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, DMSO, chloroform, acetone, ethyl acetate)
-
Vials with screw caps
-
Constant temperature incubator or water bath
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Mass Spectrometer detector, or a Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature incubator or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer for 24-48 hours to ensure equilibrium is reached. Intermittent shaking is recommended.[3]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for 1-2 hours to allow the undissolved solute to settle.
-
For solvents where settling is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.[3]
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument. Accurately record the dilution factor.[3]
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or GC method.
-
Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.[3]
-
-
Data Reporting:
-
Express the solubility in units such as g/L, mg/mL, or mol/L.
-
Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.[3]
-
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps for determining the solubility of this compound.
Stability Profile
The stability of this compound is a critical consideration, as degradation can lead to loss of activity and the formation of impurities. The presence of a double bond in its structure makes it susceptible to certain degradation pathways.
Potential Degradation Pathways
-
Isomerization: The cis-double bond can isomerize to the more stable trans-configuration, especially when exposed to heat, light, or catalysts. This can be a significant issue as the biological activity of the two isomers may differ.[4]
-
Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of hydroperoxides that can further break down into smaller, volatile compounds like aldehydes.[4]
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule.[4]
For optimal stability, it is recommended to store this compound at 2-8 °C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[4] Solutions should be prepared fresh whenever possible, and exposure to light and high temperatures should be minimized.[4]
Experimental Protocol for Stability Assessment
The following protocol provides a framework for assessing the stability of this compound in a given organic solvent under specific conditions (e.g., temperature, light exposure).
Objective: To evaluate the stability of this compound in an organic solvent over time and identify major degradation products.
Materials:
-
This compound
-
High-purity organic solvent
-
Vials (clear and amber)
-
Constant temperature chambers (with and without controlled lighting)
-
HPLC or GC system with a suitable detector (e.g., DAD for HPLC, MS for GC)
-
Internal standard (optional, for improved quantification)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired organic solvent at a known concentration.
-
If using an internal standard, add it to the solution.
-
Aliquot the solution into multiple clear and amber vials.
-
-
Storage Conditions:
-
Place the vials in stability chambers under controlled conditions. A typical stability study might include:
-
Refrigerated (2-8 °C, protected from light)
-
Room temperature (e.g., 25 °C, with and without light exposure)
-
Accelerated conditions (e.g., 40 °C, protected from light)
-
-
-
Time Points:
-
Withdraw vials at predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks).
-
-
Analysis:
-
At each time point, analyze the samples by a validated stability-indicating HPLC or GC method. The method should be able to separate the parent this compound from its potential degradation products and isomers.
-
Quantify the amount of remaining this compound.
-
Identify and, if possible, quantify any significant degradation products. Mass spectrometry can be particularly useful for the identification of unknown peaks.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each storage condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life.
-
References
The Biological Role of 2-Nonenoic Acid in Microbial Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nonenoic acid is a medium-chain, monounsaturated fatty acid that is emerging as a significant signaling molecule in the complex world of microbial communication.[1][2] As a member of the α,β-unsaturated carboxylic acid family, its distinct chemical structure, particularly the presence of a double bond, underpins its potent biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's role in microbial signaling, with a focus on its function in quorum sensing, biofilm modulation, and virulence. While direct research on this compound is still developing, much of our understanding is drawn from studies of its close structural analog, cis-2-decenoic acid (CDA), a well-characterized diffusible signal factor (DSF).[1][3] This guide will synthesize the available data, present detailed experimental protocols, and visualize the key signaling pathways to support further research and development in this promising area.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| CAS Number | 1577-98-6 | [1] |
| IUPAC Name | (2Z)-non-2-enoic acid | [1] |
| Boiling Point | 173.0 °C at 20.00 mm Hg | [1] |
| Solubility | Slightly soluble in water | [1] |
| Synonyms | (Z)-2-Nonenoic acid, alpha-Nonylenic acid | [1] |
Biological Activities and Quantitative Data
This compound, as part of the DSF family, is involved in cell-to-cell communication that regulates collective microbial behaviors.[1] Its primary biological activities include the inhibition of biofilm formation and the dispersal of established biofilms across a broad spectrum of Gram-negative and Gram-positive bacteria, and even the fungus Candida albicans.[1][2] Furthermore, these molecules can regulate the production of virulence factors and exhibit synergy with conventional antibiotics, enhancing their efficacy against tolerant biofilm infections.[1]
Quantitative data on the biological activity of this compound is limited; however, the data from its structural analog, cis-2-decenoic acid (CDA), provides valuable insights into the effective concentration ranges.
| Compound | Organism(s) | Activity | Effective Concentration | Source |
| cis-2-Decenoic Acid | Staphylococcus aureus (MRSA) | Biofilm Inhibition | 125 µg/mL | [1][4] |
| cis-2-Decenoic Acid | Staphylococcus aureus (MRSA) | Growth Inhibition | ≥ 500 µg/mL | [1][4] |
| cis-2-Decenoic Acid | E. coli, S. enterica, B. cereus, S. aureus | Biofilm Dispersion | 310 nM | [1][5] |
| cis-2-Decenoic Acid | Pseudomonas aeruginosa | Antimicrobial Effect | 60 - 100 µM | [1] |
| cis-2-Decenoic Acid | Pseudomonas aeruginosa | Biofilm Dispersion | 2.5 nM | [6] |
| cis-2-Decenoic Acid | Pseudomonas aeruginosa | Enhancement of Antibiotic Efficacy (Tobramycin, Ciprofloxacin) | 100 nM | [4] |
| cis-2-dodecenoic acid (BDSF) & trans-2-dodecenoic acid | Candida albicans | Reduction of germ-tube formation | 30 µM | [7] |
| cis-2-dodecenoic acid (BDSF) | Fluconazole-resistant Candida albicans | Synergistic effect with fluconazole (B54011)/itraconazole (B105839) | FICI ≤ 0.08 | [2] |
Note: The data presented for cis-2-decenoic acid and cis-2-dodecenoic acid should be considered as a proxy for the potential activity of this compound.[1]
Signaling Pathways and Mechanisms of Action
The signaling mechanisms of DSF-family fatty acids like this compound are primarily associated with the regulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[1] Elevated levels of c-di-GMP typically promote a sessile, biofilm-forming lifestyle, whereas lower levels favor motility and a planktonic state.[1]
In many bacteria, the DSF signal is perceived by a sensor kinase protein in the cell membrane.[1] This interaction initiates a phosphorelay cascade that culminates in the activation of a phosphodiesterase (PDE), an enzyme responsible for the degradation of c-di-GMP.[1] The subsequent decrease in cellular c-di-GMP levels triggers the downstream effects, including biofilm dispersal.[1]
DSF signaling is often interconnected with other regulatory networks, most notably quorum sensing (QS).[1] By influencing the expression of key QS regulators, DSF signaling can control a wide array of genes associated with virulence and collective bacterial behaviors.[1]
Putative Signaling Pathway in Pseudomonas aeruginosa
In Pseudomonas aeruginosa, it is hypothesized that this compound acts through a mechanism similar to cis-2-decenoic acid, which involves the modulation of intracellular c-di-GMP levels.[3] One proposed pathway involves a sensor kinase, DspA, and a response regulator, DspR.[8] More recent research also suggests that the long-chain fatty acid-CoA ligase, FadD1, may function as a receptor for cis-2-decenoic acid.[2] Upon binding, FadD1 is thought to act as a transcriptional regulator, controlling the expression of various target genes related to virulence and other biological functions.[2]
Caption: Putative signaling pathway of this compound in P. aeruginosa.
Mechanism of Synergy with Antifungals in Candida albicans
In fluconazole-resistant Candida albicans, the synergistic effect of the related molecule cis-2-dodecenoic acid (BDSF) with azole antifungals is attributed to the interference with efflux pumps.[2] The combination of BDSF and fluconazole or itraconazole significantly inhibits the expression of the efflux pump genes CDR1 and MDR1.[2] This is achieved by suppressing their respective transcription factors, TAC1 and MRR1.[2] This mechanism effectively restores the susceptibility of the resistant fungus to conventional antifungal agents.[2]
Caption: Synergistic mechanism of BDSF with azole antifungals in C. albicans.
Putative Biosynthetic Pathways
The precise biosynthetic pathway of cis-2-nonenoic acid has not been fully elucidated.[9] However, two primary putative pathways have been hypothesized.[9]
-
Direct Desaturation of Nonanoic Acid: This proposed pathway involves the direct conversion of the saturated fatty acid, nonanoic acid, to cis-2-nonenoic acid through the action of a Δ²-fatty acid desaturase.[9] The key steps are the activation of nonanoic acid to its thioester derivative (nonanoyl-CoA or nonanoyl-ACP), followed by desaturation and subsequent hydrolysis to release the free fatty acid.[9]
-
Analogous to Diffusible Signal Factor (DSF) Pathway: This pathway is modeled after the synthesis of other DSF family molecules and involves the elongation of an acyl-ACP primer by the de novo fatty acid synthesis machinery.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Cis-2-Nonenoic Acid: A Diffusible Signal Factor in Microbial Communication and Biofilm Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-2-Nonenoic acid is a medium-chain, monounsaturated fatty acid that is a member of the α,β-unsaturated fatty acid class.[1] It has garnered significant scientific interest for its role as a diffusible signal factor (DSF), a class of molecules involved in quorum sensing and virulence regulation in a variety of bacteria.[2][3] The defining structural feature for this signaling activity is the α,β-unsaturated double bond in the cis configuration, which creates a distinct bend in the hydrocarbon chain.[1][4] This feature is crucial for its biological recognition and function.[5] While research into cis-2-nonenoic acid is still emerging, its structural analogs, such as cis-2-decenoic acid (CDA), are well-documented as potent signaling molecules in microbial communication, regulating complex behaviors including biofilm formation, dispersion, and virulence.[5] This guide provides a comprehensive overview of the current understanding of cis-2-nonenoic acid, its biosynthetic pathways, signaling mechanisms, and biological activities, with a focus on experimental methodologies relevant to drug discovery and development.
Physicochemical Properties
The fundamental properties of cis-2-nonenoic acid are essential for its handling, formulation, and analysis in a research setting.[5]
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | [5][6] |
| Molecular Weight | 156.22 g/mol | [5][7] |
| IUPAC Name | (2Z)-non-2-enoic acid | [5][6] |
| CAS Number | 1577-98-6 | [5][7] |
| Boiling Point | 173.0 °C at 20.00 mm Hg | [5][7] |
| Physical State | Oily liquid | [4][8] |
| Solubility | Slightly soluble in water | [5] |
| Synonyms | (Z)-2-Nonenoic acid, alpha-Nonylenic acid | [5] |
Biosynthesis of cis-2-Nonenoic Acid
The precise biosynthetic pathway of cis-2-nonenoic acid has not been fully elucidated, but two primary putative pathways have been hypothesized.[2] The synthesis of DSF family molecules is generally dependent on the RpfF enzyme, which is related to enoyl-CoA hydratases.[9]
Putative Pathway 1: Direct Desaturation of Nonanoic Acid This proposed pathway involves the direct conversion of the saturated fatty acid, nonanoic acid, to cis-2-nonenoic acid.
-
Activation of Nonanoic Acid : Nonanoic acid is first activated to its thioester derivative, nonanoyl-CoA or nonanoyl-ACP.[2]
-
Desaturation : A putative Δ²-fatty acid desaturase introduces a cis-double bond between the second and third carbon atoms of the nonanoyl chain.[2]
-
Hydrolysis : The final step involves the hydrolysis of the thioester bond by a thioesterase to release the free fatty acid, cis-2-nonenoic acid.[2]
Putative Pathway 2: Analogy to other DSF Molecules This pathway is analogous to the synthesis of other DSF family molecules, where RpfF and RpfB are key enzymes.[9][10]
-
Fatty Acid Synthesis : A precursor fatty acid is synthesized.
-
RpfB Activity : RpfB, a long-chain fatty acyl CoA ligase, is involved in the process.[9]
-
RpfF Activity : RpfF, the DSF synthase, catalyzes the formation of the cis-2-double bond.[9][11]
Caption: Putative biosynthetic pathway of cis-2-Nonenoic acid.
Signaling Pathways and Mechanism of Action
DSF-family fatty acids like cis-2-nonenoic acid are key components of quorum sensing systems that modulate gene expression in response to population density.[4][5] The signaling mechanism is primarily linked to the regulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[3][5] High levels of c-di-GMP typically promote a sessile, biofilm lifestyle, while low levels favor motility.[5]
In the well-studied Rpf/DSF pathway of Xanthomonas campestris, the DSF signal is perceived by the membrane sensor kinase RpfC.[9] This binding triggers a phosphorelay cascade that activates the phosphodiesterase (PDE) activity of the regulator RpfG.[5][9][12] Activated RpfG degrades c-di-GMP, leading to a decrease in its cellular concentration.[5][11] This reduction in c-di-GMP levels initiates downstream effects, including the expression of virulence factors and the dispersal of biofilms.[5]
In Pseudomonas aeruginosa, a similar pathway is proposed where cis-2-decenoic acid may be recognized by the long-chain fatty acid-CoA ligase, FadD1, which acts as a putative receptor.[1] This signaling cascade ultimately influences the expression of hundreds of genes involved in motility, metabolism, and virulence.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cis-2-Nonenoic acid | 1577-98-6 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cis-2-Nonenoic acid | C9H16O2 | CID 5282722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cis-2-Nonenoic acid (1577-98-6) for sale [vulcanchem.com]
- 9. The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diffusible Signal Factor (DSF) Synthase RpfF of Xylella fastidiosa Is a Multifunction Protein Also Required for Response to DSF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Putative Biosynthetic Pathways of cis-2-Nonenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Nonenoic acid is a medium-chain unsaturated fatty acid that is part of the diffusible signal factor (DSF) family of molecules. These molecules are involved in quorum sensing and the regulation of virulence in a variety of bacteria.[1] While the biological significance of cis-2-nonenoic acid is a subject of growing interest, its precise biosynthetic pathway has not been fully elucidated.[1] This technical guide provides a comprehensive overview of the current understanding of the putative biosynthetic pathways of cis-2-nonenoic acid. It consolidates hypothesized pathways, presents relevant quantitative data from related enzyme families, details key experimental protocols for investigation, and provides visualizations of the proposed mechanisms and workflows.
Putative Biosynthetic Pathways
Two primary pathways are currently hypothesized for the biosynthesis of cis-2-nonenoic acid: a direct desaturation pathway and a pathway analogous to the synthesis of other DSF family molecules.[1][2]
Pathway 1: Direct Desaturation of Nonanoic Acid
This proposed pathway involves the direct conversion of the saturated fatty acid, nonanoic acid, into cis-2-nonenoic acid. This conversion is thought to be catalyzed by a Δ²-fatty acid desaturase.[1]
The key steps in this pathway are:
-
Activation of Nonanoic Acid: Nonanoic acid is first activated to its thioester derivative, either nonanoyl-CoA or nonanoyl-ACP. This activation is carried out by an acyl-CoA synthetase or an acyl-ACP synthetase, respectively, and is a necessary step for most enzymatic modifications of fatty acids.[1][2]
-
Desaturation: A putative Δ²-fatty acid desaturase then introduces a cis-double bond between the second and third carbon atoms of the nonanoyl chain. This results in the formation of cis-2-nonenoyl-CoA or cis-2-nonenoyl-ACP.[1][2]
-
Hydrolysis: The final step is the hydrolysis of the thioester bond by a thioesterase, which releases the free fatty acid, cis-2-nonenoic acid.[1][2]
Caption: Putative direct desaturation pathway of cis-2-nonenoic acid.
Pathway 2: Biosynthesis via a Diffusible Signal Factor (DSF) Pathway Homolog
This second hypothesized pathway is analogous to the well-characterized DSF biosynthesis pathway.
The proposed steps for the synthesis of cis-2-nonenoic acid through this pathway are:
-
Fatty Acid Synthesis Elongation: The de novo fatty acid synthesis machinery elongates an acyl-ACP primer.
-
Formation of a 3-Hydroxyacyl-ACP Intermediate: During the elongation cycle, a 3-hydroxyacyl-ACP intermediate is formed. For the synthesis of a C9 fatty acid, this would be 3-hydroxynonanoyl-ACP.[2]
-
Dehydration by an RpfF Homolog: An RpfF-like enzyme, which has dehydratase activity, acts on the 3-hydroxynonanoyl-ACP intermediate to produce cis-2-nonenoic acid.[2]
Caption: Putative DSF-like biosynthetic pathway of cis-2-nonenoic acid.
Quantitative Data
Specific enzyme kinetic parameters for the biosynthesis of cis-2-nonenoic acid are not yet available in the literature. However, data from related enzymes, such as other fatty acid desaturases, can provide a reference for expected catalytic efficiencies.
Table 1: Kinetic Parameters of Related Fatty Acid Desaturases
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Δ9-Desaturase | Saccharomyces cerevisiae | Stearoyl-CoA | 5.5 | 0.8 | [1] |
| Δ5-Desaturase | Mortierella alpina | Dihomo-γ-linolenoyl-CoA | 28 | 0.12 | [1] |
| Δ12-Desaturase | Arabidopsis thaliana | Oleoyl-PC | 110 | 0.05 | [1] |
Note: The presented data are for desaturases acting on longer-chain fatty acids and may not directly reflect the kinetics for a C9 substrate.[1]
Experimental Protocols
Investigating the putative biosynthetic pathways of cis-2-nonenoic acid requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Protocol 1: Heterologous Expression of Candidate Enzymes
Objective: To express and purify candidate enzymes (e.g., putative Δ²-fatty acid desaturase, RpfF homolog) for in vitro characterization.
Methodology:
-
Gene Identification and Cloning: Identify candidate genes based on sequence homology to known fatty acid desaturases or RpfF-like enzymes. Amplify the gene of interest from the source organism's genomic DNA using PCR and clone it into a suitable expression vector (e.g., pET series for E. coli).
-
Transformation: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)).[1]
-
Protein Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) to an optimal density (OD600 of 0.6-0.8). Induce protein expression by adding an inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 16-25°C) for several hours.
-
Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press. Clarify the lysate by centrifugation and purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Purity Assessment: Assess the purity of the purified protein using SDS-PAGE.
Protocol 2: In Vitro Enzyme Assay
Objective: To determine the enzymatic activity of the purified candidate enzyme and identify the reaction product.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., nonanoyl-CoA for a desaturase assay), and any necessary cofactors (e.g., NADPH, O2) in a suitable buffer.
-
Reaction Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH) and heat to hydrolyze the acyl-CoA esters to free fatty acids.[1]
-
Acidification and Extraction: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether).[1]
-
Derivatization: Convert the fatty acids to their methyl esters (FAMEs) by adding a derivatizing agent (e.g., BF₃-methanol).[1]
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the product, cis-2-nonenoic acid methyl ester.[1]
Caption: General experimental workflow for enzyme characterization.
Protocol 3: Quantification of cis-2-Nonenoic Acid by GC-MS
Objective: To identify and quantify cis-2-nonenoic acid in biological samples.
Methodology:
-
Lipid Extraction: Extract total lipids from the sample (e.g., bacterial culture supernatant, cell pellet) using a method like the Folch or Bligh-Dyer extraction.[1]
-
Saponification and Derivatization: Saponify the lipid extract and convert the resulting free fatty acids to FAMEs as described in Protocol 2.[1]
-
GC Separation: Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a wax or cyano-propyl stationary phase).[1]
-
MS Detection and Quantification: The eluting FAMEs are detected by a mass spectrometer. The product is identified by its retention time and mass spectrum compared to an authentic standard of cis-2-nonenoic acid methyl ester. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.[1]
Conclusion
The biosynthesis of cis-2-nonenoic acid remains an important area of investigation, with implications for understanding bacterial signaling and developing novel antimicrobial strategies.[1] The putative pathways presented in this guide, based on direct desaturation and the DSF biosynthesis model, provide a solid framework for future research. The experimental protocols detailed herein offer the necessary tools to identify and characterize the enzymes involved, determine their kinetic properties, and ultimately elucidate the definitive biosynthetic route.
References
The Ubiquitous Yet Understated Presence of 2-Nonenoic Acid in Nature's Volatile Oils: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the natural occurrence of 2-nonenoic acid in volatile oils, targeting researchers, scientists, and professionals in drug development. The document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer a comprehensive resource on this bioactive fatty acid.
Introduction: The Significance of this compound
This compound, a medium-chain unsaturated fatty acid, is a naturally occurring compound found in the volatile fractions of various plants and other natural sources. Its presence, though often in trace amounts, is significant due to its potential biological activities, including anti-inflammatory and fungicidal properties, and its role as a signaling molecule in microbial systems.[1] This guide delves into the specifics of its natural origins, the methodologies for its study, and its known biological implications.
Natural Occurrence and Quantitative Data
While this compound has been identified in a range of natural volatile oils, comprehensive quantitative data remains somewhat limited in the scientific literature. It is a known constituent of the volatile oil of Bupleurum chinense.[1][2] Additionally, it has been detected in various food items and other natural products. The table below summarizes the available quantitative and qualitative findings for this compound and related fatty acids in different volatile oils and natural products.
| Source | Compound | Concentration / Presence | Reference(s) |
| Beer | This compound | Up to 0.01 mg/kg | [3] |
| Bupleurum chinense | This compound | Constituent of volatile oil | [1][2] |
| Apple (Malus domestica) | Fatty acids (general) | Esters of hexanoic and butanoic acids are major contributors to aroma. | [3][4] |
| Guava (Psidium guajava) | Fatty acids (general) | Free fatty acids, mainly lauric and myristic acids, are abundant. | [5] |
| Mushroom (Agaricus bisporus) | Fatty acids (general) | C8 compounds derived from fatty acids are key aroma components. | [6][7][8] |
| Pork Fat | Fatty acids (general) | Present in volatile profile. | |
| Tobacco (Nicotiana tabacum) | Fatty acids (general) | Present in essential oil. |
Experimental Protocols
The extraction and analysis of this compound from volatile oils require specific and sensitive methodologies due to its chemical nature and often low concentrations.
Extraction of Volatile Oils
Steam Distillation: This is the most common method for extracting essential oils from plant material.[5]
-
Principle: Hot steam is passed through the plant material, causing the volatile compounds to vaporize. The steam and volatile oil mixture is then condensed, and the oil is separated from the water.
-
Apparatus: A still (biomass flask), a boiling flask to generate steam, a condenser, and a collection vessel (separator).
-
Procedure:
-
The plant material is placed in the biomass flask.
-
Steam is introduced from the boiling flask, permeating the plant material.
-
The volatile compounds are carried by the steam to the condenser.
-
The condensate (hydrosol and essential oil) is collected in the separator.
-
The less dense essential oil phase is separated from the aqueous phase.
-
Hydrodistillation: A variation of steam distillation where the plant material is immersed in water.
-
Principle: The plant material is boiled in water, and the resulting steam carrying the volatile oils is condensed and collected.
-
Apparatus: Clevenger-type apparatus is commonly used for laboratory-scale extraction.
-
Procedure:
-
The plant material is placed in a flask with water.
-
The mixture is heated to boiling.
-
The steam and volatile oil vapor are passed through a condenser.
-
The condensed mixture is collected, and the oil is separated from the water.
-
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility and polar nature of carboxylic acids like this compound, derivatization is typically required for successful GC-MS analysis.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Reagents: Methanolic HCl or Boron Trifluoride (BF₃) in methanol.
-
Procedure: The extracted volatile oil is heated with the derivatizing agent to convert the fatty acids into their more volatile methyl esters.
-
-
GC-MS Analysis:
-
Injection: The FAMEs mixture is injected into the GC.
-
Separation: The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar column like DB-5ms).
-
Detection and Quantification: The separated compounds are detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and using a calibration curve generated from standards of known concentrations.
-
Biological Activity and Signaling Pathways
Cis-2-unsaturated fatty acids, including cis-2-nonenoic acid, are recognized as signaling molecules in microbial communication, particularly in quorum sensing and biofilm regulation.[9][10][11]
Putative Signaling Pathway in Bacteria
The signaling pathway for cis-2-unsaturated fatty acids is well-studied in bacteria like Pseudomonas aeruginosa, where the analogous molecule cis-2-decenoic acid plays a key role. It is hypothesized that cis-2-nonenoic acid acts through a similar mechanism.
Experimental Workflow for Biofilm Inhibition Assay
The following workflow outlines a typical experiment to investigate the effect of this compound on bacterial biofilm formation.
Conclusion
This compound is a naturally occurring fatty acid with a subtle but significant presence in the volatile oils of various plants and other natural sources. While quantitative data on its concentration are still emerging, its role as a potential signaling molecule in microbial systems presents a compelling area for further research. The standardized protocols for extraction and analysis outlined in this guide provide a solid foundation for future investigations into the natural occurrence and biological activities of this intriguing compound. Further studies are warranted to fully elucidate its distribution in nature and its potential applications in pharmacology and drug development.
References
- 1. This compound CAS#: 3760-11-0 [m.chemicalbook.com]
- 2. This compound | 3760-11-0 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Note 18: Determination of Volatile Organic Compounds In Mushrooms [sisweb.com]
- 7. mdpi.com [mdpi.com]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cis-2-Nonenoic acid | 1577-98-6 | Benchchem [benchchem.com]
A Technical Guide to the Physicochemical Properties of trans-2-Nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Nonenoic acid is an unsaturated fatty acid that is gaining interest in various scientific and industrial fields. Its unique chemical structure, characterized by a carbon-carbon double bond in the trans configuration at the second carbon, imparts specific physicochemical properties that influence its biological activity and potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of trans-2-nonenoic acid, detailed experimental protocols for their determination, and a visualization of its synthesis and biological context.
Physicochemical Properties of trans-2-Nonenoic Acid
The following table summarizes the key physicochemical properties of trans-2-nonenoic acid. This data is crucial for its handling, formulation, and application in experimental and developmental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| Melting Point | -9 °C (estimate) | [2] |
| Boiling Point | 180-182 °C at 60 mmHg; 130-132 °C at 2 mmHg | [3][4] |
| Density | 0.930 g/cm³ | [3] |
| Refractive Index | 1.462 at 20 °C | [4] |
| pKa | 4.82 ± 0.10 (Predicted) | [2] |
| LogP (Octanol-Water Partition Coefficient) | 3.2 (Computed); 3.205 (estimated) | [1][2] |
| Solubility | Slightly soluble in water. Soluble in alcohol. | [5] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of trans-2-nonenoic acid. These protocols are adapted from standard procedures for fatty acid analysis.
Determination of Melting Point
The melting point of trans-2-nonenoic acid, being a low-melting solid or liquid at room temperature, can be determined using a capillary tube method with a suitable cooling and heating apparatus.
Methodology:
-
Sample Preparation: A small amount of liquid trans-2-nonenoic acid is introduced into a glass capillary tube, which is then sealed. The sample within the capillary is solidified by cooling to a temperature below its expected melting point (e.g., using a dry ice/acetone bath).
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating and Observation: The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[2][6]
Determination of Boiling Point under Reduced Pressure
Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is the preferred method to avoid decomposition.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a manometer to monitor the pressure.
-
Sample and Boiling Chips: The trans-2-nonenoic acid sample and a few boiling chips are placed in the distillation flask.
-
Distillation: The system is evacuated to the desired pressure (e.g., 2 mmHg). The flask is then heated gently.
-
Data Recording: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.[4][7]
Determination of Aqueous Solubility
The shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent.
Methodology:
-
Equilibration: An excess amount of trans-2-nonenoic acid is added to a known volume of water in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand undisturbed to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.
-
Quantification: A known volume of the clear, saturated aqueous solution is carefully removed. The concentration of trans-2-nonenoic acid in this solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), after suitable extraction and derivatization if necessary.[4][8][9]
Determination of pKa
The acid dissociation constant (pKa) can be determined spectrophotometrically for α,β-unsaturated carboxylic acids.
Methodology:
-
Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of trans-2-nonenoic acid is also prepared.
-
Spectrophotometric Measurement: A small, constant amount of the trans-2-nonenoic acid stock solution is added to each buffer solution. The ultraviolet (UV) absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms of the acid have different absorbance.
-
Data Analysis: The absorbance data is plotted against the pH. The resulting titration curve is analyzed to find the inflection point, which corresponds to the pKa of the acid.[2][10][11]
Determination of LogP (Octanol-Water Partition Coefficient)
The shake-flask method is the classical approach for the experimental determination of the LogP value.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and then allowing the phases to separate.
-
Partitioning: A known amount of trans-2-nonenoic acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a period to allow the solute to partition between the two phases until equilibrium is reached.
-
Phase Separation and Quantification: The two phases are separated. The concentration of trans-2-nonenoic acid in each phase is determined using a suitable analytical method (e.g., HPLC or GC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5][12][13][14][15]
Visualizations
Synthesis of trans-2-Nonenoic Acid
The industrial synthesis of trans-2-nonenoic acid can be achieved through a malonic ester synthesis pathway. The following diagram illustrates the key steps in this process.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. researchgate.net [researchgate.net]
- 9. Micellar solubilization of fatty acids in aqueous media containing bile salts and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Nonenoic Acid: A Medium-Chain Fatty Acid with Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nonenoic acid, a medium-chain fatty acid (MCFA), is emerging as a molecule of significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification protocols, and known biological activities, with a particular focus on its role as a signaling molecule in microbial systems. While research specifically on this compound is still developing, this guide consolidates the available data and draws comparisons with its well-studied structural analog, cis-2-decenoic acid, to offer a thorough understanding of its potential applications in drug development and biotechnology. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language for clarity.
Introduction
This compound (C₉H₁₆O₂) is a monounsaturated medium-chain fatty acid.[1][2][3] Like other MCFAs, it plays a role in various biological processes and has garnered attention for its potential applications in the food, cosmetic, and pharmaceutical industries.[4][5] It exists as two geometric isomers, cis (Z) and trans (E), with the cis-isomer, in particular, being investigated for its role in bacterial cell-to-cell communication, similar to other diffusible signal factors (DSFs).[6] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with a foundational understanding of this versatile molecule.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. These properties are summarized in the table below. The presence and configuration of the double bond significantly influence its physical characteristics compared to its saturated counterpart, nonanoic acid.[7]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆O₂ | [7] |
| Molecular Weight | 156.22 g/mol | [7] |
| CAS Number | 3760-11-0 (trans-isomer) | [2] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Boiling Point | 180 - 182 °C / 60 mmHg | [5] |
| Density | 0.930 g/cm³ | [5] |
| Refractive Index | 1.45600 to 1.46400 @ 20.00 °C | [8] |
| Solubility | Practically insoluble in water | [6] |
| pKa | 4.82 ± 0.10 (Predicted) | [9] |
Synthesis and Purification
The synthesis and purification of this compound require specific protocols to ensure high purity and the desired isomeric form.
Synthesis of trans-2-Nonenoic Acid
A common method for the synthesis of trans-2-nonenoic acid involves the Knoevenagel condensation of heptaldehyde with malonic acid in the presence of pyridine (B92270).
Experimental Protocol:
-
Dissolve malonic acid (3.3 moles) in dry pyridine (555 ml).
-
Cool the mixture in an ice water bath and add n-heptaldehyde (3.0 moles) with stirring.
-
After the addition is complete, allow the mixture to stand at room temperature for 60 hours.
-
Heat the reaction mixture on a steam bath for 8 hours.
-
Pour the reaction mixture into an equal volume of water.
-
Separate the organic layer, wash with 25% HCl, take up in benzene, wash with water, and dry.
-
Distill under vacuum to obtain trans-2-nonenoic acid.[10]
Synthesis of cis-2-Nonenoic Acid
The synthesis of the cis-isomer is more challenging due to the thermodynamic stability of the trans-isomer. A multi-step process is often employed.
Experimental Protocol:
-
Bromination of 2-nonanone (B1664094): Dissolve 2-nonanone in an inert solvent (e.g., diethyl ether) and cool to 0-5 °C. Slowly add two equivalents of bromine while maintaining the temperature below 10 °C. Stir for 1-2 hours at room temperature.
-
Favorskii Rearrangement: Prepare a solution of sodium hydroxide (B78521) in water. Add the crude 1,3-dibromo-2-nonanone (B592601) to the aqueous NaOH solution and heat under reflux for several hours.
-
Acidification and Extraction: After cooling, acidify the mixture to a pH of approximately 2 with a mineral acid (e.g., HCl). Extract the product with an organic solvent like diethyl ether.
-
Purification: The crude cis-2-nonenoic acid can be purified by vacuum distillation or column chromatography.
Purification Methods
High-purity this compound is essential for research and development. The table below compares common purification techniques.
| Purification Method | Typical Yield | Typical Purity | Key Considerations |
| Fractional Distillation | 50-60% | 70-80% | Risk of isomerization to the trans-isomer at high temperatures. |
| Crystallization | ~28% | High | Requires controlled low temperatures (e.g., 15°C). |
| Wiped-Film Evaporation | 60-90% | >90% | Minimizes thermal degradation and isomerization. |
Biological Activities and Potential Applications
While direct quantitative data on the biological activities of this compound is limited, studies on its structural analog, cis-2-decenoic acid, provide valuable insights into its potential. The primary areas of interest are its roles in microbial communication, and its anti-inflammatory and fungicidal properties.[6]
Antibacterial and Quorum Sensing Activity
Cis-2-unsaturated fatty acids are recognized as signaling molecules in bacterial quorum sensing, which regulates virulence and biofilm formation.[6]
Comparative Biological Activity Data (primarily from cis-2-decenoic acid)
| Bioactivity | Target Organism(s) | Effective Concentration | Reference(s) |
| Biofilm Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 µg/mL | [11] |
| Bacterial Growth Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | ≥ 500 µg/mL | [11] |
| Biofilm Dispersion | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, S. aureus, Bacillus subtilis, Salmonella enterica | 310 nM (~0.053 µg/mL) | [11] |
| Enhancement of Antibiotic Efficacy | Pseudomonas aeruginosa (with Tobramycin, Ciprofloxacin) | 100 nM (~0.017 µg/mL) | [11] |
Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)
-
Prepare serial dilutions of this compound in a 96-well microtiter plate with a suitable growth medium.
-
Inoculate the wells with a standardized bacterial suspension.
-
Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).
-
Gently remove the planktonic cells and wash the wells with a buffer (e.g., phosphate-buffered saline, PBS).
-
Stain the adherent biofilm with a 0.1% crystal violet solution for 15-20 minutes.
-
Remove the excess stain and wash the wells with water.
-
Solubilize the bound crystal violet with a solvent (e.g., 30% acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 595 nm) to quantify biofilm formation. A reduction in absorbance compared to the control indicates biofilm inhibition.[11]
Anti-inflammatory and Fungicidal Activities
Some medium-chain fatty acids have demonstrated anti-inflammatory and fungicidal properties.[12] While specific quantitative data for this compound is not widely available, it is an area of active investigation.
Signaling Pathways
The signaling mechanisms of cis-2-unsaturated fatty acids are complex and involve the regulation of gene expression and cellular behavior. In Pseudomonas aeruginosa, the structural analog cis-2-decenoic acid has been shown to modulate the expression of 666 genes involved in motility, metabolic activity, and virulence.[13] It is hypothesized that cis-2-nonenoic acid may act through similar pathways.
Putative Signaling Pathway of cis-2-Unsaturated Fatty Acids in Bacteria
Caption: Putative signaling pathway of cis-2-nonenoic acid in a bacterial cell.
Experimental Workflows and Logical Relationships
To facilitate research on this compound, standardized experimental workflows are essential.
Experimental Workflow for Biofilm Inhibition Assay
Caption: Experimental workflow for the crystal violet biofilm inhibition assay.
Logical Relationships of cis-2-Nonenoic Acid's Potential Impact on Microbial Behaviors
Caption: Logical relationships of cis-2-nonenoic acid's potential impact on microbial behaviors.
Analytical Methods
Accurate characterization and quantification of this compound are critical for research and quality control.
| Analytical Method | Application | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of this compound in various matrices. | Derivatization to a more volatile ester form (e.g., methyl ester) is often required. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of isomers. | Reverse-phase chromatography is a common approach. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and determination of isomeric purity. | ¹H and ¹³C NMR are used to confirm the structure and cis/trans configuration. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Provides information on the carboxylic acid and alkene functional groups. |
Conclusion
This compound, as a medium-chain fatty acid, presents a promising area of research with potential applications in drug development, particularly as an anti-biofilm and quorum sensing modulatory agent. While much of the current understanding of its biological activity is inferred from its close analog, cis-2-decenoic acid, the available data suggests that this compound warrants further investigation. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of this multifaceted molecule. Future studies should focus on elucidating the specific quantitative biological activities of both cis- and trans-2-nonenoic acid and their precise molecular mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C9H16O2 | CID 97730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 3760-11-0 [thegoodscentscompany.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative evaluation of antifungal activity of metallic oxide powders (MgO, CaO and ZnO) by an indirect conductimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2E,4E-Decadienoic Acid, a Novel Anti-Oomycete Agent from Coculture of Bacillus subtilis and Trichoderma asperellum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory and Fungicidal Properties of 2-Nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nonenoic acid, a medium-chain unsaturated fatty acid, is emerging as a molecule of significant interest in the fields of pharmacology and microbiology. Its unique chemical structure, characterized by a nine-carbon chain with a carbon-carbon double bond, underpins its potential biological activities. This technical guide provides an in-depth overview of the current scientific understanding of the anti-inflammatory and fungicidal properties of this compound, with a particular focus on its cis-isomer. While direct quantitative data for this compound is still somewhat limited in publicly available literature, this document consolidates existing knowledge and draws parallels from structurally related compounds to provide a comprehensive resource for research and development. The information is intended to be a foundational tool for scientists investigating its therapeutic potential.
Anti-inflammatory Activity
While extensive quantitative data on the anti-inflammatory effects of this compound is not yet widely published, its classification as a medium-chain fatty acid (MCFA) places it within a group of lipids known for their immunomodulatory properties.[1] The cis-isomer, in particular, has been noted for its use in the formulation of anti-inflammatory medications.[2]
Proposed Mechanism of Action
Unsaturated fatty acids are known to exert anti-inflammatory effects through various pathways.[3] For MCFAs, one of the proposed mechanisms involves the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in the regulation of inflammation and metabolism.[1] Specifically, the PPARβ/δ isotype has been implicated in mediating the anti-inflammatory responses of MCFAs.[1] Activation of PPARβ/δ can lead to the suppression of pro-inflammatory gene expression, thereby reducing the inflammatory cascade.[1]
Fungicidal and Anti-Biofilm Activity
The fungicidal properties of this compound and its analogs are more extensively documented, particularly their ability to inhibit the formation of and disperse existing biofilms of pathogenic fungi such as Candida albicans.[4][5] The cis-isomer appears to be crucial for this activity.[6]
Quantitative Data for Structurally Related Compounds
Direct minimum inhibitory concentration (MIC) values for this compound are not widely available. However, studies on homologous series of 2-alkenoic and 2-alkynoic acids provide valuable context for its potential efficacy. The fungitoxicity of these fatty acids is influenced by chain length, with C9 acids demonstrating activity.[7] For comparison, quantitative data for the structurally similar cis-2-decenoic acid (CDA) and cis-2-dodecenoic acid (BDSF) are presented below.
| Compound | Target Organism(s) | Activity | Effective Concentration |
| cis-2-Decenoic Acid (CDA) | Candida albicans | Biofilm Dispersion | 310 nM[5] |
| cis-2-Dodecenoic Acid (BDSF) | Candida albicans | Reduced germ-tube formation | 30 µM[8] |
Mechanism of Fungicidal and Anti-Biofilm Action
The primary mechanism of the antifungal action of unsaturated fatty acids is the disruption of the fungal cell membrane. The lipophilic nature of the fatty acid allows it to intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability, which ultimately results in cell lysis.
In the context of biofilms, cis-2-unsaturated fatty acids act as signaling molecules that can trigger the dispersal of established biofilms, causing the fungal cells to revert to a more susceptible planktonic state.[4][8]
Furthermore, in drug-resistant fungal strains, a synergistic effect has been observed with conventional antifungal agents. For instance, the related molecule cis-2-dodecenoic acid (BDSF) has been shown to inhibit the expression of efflux pump genes (CDR1 and MDR1) in fluconazole-resistant Candida albicans by suppressing their transcription factors.[4] This restores the efficacy of azole antifungals.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the anti-inflammatory and fungicidal activities of this compound.
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
This protocol is designed to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
NO Measurement: Collect the cell culture supernatant and mix with an equal volume of Griess Reagent.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The amount of NO produced is determined using a sodium nitrite (B80452) standard curve. The percentage inhibition is calculated relative to the LPS-stimulated control.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
RPMI-1640 medium
-
This compound stock solution
-
96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium in the wells of the 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent the formation of fungal biofilms.[8]
Materials:
-
Fungal strain of interest
-
Appropriate growth medium (e.g., RPMI-1640)
-
96-well flat-bottom microtiter plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Preparation of Plates: In a 96-well microtiter plate, add different concentrations of this compound to the growth medium.
-
Inoculation: Add a standardized fungal suspension to each well.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).
-
Washing: Gently discard the planktonic cells and wash the wells with PBS to remove non-adherent cells.
-
Staining: Stain the adherent biofilms with 0.1% Crystal Violet solution.
-
Washing: Remove the Crystal Violet solution and wash the wells with PBS.
-
Solubilization: Solubilize the bound Crystal Violet with 30% acetic acid.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance compared to the control (no compound) indicates the percentage of biofilm inhibition.
Conclusion
This compound presents a promising area of research for the development of novel anti-inflammatory and fungicidal agents. While further studies are required to fully elucidate its mechanisms of action and to obtain comprehensive quantitative data, the existing evidence, particularly for its cis-isomer and related compounds, suggests significant therapeutic potential. Its ability to modulate inflammatory pathways and to combat fungal biofilms, including those of drug-resistant strains, warrants continued investigation by the scientific and drug development communities. The experimental protocols provided in this guide offer a framework for advancing our understanding of this intriguing bioactive molecule.
References
- 1. Medium-chain fatty acids modify macrophage expression of metabolic and inflammatory genes in a PPAR β/δ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cis-2-Nonenoic acid (1577-98-6) for sale [vulcanchem.com]
- 3. Unsaturated Fatty Acids and Their Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antifungal properties of 2-alkynoic acids and their methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Pivotal Role of cis-2-Unsaturated Fatty Acids in Bacterial Quorum Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A class of cis-2-unsaturated fatty acids, widely known as the Diffusible Signal Factor (DSF) family, has emerged as a crucial component of quorum sensing (QS) in a variety of Gram-negative bacteria. These signaling molecules are integral to the regulation of virulence, biofilm formation, and antibiotic resistance, making them a compelling target for novel antimicrobial strategies. This technical guide provides an in-depth exploration of the core mechanisms of DSF-mediated signaling, detailed experimental protocols for their study, and a summary of quantitative data to inform future research and drug development.
Introduction to cis-2-Unsaturated Fatty Acids as Quorum Sensing Signals
First identified in the plant pathogen Xanthomonas campestris, DSF signaling systems are now known to be conserved across a range of bacteria, including the opportunistic human pathogens Burkholderia cenocepacia and Pseudomonas aeruginosa.[1] These fatty acid signals facilitate both intraspecies and interspecies communication, allowing bacteria to coordinate their behavior in response to population density.[2][3] The structural diversity of this signal family, characterized by variations in acyl chain length and branching, allows for a nuanced and specific regulatory landscape.[4][5]
Table 1: Key cis-2-Unsaturated Fatty Acids in Bacterial Quorum Sensing
| Signal Molecule Name | Chemical Name | Producing Bacterium | Reference |
| Diffusible Signal Factor (DSF) | cis-11-Methyl-2-dodecenoic acid | Xanthomonas campestris | [4][6] |
| Burkholderia Diffusible Signal Factor (BDSF) | cis-2-Dodecenoic acid | Burkholderia cenocepacia | [5][7] |
| Pseudomonas aeruginosa Signal | cis-2-Decenoic acid | Pseudomonas aeruginosa | [4] |
Signaling Pathways
The perception and transduction of cis-2-unsaturated fatty acid signals are primarily mediated by the rpf (regulation of pathogenicity factors) gene cluster. While the core components are conserved, the specific mechanisms differ between bacterial species.
The RpfC/RpfG System in Xanthomonas campestris
In Xanthomonas campestris, the DSF signal is synthesized by the enzyme RpfF.[6] At low cell densities, RpfF is bound to the sensor kinase RpfC, limiting DSF production. As cell density increases, the accumulation of DSF leads to its detection by RpfC, a membrane-bound hybrid sensor kinase. This initiates a phosphorelay cascade, resulting in the phosphorylation of the response regulator RpfG.[4][8] Phosphorylated RpfG functions as a phosphodiesterase, degrading the intracellular second messenger cyclic dimeric GMP (c-di-GMP).[9][10] The reduction in c-di-GMP levels alleviates the repression of the global transcriptional regulator Clp, which in turn controls the expression of virulence factors such as extracellular enzymes and exopolysaccharides.[10][11]
The RpfR System in Burkholderia cenocepacia
Burkholderia cenocepacia utilizes a different mechanism for perceiving its cognate signal, BDSF. The signal is synthesized by the RpfF homolog, Bcam0581.[5] BDSF is detected by the cytoplasmic receptor RpfR, a protein containing PAS, GGDEF, and EAL domains.[12] The binding of BDSF to the PAS domain of RpfR allosterically activates its EAL domain, which then functions as a phosphodiesterase to degrade c-di-GMP.[9] Similar to the Xanthomonas system, the resulting decrease in c-di-GMP levels modulates the expression of genes involved in virulence and biofilm formation.[12]
Interspecies Signaling to Pseudomonas aeruginosa
Pseudomonas aeruginosa does not produce DSF or BDSF but can sense these molecules produced by other bacteria, such as Stenotrophomonas maltophilia and Burkholderia cenocepacia.[1][13] This interspecies communication is mediated by the sensor kinase PA1396, which is homologous to RpfC.[1] The binding of DSF or BDSF to PA1396 is thought to initiate a signaling cascade that influences biofilm formation and antibiotic tolerance in P. aeruginosa.[1][14]
Quantitative Data on the Effects of cis-2-Unsaturated Fatty Acids
The biological effects of DSF family molecules are concentration-dependent. The following tables summarize key quantitative findings from the literature.
Table 2: Effective Concentrations of DSF and Analogs on Biofilm Formation
| Bacterium | Signal Molecule | Concentration | Effect on Biofilm | Reference |
| Bacillus cereus | DSF | 5 - 50 µM | Inhibition | [3] |
| Pseudomonas aeruginosa | cis-2-Decenoic acid | 100 - 620 nM | Dispersion | [15] |
| Staphylococcus aureus | cis-2-Decenoic acid | 310 nM | ~80% reduction in biomass (with antibiotics) | [16][17] |
| Bacillus cereus | cis-2-Decenoic acid | 310 nM | ~80% reduction in biomass (with antibiotics) | [16][17] |
Table 3: Impact of DSF and Analogs on Antibiotic Minimum Inhibitory Concentration (MIC)
| Bacterium | Antibiotic | Signal Molecule (Concentration) | Fold Reduction in MIC | Reference |
| Bacillus cereus | Gentamicin | DSF (5 - 50 µM) | 2 to 16-fold | [3] |
| Bacillus cereus | Kanamycin | DSF (5 - 50 µM) | 2 to 16-fold | [3] |
| Staphylococcus aureus | Gentamicin | DSF (50 µM) | 8-fold (87.5% reduction) | [3] |
| Mycobacterium smegmatis | Kanamycin | DSF (50 µM) | 4-fold (75% reduction) | [3] |
| Pseudomonas aeruginosa | Tobramycin | cis-2-Decenoic acid | Additive effect | [18] |
| Staphylococcus aureus | Tobramycin | cis-2-Decenoic acid | Additive effect | [18] |
Experimental Protocols
Extraction and Quantification of DSF Signals
This protocol is adapted from methods used for Xanthomonas oryzae pv. oryzae and can be generalized for other DSF-producing bacteria.
Methodology:
-
Culture and Harvest: Grow the bacterial strain of interest in an appropriate liquid medium to the stationary phase, when DSF production is typically maximal. Harvest the culture by centrifugation to separate the supernatant from the cell pellet.
-
Acidification: Acidify the culture supernatant to approximately pH 4.0 using a strong acid like HCl. This step is critical for the efficient extraction of the fatty acid signals.
-
Solvent Extraction: Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate. Repeat this extraction three times, pooling the organic phases.
-
Drying and Resuspension: Evaporate the pooled ethyl acetate to dryness, for instance, under a gentle stream of nitrogen gas. Resuspend the dried extract in a small volume of methanol.
-
Analysis: Analyze the resuspended extract using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC/MS). Quantify the DSF signals by comparing the peak areas to a standard curve of synthetic signal molecules.
Biofilm Quantification Assay (Crystal Violet Method)
This is a common method to assess the effect of cis-2-unsaturated fatty acids on biofilm formation.
Methodology:
-
Culture Preparation: Grow bacterial cultures overnight in a suitable medium. Dilute the cultures to a standardized optical density (e.g., OD600 of 0.05).
-
Biofilm Growth: In a multi-well plate, add the diluted bacterial culture to wells containing fresh medium with and without the test concentrations of the cis-2-unsaturated fatty acid. Include a sterile medium control. Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully remove the planktonic cells by gently washing the wells with a buffer such as phosphate-buffered saline (PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes.
-
Destaining: After removing the crystal violet solution and washing the wells again, add a solvent such as 95% ethanol (B145695) or 30% acetic acid to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 590 nm. The absorbance is proportional to the amount of biofilm.
Virulence Factor Expression Assay
The specific protocol will vary depending on the virulence factor being measured (e.g., protease, toxin). Here is a general approach using a protease assay as an example.
Methodology:
-
Culture and Treatment: Grow the bacterial strain in the presence or absence of the cis-2-unsaturated fatty acid.
-
Supernatant Collection: Centrifuge the cultures and collect the supernatant, which contains the secreted proteases.
-
Protease Activity Measurement: Use a substrate-based assay, such as skim milk agar (B569324) plates. Create wells in the agar and add the culture supernatants. The diameter of the clearing zone around the well after incubation is proportional to the protease activity. Alternatively, use a quantitative colorimetric or fluorometric protease assay kit.
Implications for Drug Development
The central role of DSF signaling in controlling bacterial virulence and biofilm formation makes it an attractive target for the development of novel anti-infective agents. The strategy is not to kill the bacteria directly, which can lead to the rapid development of resistance, but to disarm them by interfering with their communication systems.
Approaches include:
-
Quorum Sensing Inhibition (QSI): Developing synthetic analogs of DSF molecules that can act as competitive inhibitors, blocking the signal receptor and preventing the activation of downstream virulence genes.
-
Enhancing Antibiotic Efficacy: Using cis-2-unsaturated fatty acids or their analogs as adjuvants to conventional antibiotics. By inducing biofilm dispersal, these molecules can render the bacteria more susceptible to the action of antibiotics.[3][16]
Several studies have demonstrated the potential of sulfonamide-based DSF analogs and other synthetic derivatives in reducing biofilm formation and increasing the efficacy of antibiotics against pathogens like Stenotrophomonas maltophilia and members of the Burkholderia cepacia complex.[14][19]
Conclusion
Cis-2-unsaturated fatty acids are a diverse and widespread class of quorum sensing signals that play a critical role in the regulation of key bacterial behaviors. A thorough understanding of their signaling pathways and biological effects is essential for the development of innovative strategies to combat bacterial infections. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore and exploit this fascinating area of bacterial communication.
References
- 1. Interspecies signalling via the Stenotrophomonas maltophilia diffusible signal factor influences biofilm formation and polymyxin tolerance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. Diffusible signal factor (DSF) quorum sensing signal and structurally related molecules enhance the antimicrobial efficacy of antibiotics against some bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel DSF-like signal from Burkholderia cenocepacia interferes with Candida albicans morphological transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cis-2-dodecenoic acid receptor RpfR links quorum-sensing signal perception with regulation of virulence through cyclic dimeric guanosine monophosphate turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cyclic Nucleotide Monophosphate Domain of Xanthomonas campestris Global Regulator Clp Defines a New Class of Cyclic Di-GMP Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic di-GMP Allosterically Inhibits the CRP-Like Protein (Clp) of Xanthomonas axonopodis pv. citri - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Second Messenger Regulation of Biofilm Formation: Breakthroughs in Understanding c-di-GMP Effector Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [cora.ucc.ie]
- 15. researchgate.net [researchgate.net]
- 16. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 18. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Biofilm Formation Inhibition Assay Using 2-Nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces.[1][2] These communities are notoriously resistant to conventional antimicrobial treatments and the host immune system, posing a significant challenge in clinical and industrial settings.[2][3] The inhibition of biofilm formation has consequently emerged as a promising therapeutic strategy.[2] Medium-chain unsaturated fatty acids, such as 2-Nonenoic acid, have garnered attention for their potential as anti-biofilm agents.[2] While specific research on this compound is limited, its close structural analog, cis-2-decenoic acid (CDA), is a well-studied signaling molecule that induces biofilm dispersion and inhibits its formation across a range of bacteria.[2][4][5][6][7][8][9] These application notes provide a detailed protocol for assessing the biofilm inhibition potential of this compound, largely based on the established methodologies for CDA.
Principle of Action
Cis-2-unsaturated fatty acids, like this compound and CDA, are believed to function as diffusible signal factors (DSFs) that can trigger a natural biofilm dispersion response in bacteria.[2][3][10] The proposed mechanism involves the modulation of intracellular levels of the second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[1][6] High levels of c-di-GMP are associated with a sessile, biofilm lifestyle, while lower levels promote motility and a planktonic state.[6] It is hypothesized that this compound interacts with sensor kinase proteins in the bacterial cell membrane, initiating a phosphorelay cascade that activates a phosphodiesterase to degrade c-di-GMP.[6] This signaling cascade leads to the downregulation of genes involved in biofilm formation and the upregulation of genes associated with motility, ultimately resulting in the inhibition of biofilm formation and the dispersion of pre-formed biofilms.[7][8][9][10]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the efficacy of its close structural analog, cis-2-decenoic acid (CDA), against various biofilm-forming pathogens. This data can serve as a reference for expected effective concentrations when designing experiments with this compound.
| Compound | Target Microorganism | Effective Concentration | Observed Effect | Citation(s) |
| cis-2-Decenoic Acid | Pseudomonas aeruginosa | 2.5 nM - 310 nM | Inhibition of biofilm formation | [2] |
| cis-2-Decenoic Acid | Pseudomonas aeruginosa | 100 nM | Enhancement of antibiotic efficacy | [5] |
| cis-2-Decenoic Acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 µg/mL | Biofilm inhibition | [4][5][6] |
| cis-2-Decenoic Acid | Escherichia coli, Klebsiella pneumoniae | 310 nM | Prevention of biofilm formation | [4] |
| cis-2-Decenoic Acid | E. coli, S. enterica, B. cereus, S. aureus | 310 nM | Biofilm dispersion | [6] |
Experimental Protocols
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol is designed to determine the lowest concentration of this compound that inhibits the formation of a biofilm. The crystal violet staining method is a common and effective way to quantify the total biofilm biomass.[11]
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[1][2][3]
-
This compound stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)[1][5][10]
-
30% Acetic acid or 95% Ethanol for destaining[1][3][6][10][12]
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture in fresh medium to a standardized cell density (e.g., 1 x 10^6 CFU/mL or an optical density at 600 nm (OD600) of 0.05-0.1).[2][10]
-
Serial Dilutions: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Perform two-fold serial dilutions of the this compound stock solution directly in the wells of the 96-well plate containing the growth medium.[5][10][12]
-
Controls: Include the following controls on each plate:
-
Inoculation: Add the diluted bacterial suspension to each well (except the negative control wells).[10][12]
-
Incubation: Cover the plate and incubate under static conditions at the optimal temperature for the bacterial strain (e.g., 37°C) for 24-48 hours to allow for biofilm formation.[5][10][12]
-
Washing: Gently discard the planktonic (free-floating) cells from the wells by inverting the plate. Wash the wells carefully two to three times with sterile PBS to remove any remaining non-adherent cells.[3][10][12]
-
Staining: Add 150-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[6][10][12]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water or PBS until the washings are clear.[1][6]
-
Destaining: Add 200 µL of the destaining solution (e.g., 30% acetic acid or 95% ethanol) to each well to solubilize the bound dye.[1][6][10][12]
-
Quantification: Measure the absorbance of the destained solution at a wavelength of 570-595 nm using a microplate reader.[1][2][10][12] The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced biofilm inhibition.
Caption: Workflow for the Minimum Biofilm Inhibitory Concentration (MBIC) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 12. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 2-Nonenoic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Nonenoic acid is a medium-chain unsaturated fatty acid of growing interest in various scientific fields, including microbiology and drug development.[1][2] Structurally similar molecules are known to act as signaling compounds in bacterial processes such as quorum sensing and biofilm formation.[1][2] Accurate and sensitive quantification of this compound in diverse biological matrices is essential for elucidating its physiological and pathological functions. Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust and highly specific method for this analysis. However, due to the polar nature and low volatility of carboxylic acids, derivatization is a critical step to convert this compound into a more volatile form suitable for GC analysis.[1][3] This application note details a comprehensive protocol for the quantitative analysis of this compound, involving its derivatization to a fatty acid methyl ester (FAME) prior to GC-MS detection.
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data related to the analysis and biological activity of this compound and its derivatives.
| Parameter | Value/Range | Matrix/Organism | Method | Reference |
| Calibration Standards | 1 µg/mL - 100 µg/mL | Methanol (B129727) | GC-MS | [1] |
| Internal Standard Concentration | 10 µg/mL | Methanol | GC-MS | [1] |
| Biofilm Inhibition (MRSA) | 125 µg/mL | Staphylococcus aureus | Not Specified | [4] |
| Growth Inhibition (MRSA) | 500 µg/mL | Staphylococcus aureus | Not Specified | [2][4] |
| Biofilm Dispersion | 100 nM - 620 nM | Pseudomonas aeruginosa | Not Specified | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the quantitative analysis of this compound.
1. Materials and Reagents
-
This compound standard (purity ≥98%)
-
Internal Standard (e.g., Heptadecanoic acid)
-
Methanol (anhydrous, ≥99.8%)
-
Chloroform (B151607) (GC grade)
-
Hexane (B92381) (GC grade)
-
Derivatization agent: 10% Acetyl chloride in methanol or 14% Boron trifluoride (BF₃) in methanol[1][3]
-
6% Sodium carbonate solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Glass tubes with screw caps (B75204) (15 mL)
-
Pipettes and autosampler vials with inserts
2. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[1]
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of Heptadecanoic acid in methanol.[1]
-
Calibration Standards: Create a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1] Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.[1]
3. Sample Preparation from Biological Matrices (Lipid Extraction)
For biological samples such as plasma or serum, an initial lipid extraction is required.[1] The Folch method is commonly employed.[1][4]
-
To 100 µL of the biological sample, add a known amount of the internal standard (e.g., 10 µg of Heptadecanoic acid).[4]
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[3]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.[3]
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.[3]
-
Centrifuge at 2000 x g for 10 minutes to achieve phase separation.[3]
-
Carefully collect the lower chloroform layer containing the lipids and transfer it to a clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
4. Derivatization to Fatty Acid Methyl Ester (FAME)
-
To the dried lipid extract or 100 µL of a calibration standard, add 1.5 mL of 10% acetyl chloride in methanol.[1]
-
Seal the tube tightly and heat at 60°C for 30 minutes.[3]
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.[3]
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the layers.[3]
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean autosampler vial for GC-MS analysis.[3]
5. GC-MS Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument used.
| Parameter | Condition | Rationale |
| GC Column | Low-bleed 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard non-polar column providing good separation for FAMEs.[3] |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.5 mL/min | Provides good chromatographic efficiency.[3] |
| Injector Temperature | 220-250°C | Ensures efficient volatilization of the derivatized analyte.[3] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column for trace analysis. |
| Oven Program | Initial: 60°C, ramp to 220°C at 2°C/min, hold for 60 minutes.[1] | A slow ramp rate allows for good separation of fatty acid methyl esters. |
| MS Transfer Line Temp. | 250°C | Prevents condensation of analytes. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization (EI).[3] |
| Quadrupole Temp. | 150°C | Standard temperature for the mass analyzer.[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns.[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity for quantitative analysis.[3] |
6. Quantification
-
SIM Ion Selection: For quantitative analysis in SIM mode, monitor the characteristic ions for the this compound methyl ester. The molecular ion [M]⁺ would be at m/z 170.[1] Other characteristic fragment ions should be selected based on the analysis of a pure standard.
-
Calibration Curve: Prepare a calibration curve by derivatizing and analyzing the prepared calibration standards. Plot the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard against the concentration of this compound.[3]
-
Sample Quantification: Calculate the concentration of this compound in the biological samples using the regression equation obtained from the calibration curve.[3]
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Putative signaling pathway of this compound in P. aeruginosa.
References
Application of 2-Nonenoic Acid in Quorum Sensing Inhibition Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and virulence factor production, in a population density-dependent manner. The rise of antibiotic resistance has spurred the search for alternative therapeutic strategies, with quorum sensing inhibition (QSI) emerging as a promising anti-virulence approach. Fatty acids and their derivatives have garnered significant attention as potential QSI agents. This document focuses on the application of 2-nonenoic acid, a medium-chain unsaturated fatty acid, in quorum sensing inhibition studies. Due to the limited availability of specific data for this compound, this guide leverages information from its close structural and functional analogs, particularly cis-2-decenoic acid (CDA) and cis-2-dodecenoic acid (BDSF), to provide a comprehensive overview of its potential applications and methodologies for its study.
Principle of Action
Cis-2-unsaturated fatty acids, such as this compound and its analogs, are believed to function as diffusible signal factors (DSFs) that can interfere with bacterial communication and modulate biofilm formation and dispersal.[1] In Pseudomonas aeruginosa, a well-studied model organism for QS, these fatty acids are thought to induce biofilm dispersion by modulating the intracellular levels of the second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[1] A decrease in c-di-GMP levels is associated with a transition from a sessile (biofilm) to a motile (planktonic) lifestyle.[1] The proposed signaling pathway involves a sensor kinase and a response regulator, leading to the enzymatic degradation of the biofilm matrix.[1]
Quantitative Data on Quorum Sensing Inhibition
While specific quantitative data for this compound is currently limited in the scientific literature, the following tables summarize the efficacy of its structural analogs against key biofilm-forming pathogens. This information provides a valuable reference for designing experiments with this compound.
Table 1: Comparative Efficacy of Biofilm Inhibitors against Pseudomonas aeruginosa
| Compound/Inhibitor | Target/Mechanism of Action | IC₅₀ / Effective Concentration |
| cis-2-Decenoic Acid (CDA) | Induces biofilm dispersion, inhibits formation | 2.5 nM - 310 nM (inhibition of formation)[2] |
| cis-2-Dodecenoic Acid (BDSF) | Reduces expression of lasR, pqsR, and rhlR | 0.25 mM (caused 38%, 35%, and 48% reduction, respectively)[3] |
| ABA-1 | c-di-GMP signaling pathway inhibitor | IC₅₀: 5.4 µM[2] |
| ABA-2 | c-di-GMP signaling pathway inhibitor | IC₅₀: 0.88 µM[2] |
Table 2: Effect of cis-2-Dodecenoic Acid (BDSF) on Pseudomonas aeruginosa PA14 Biofilm Formation and Virulence Factor Production
| Concentration of BDSF | Biofilm Formation Reduction (%) | Protease Activity Reduction (%) |
| 0.05 mM | 10.2 | Not Reported |
| 0.1 mM | 20.2 | Not Reported |
| 0.25 mM | 27.9 | 30 |
| 0.5 mM | 44.0 | 50 |
Data extracted from a study on cis-2-dodecenoic acid (BDSF), a structural analog of this compound.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway for cis-2-alkenoic acids in biofilm dispersion and the hierarchical quorum sensing network in Pseudomonas aeruginosa that can be targeted.
References
- 1. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Biofilm Dispersal Mechanisms with 2-Nonenoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Biofilms are structured communities of microorganisms encased in a self-produced matrix, which poses a significant challenge in clinical and industrial settings due to their high resistance to conventional antimicrobial treatments.[1] The dispersal of biofilms is a critical stage in their life cycle and represents a promising target for novel therapeutic strategies. Fatty acid signaling molecules, known as diffusible signal factors (DSFs), have been identified as key regulators of biofilm dispersal.[2] While much research has focused on cis-2-decenoic acid (cis-DA) produced by Pseudomonas aeruginosa, its structural analog, 2-Nonenoic acid, is of great interest for its potential to induce biofilm dispersal.[1][3]
Due to the limited specific data on this compound, this document leverages information from its well-characterized analog, cis-DA, to provide a framework for investigation.[2][4] It is hypothesized that this compound exhibits similar bioactivity due to its structural similarity.[2] These notes offer detailed protocols for researchers to explore the anti-biofilm properties of this compound.
Principle of Action: A Postulated Mechanism Cis-2-unsaturated fatty acids, like this compound, are believed to function as intercellular signaling molecules that trigger a phenotypic switch in biofilm-resident bacteria, leading to their dispersal.[1] This process is thought to be mediated by the modulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[1][4] High cellular levels of c-di-GMP are associated with a sessile, biofilm lifestyle, while low levels promote motility and a planktonic state.[5][6]
The proposed signaling cascade involves this compound interacting with a sensor kinase, which in turn influences the activity of diguanylate cyclases (DGCs) that synthesize c-di-GMP and phosphodiesterases (PDEs) that degrade it.[4][7] A resulting decrease in the intracellular c-di-GMP pool leads to the enzymatic degradation of the biofilm's extracellular polymeric substance (EPS) matrix and the upregulation of motility functions, facilitating the release of individual bacterial cells.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of cyclic-di-GMP signaling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biofilm Dispersal: Mechanisms, Clinical Implications, and Potential Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
2-Nonenoic Acid: A Versatile Building Block for Specialty Chemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nonenoic acid, a nine-carbon unsaturated fatty acid, is emerging as a valuable and versatile building block in the synthesis of a diverse array of specialty chemicals. Its unique chemical structure, featuring a carboxylic acid group and a carbon-carbon double bond, allows for a variety of chemical transformations, making it a key intermediate in the production of pharmaceuticals, agrochemicals, flavors, and fragrances. This document provides detailed application notes and experimental protocols for the utilization of this compound in specialty chemical synthesis, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and optimizing synthetic routes and purification procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 130-132 °C at 2 mmHg |
| Density | 0.93 g/cm³ |
| Solubility | Insoluble in water; soluble in organic solvents |
Synthesis of this compound
Two common methods for the synthesis of this compound are the Knoevenagel condensation and the isomerization of 3-nonenoic acid.
Protocol 1: Synthesis of trans-2-Nonenoic Acid via Knoevenagel Condensation
This protocol describes the synthesis of trans-2-nonenoic acid from n-heptaldehyde and malonic acid.[1]
Materials:
-
n-Heptaldehyde
-
Malonic acid
-
Pyridine
-
Ice bath
-
25% Hydrochloric acid
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 342 g (3.3 mol) of malonic acid in 555 mL of dry pyridine. The reaction is slightly exothermic.
-
Cool the mixture in an ice water bath.
-
With stirring, add 342 g (3.0 mol) of n-heptaldehyde to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 60 hours.
-
Heat the reaction mixture on a steam bath for 8 hours.
-
Pour the reaction mixture into an equal volume of water.
-
Separate the organic layer and wash it with 900 mL of 25% HCl.
-
Extract the organic layer with benzene, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain trans-2-nonenoic acid.
Quantitative Data:
Protocol 2: Isomerization of 3-Nonenoic Acid to this compound
This protocol outlines the isomerization of 3-nonenoic acid to this compound using a potassium hydroxide (B78521) solution.[2]
Materials:
-
3-Nonenoic acid
-
Potassium hydroxide
-
Water
-
Reflux apparatus
-
30% Hydrochloric acid
-
Benzene
-
Anhydrous sodium sulfate
-
Vacuum distillation apparatus
Procedure:
-
Prepare a concentrated solution of potassium hydroxide by dissolving 930 g of KOH in 750 g of water.
-
Slowly add 234 g of 3-nonenoic acid to the KOH solution with stirring.
-
Heat the heterogeneous mixture under reflux at 145-150 °C for 12 hours.
-
Cool the reaction mixture to room temperature and filter to separate the solid potassium salt of this compound.
-
Neutralize the salt with an excess of 30% hydrochloric acid to form the free acid.
-
Extract the oily layer with an equal volume of benzene, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the benzene by distillation.
-
Purify the resulting mixture of 2-nonenoic and 3-nonenoic acids by vacuum distillation. The final product will be a mixture containing approximately 82% this compound.[2]
Applications in Specialty Chemical Synthesis
This compound serves as a versatile precursor for a range of specialty chemicals. Key reaction pathways include amidation, esterification, and cycloaddition reactions.
Amidation: Synthesis of Pharmaceutical Analogs (Nonivamide)
This compound can be converted to its amide derivatives, some of which have potential pharmaceutical applications. A notable example is the synthesis of nonivamide, a synthetic capsaicinoid, from the saturated analog, nonanoic acid. This protocol can be adapted for this compound to produce the corresponding unsaturated analog.
Workflow for the Synthesis of Nonivamide from Nonanoic Acid
Caption: Synthesis of Nonivamide from Nonanoic Acid.
This two-step protocol involves the activation of nonanoic acid to nonanoyl chloride, followed by amidation with vanillylamine.
Step 1: Synthesis of Nonanoyl Chloride
Materials:
-
Nonanoic acid
-
Thionyl chloride
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 100 mL single-neck flask equipped with a magnetic stirrer and reflux condenser, add 6.4 g (40 mmol) of nonanoic acid.
-
Slowly add 4.8 g (40 mmol) of thionyl chloride dropwise at room temperature over 30 minutes.
-
Stir the mixture for 15 minutes, then heat under reflux for 1.5 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain nonanoyl chloride.
Quantitative Data:
-
Yield: 6.9 g (98.5%)[3]
Step 2: Synthesis of Nonivamide
Materials:
-
Vanillylamine hydrochloride
-
Sodium hydroxide
-
Deionized water
-
Nonanoyl chloride
-
Mechanical stirrer
-
Reflux condenser
Procedure:
-
In a 100 mL flask with mechanical stirring and a reflux condenser, add 3.0 g (16 mmol) of vanillylamine hydrochloride and 1.3 g (33 mmol) of sodium hydroxide.
-
Add 30 mL of deionized water and 22 mL of chloroform.
-
At room temperature, add a solution of 2.8 g (16 mmol) of nonanoyl chloride in 8 mL of chloroform dropwise over 20 minutes.
-
Continue the reaction for 2 hours.
-
Separate the layers and extract the aqueous layer twice with 8 mL of chloroform.
-
Combine the organic layers and evaporate the solvent under reduced pressure at 40 °C to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Esterification: Synthesis of Flavor and Fragrance Compounds
Esters of this compound are known for their fruity and waxy odors and are used in the flavor and fragrance industry. The following is a general protocol for Fischer esterification that can be applied to this compound.
General Workflow for Fischer Esterification
Caption: Fischer Esterification of this compound.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid (catalyst)
-
Reflux apparatus
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 1 mole of this compound with 3 moles of the desired alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the acid weight).
-
Heat the mixture under reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After cooling, neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to obtain the crude ester.
-
Purify the ester by distillation under reduced pressure.
Cycloaddition Reactions: Synthesis of Complex Cyclic Molecules
The double bond in this compound and its derivatives can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures. These reactions are powerful tools for building molecular complexity in a single step.
General Workflow for Diels-Alder Reaction
Caption: Diels-Alder Reaction with a this compound Derivative.
Materials:
-
Methyl or Ethyl 2-nonenoate (dienophile)
-
Conjugated diene (e.g., 1,3-butadiene, cyclopentadiene)
-
High-pressure reaction vessel (for gaseous dienes) or reflux apparatus
-
Solvent (e.g., toluene, xylene)
-
Rotary evaporator
-
Column chromatography apparatus
Procedure:
-
In a suitable reaction vessel, dissolve the 2-nonenoate ester in an appropriate solvent.
-
Add an excess of the conjugated diene. If using a gaseous diene like butadiene, the reaction should be carried out in a sealed, high-pressure vessel.
-
Heat the reaction mixture. The temperature and reaction time will depend on the specific reactants (typically ranging from 100 to 200 °C for several hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and remove the solvent and excess diene using a rotary evaporator.
-
Purify the resulting cycloadduct by column chromatography.
Applications in Agrochemicals
Unsaturated fatty acids and their derivatives have shown potential as active ingredients in agrochemicals. Nonanoic acid, the saturated analog of this compound, is used as a herbicide.[4] The herbicidal action involves the disruption of the plant cuticle, leading to cell leakage and desiccation.[4] Derivatives of this compound could be explored for similar or enhanced herbicidal or fungicidal properties.
Conclusion
This compound is a valuable and reactive building block with significant potential in the synthesis of specialty chemicals. The protocols provided herein offer a starting point for researchers to explore its utility in developing novel pharmaceuticals, agrochemicals, and flavor and fragrance compounds. The versatility of its functional groups opens up a wide range of possibilities for creating complex and high-value molecules. Further research into the specific applications and reaction optimization of this compound derivatives is warranted to fully exploit its potential as a key synthetic intermediate.
References
Formulation of 2-Nonenoic Acid for In Vitro Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and use of 2-Nonenoic acid in a variety of in vitro biological assays. This document outlines the physicochemical properties, solubility, and stability of this compound, along with detailed protocols for its preparation and application in common experimental setups. Particular attention is given to overcoming solubility challenges to ensure accurate and reproducible results.
Physicochemical Properties and Solubility
This compound (C₉H₁₆O₂) is a medium-chain unsaturated fatty acid. Its solubility is a critical factor in the design of in vitro experiments.[1]
Solubility Profile:
| Solvent | Quantitative Solubility | Qualitative Description |
| Water | 263.7 mg/L (estimated) | Slightly soluble |
| Ethanol (B145695) | Data not available | Soluble |
| Dimethyl Sulfoxide (DMSO) | Data not available | Expected to be soluble |
Note: Quantitative solubility data in common organic solvents is limited. The aqueous solubility is an estimated value.[1]
Due to its limited aqueous solubility, proper formulation is essential for its use in cell culture media and other aqueous buffer systems.[2] Stock solutions are typically prepared in organic solvents such as ethanol or DMSO.[3][4] When diluting these stock solutions into aqueous media, precipitation can occur if the final concentration exceeds the solubility limit.
Stability and Storage
For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5] The primary degradation pathways are oxidation at the double bond and cis-trans isomerization, which can be accelerated by exposure to heat, light, and certain catalysts.[5] For in vitro assays, it is recommended to prepare fresh solutions for each experiment to minimize degradation.
Data Presentation: Efficacy of this compound and Its Analogs
Quantitative data on the specific biological activities of this compound is limited. The following tables summarize the available data for its close structural analog, cis-2-decenoic acid, which can serve as a reference for experimental design.
Table 1: Antibacterial and Biofilm Modulating Activity of cis-2-Decenoic Acid
| Biological Effect | Test Organism | Effective Concentration | Reference |
| Bacterial Growth Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | ≥ 500 µg/mL | [6] |
| Biofilm Formation Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | ≥ 125 µg/mL | [6] |
| Biofilm Dispersal | Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Bacillus cereus, Salmonella enterica | 310 nM | [6] |
Table 2: Cytotoxicity Data (IC50) of Structurally Related Compounds (for reference)
| Compound | Cell Line | Incubation Time | IC50 | Reference |
| Various Nicotinonitrile derivatives | PC-3 (prostate cancer) | Not Specified | 5.195 µM | |
| Various Nicotinonitrile derivatives | MCF-7 (breast cancer) | Not Specified | 21.045 µM | |
| Various Nicotinonitrile derivatives | HCT116 (colon cancer) | Not Specified | 13.575 µM | |
| Ethanolic Extract of Propolis | MCF-7 (breast cancer) | 72 hours | 32.70 µg/mL | |
| Ethanolic Extract of Propolis | MCF 10A (normal breast epithelial) | 72 hours | 72.10 µg/mL |
Note: The above cytotoxicity data is for compounds structurally different from this compound and should be used for general guidance only. Researchers must determine the specific cytotoxicity of this compound for their cell lines of interest.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound in a sterile container.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Gently warm the mixture in a 37°C water bath and vortex or sonicate briefly to ensure complete dissolution.[2]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound-Bovine Serum Albumin (BSA) Conjugate
To improve solubility and bioavailability in cell culture, this compound can be complexed with fatty acid-free BSA.
Materials:
-
This compound stock solution (in ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
37°C water bath
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or serum-free cell culture medium.
-
Warm the BSA solution to 37°C.
-
Slowly add the desired amount of the this compound ethanolic stock solution to the BSA solution while gently vortexing. A molar ratio of 2:1 to 6:1 (fatty acid:BSA) is commonly used.
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
Sterile-filter the final conjugate solution before adding it to the cell culture medium.
-
A vehicle control containing the same final concentration of ethanol and BSA should be included in all experiments.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[3]
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Microplate reader
Procedure:
-
Perform two-fold serial dilutions of the this compound stock solution in the growth medium in a 96-well plate.
-
Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration at which no visible bacterial growth is observed.
Protocol 4: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent biofilm formation.[6]
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Add different concentrations of this compound to the wells of a 96-well plate containing the appropriate growth medium.
-
Add a standardized bacterial suspension to each well.
-
Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).
-
Gently wash the wells with PBS to remove planktonic cells.
-
Stain the remaining biofilm with 0.1% crystal violet solution for 15-20 minutes.
-
Wash away excess stain with water.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 595 nm using a microplate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.
Protocol 5: Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of mammalian cells.[3]
Materials:
-
Mammalian cell line of interest (e.g., fibroblasts, macrophages, cancer cell lines)
-
96-well plates
-
Complete cell culture medium
-
This compound-BSA conjugate (or solution in a low concentration of organic solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at approximately 570 nm. The absorbance is proportional to the number of viable cells.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the study of this compound.
Caption: Experimental workflow for in vitro studies of this compound.
Caption: Putative signaling pathway of this compound in bacteria.
Caption: Potential anti-inflammatory signaling of this compound in mammalian cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecific Synthesis of cis-2-Nonenoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Nonenoic acid is a medium-chain unsaturated fatty acid of significant interest in the scientific community, particularly for its role as a potential signaling molecule in microbial systems, analogous to other cis-2-unsaturated fatty acids like cis-2-decenoic acid.[1][2] Its ability to influence bacterial biofilm formation and dispersion presents a promising avenue for the development of novel anti-biofilm agents.[1] The stereospecific synthesis of the cis (or Z) isomer is paramount, as the biological activity of such molecules is often highly dependent on their geometric configuration. However, the synthesis presents a challenge due to the greater thermodynamic stability of the trans isomer, which can lead to isomerization during synthesis and purification.[3]
This document provides detailed application notes and protocols for three primary methods for the stereospecific synthesis of cis-2-Nonenoic acid: the Favorskii-type rearrangement, the Wittig reaction, and the partial hydrogenation of an alkyne using a Lindlar catalyst.
Comparative Data of Synthetic Routes
The selection of a synthetic route for cis-2-Nonenoic acid depends on factors such as desired stereoselectivity, yield, and the availability of starting materials. The following table summarizes the key quantitative aspects of the three primary stereospecific methods.
| Synthetic Method | Starting Materials | Typical Yield | Stereoselectivity (cis:trans) | Key Considerations |
| Favorskii-Type Rearrangement | 2-Nonanone (B1664094), Bromine, Base (e.g., K₂CO₃) | Moderate | Good to High (Favors cis under mild alkaline conditions) | A two-step process; the intermediate 1,3-dibromo-2-nonanone (B592601) is often used crude.[3][4] |
| Wittig Reaction | Heptaldehyde, Phosphonium (B103445) Ylide | Varies (Can be high) | High (with non-stabilized ylides) | Stoichiometric triphenylphosphine (B44618) oxide byproduct can complicate purification.[3] |
| Lindlar Catalyst Reduction | 2-Nonynoic Acid | High | Excellent (>95% cis) | Requires preparation of the starting alkyne; catalyst can be expensive. |
Purification Methods
Purification is a critical step to isolate the desired cis-isomer and remove the thermodynamically more stable trans-isomer.
| Purification Method | Typical Yield | Typical Purity | Key Considerations |
| Fractional Distillation | 50-60% | 70-80% | Risk of isomerization to the trans isomer at high temperatures.[5] |
| Crystallization | ~28% (from synthesis) | High | Requires controlled low temperatures (e.g., 15°C).[5] |
| Wiped-Film Evaporation | 60-90% | >90% | Minimizes isomerization to the trans isomer (<1.0% by HPLC area).[5] |
| Chromatographic Separation | Variable | High | Suitable for high-purity isolation and analysis but can be time-consuming for large scales.[5] |
Experimental Protocols and Workflows
Method 1: Synthesis via Favorskii-Type Rearrangement
This widely used two-step method begins with the bromination of 2-nonanone, followed by a base-catalyzed rearrangement that favors the formation of the cis-alkenoic acid.[3][4]
Caption: Workflow for the synthesis of cis-2-Nonenoic acid via Favorskii-type rearrangement.
Protocol:
Step 1: Bromination of 2-Nonanone
-
Dissolve 2-nonanone in a suitable inert solvent (e.g., diethyl ether) in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add two equivalents of bromine (Br₂), dissolved in the same solvent, dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate under reduced pressure to yield crude 1,3-dibromo-2-nonanone. This crude product is typically used directly in the next step.
Step 2: Favorskii-Type Rearrangement
-
Prepare a solution of a base, such as potassium carbonate (K₂CO₃), in water in a round-bottom flask.
-
Add the crude 1,3-dibromo-2-nonanone from the previous step to the aqueous base solution.
-
Heat the mixture under reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and acidify it with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2.
-
Extract the product with an organic solvent like diethyl ether (perform multiple extractions for better recovery).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude cis-2-Nonenoic acid.
-
Purify the crude product using wiped-film evaporation or another suitable method as detailed in the purification table.
Method 2: Stereoselective Synthesis via Wittig Reaction
The Wittig reaction provides a powerful method for alkene synthesis with good stereochemical control. The use of a non-stabilized ylide favors the formation of the cis (Z) isomer.
Caption: Workflow for the synthesis of cis-2-Nonenoic acid via the Wittig reaction.
Protocol:
Step 1: Ylide Formation
-
In a flame-dried, two-neck flask under an inert atmosphere (e.g., argon), suspend a suitable phosphonium salt (e.g., (carboxymethyl)triphenylphosphonium bromide) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Add a strong base, such as n-butyllithium (n-BuLi), dropwise to the suspension to deprotonate the phosphonium salt and form the ylide. The solution will typically undergo a color change, indicating ylide formation.
Step 2: Olefination
-
In a separate flame-dried flask under an inert atmosphere, dissolve heptaldehyde in anhydrous THF.
-
Slowly add the solution of heptaldehyde to the pre-formed ylide solution at -78°C.
-
Allow the reaction mixture to stir at low temperature for several hours, then let it slowly warm to room temperature and stir overnight.
Step 3: Workup and Purification
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether). The triphenylphosphine oxide byproduct may precipitate and can be removed by filtration or later by chromatography.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude cis-2-Nonenoic acid by column chromatography or vacuum distillation.
Method 3: Partial Hydrogenation via Lindlar Catalyst
The partial reduction of an alkyne using a "poisoned" palladium catalyst, known as the Lindlar catalyst, is a highly stereospecific method for the synthesis of cis-alkenes.
Caption: Workflow for the synthesis of cis-2-Nonenoic acid via Lindlar catalyst reduction.
Protocol:
-
To a solution of 2-nonynoic acid in a suitable solvent (e.g., methanol (B129727) or ethyl acetate), add Lindlar's catalyst (typically 5% by weight of the alkyne).
-
Flush the reaction vessel with hydrogen gas (H₂) and then maintain a hydrogen atmosphere (a balloon filled with H₂ is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by measuring hydrogen uptake. The reaction should be stopped once one equivalent of hydrogen has been consumed to avoid over-reduction to the alkane.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude cis-2-Nonenoic acid.
-
Further purification can be achieved by vacuum distillation or column chromatography if necessary.
References
Application Notes and Protocols for the Derivatization of 2-Nonenoic Acid for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 2-nonenoic acid, a medium-chain fatty acid of interest in various research fields, including microbiology and drug development.[1][2][3] Derivatization is a critical step for enhancing the volatility and improving the chromatographic properties of this compound, enabling sensitive and reliable quantification by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][4][5]
Introduction to Derivatization of this compound
This compound is a polar and relatively non-volatile compound, which makes its direct analysis by GC challenging.[1][4] Derivatization chemically modifies the carboxylic acid functional group, typically by converting it into an ester or other less polar derivative. This process increases the analyte's volatility, reduces its polarity, and improves its chromatographic peak shape, leading to enhanced sensitivity and accuracy in quantitative analysis.[5][6][7] The most common derivatization strategy for fatty acids like this compound is esterification to form fatty acid methyl esters (FAMEs).[1][4][8]
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] For the analysis of this compound, derivatization to its methyl ester is essential for achieving good chromatographic performance.[1][4]
Protocol 1: Esterification using Acetyl Chloride in Methanol (B129727)
This protocol details the conversion of this compound to its methyl ester (this compound methyl ester) for GC-MS analysis.[1]
Materials and Reagents:
-
This compound standard (purity ≥98%)
-
Internal Standard (e.g., Heptadecanoic acid)
-
Methanol (anhydrous, ≥99.8%)
-
Hexane (B92381) (GC grade)
-
10% Acetyl chloride in methanol
-
6% Sodium carbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Glass tubes with screw caps (B75204) (15 mL)
-
Pipettes
-
Autosampler vials with inserts
Procedure:
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.[1]
-
Prepare a 1 mg/mL stock solution of the internal standard (e.g., Heptadecanoic acid) in methanol.[1]
-
Prepare a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.[1]
-
For biological samples, a prior lipid extraction (e.g., Folch extraction) may be necessary.[1]
-
-
Derivatization:
-
To 100 µL of the standard solution or prepared sample extract in a 15 mL glass tube, add 1.5 mL of 10% acetyl chloride in methanol.[1]
-
Seal the tube tightly and heat at 60°C for 60 minutes.
-
Allow the tube to cool to room temperature.
-
-
Extraction:
-
Add 1.5 mL of 6% sodium carbonate solution to neutralize the reaction.
-
Add 1.5 mL of hexane to extract the FAME.
-
Vortex the mixture for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.[4]
-
Workflow for Esterification using Acetyl Chloride in Methanol
Caption: Experimental workflow for the derivatization of this compound using acetyl chloride in methanol followed by extraction for GC-MS analysis.
Protocol 2: Esterification using Sulfuric Acid in Methanol
This protocol offers an alternative method for the methylation of this compound.[8]
Materials and Reagents:
-
This compound
-
1% Sulfuric acid in methanol
-
5% Sodium chloride solution
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Derivatization:
-
Extraction:
-
After cooling, add 5 mL of 5% NaCl solution.[8]
-
Extract the FAME with two portions of 5 mL of hexane.[8]
-
Combine the hexane layers and dry over anhydrous Na₂SO₄.[8]
-
Carefully evaporate the solvent under a gentle stream of nitrogen.
-
Re-dissolve the FAME derivative in a known volume of hexane for GC-MS analysis.[8]
-
Protocol 3: Esterification using Boron Trifluoride (BF₃) in Methanol
This is another widely used method for preparing FAMEs from fatty acids.[4]
Materials and Reagents:
-
Dried lipid extract containing this compound
-
14% Boron Trifluoride (BF₃) in methanol
-
Hexane
-
Saturated NaCl solution
Procedure:
-
Derivatization:
-
Extraction:
Derivatization Reaction of this compound
Caption: General chemical reaction for the acid-catalyzed esterification of this compound to its methyl ester.
Quantitative Data for GC-MS Analysis
| Parameter | Method 1 (Acetyl Chloride) | Method 2 (Sulfuric Acid) | Method 3 (BF₃-Methanol) |
| Calibration Range | 1 µg/mL - 100 µg/mL[1] | Not explicitly stated | Not explicitly stated |
| Internal Standard | Heptadecanoic acid (10 µg/mL)[1] | Not explicitly stated | Heptadecanoic acid (e.g., 10 µg/mL)[4] |
| Reaction Temperature | 60°C[1] | 50°C[8] | 60°C[4] |
| Reaction Time | 60 minutes | 120 minutes[8] | 30 minutes[4] |
GC-MS Parameters (General Starting Conditions):
| Parameter | Setting |
| GC Column | Polar capillary column (e.g., DB-23, SP-2380)[8] |
| Injector Temperature | 250°C[8] |
| Oven Program | Initial 60-100°C, ramp to 220-240°C[1][8] |
| Carrier Gas | Helium at 1 mL/min[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Mass Analyzer | Scan or Selected Ion Monitoring (SIM) mode[1][4] |
| Monitored Ions (SIM) | m/z 170 (molecular ion for methyl ester) and characteristic fragments[1] |
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the this compound molecule, enhancing its detection by UV or fluorescence detectors.[9][10][11]
Protocol: Phenacylation for UV Detection
This protocol describes the derivatization of this compound with a UV-active tag for improved HPLC detection.[10]
Materials and Reagents:
-
Sample containing this compound in methanol
-
2,4'-Dibromoacetophenone (B128361) (derivatizing agent)
-
Triethylamine (catalyst)
-
HPLC grade acetonitrile (B52724) and water
Procedure:
-
Derivatization:
-
To 100 µL of the sample in a reaction vial, add a concentrated solution of 2,4'-dibromoacetophenone in acetone and triethylamine.[10]
-
Heat the mixture at 40°C for 30 minutes to form the phenacyl ester derivative.[10]
-
Evaporate the mixture to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
Logical Flow for HPLC Derivatization and Analysis
Caption: Logical workflow for enhancing the detectability of this compound in HPLC through derivatization.
Quantitative Data for HPLC Analysis
Quantitative data for the HPLC derivatization of this compound is less standardized than for GC-MS. The sensitivity enhancement depends on the specific derivatizing agent used. For phenacyl derivatives, detection is typically performed at around 242 nm.[9] The development of a quantitative assay would require the establishment of a calibration curve with derivatized standards.
HPLC Parameters (General Starting Conditions):
| Parameter | Setting |
| HPLC Column | Reversed-phase C18 column[12] |
| Mobile Phase | Acetonitrile and water gradient[10] |
| Detector | UV detector (e.g., at 242 nm for phenacyl derivatives)[9] |
| Column Temperature | 37°C[10] |
Other Derivatization Strategies
While esterification is the most common approach, other derivatization methods can be employed depending on the analytical requirements.
-
Silylation: This involves replacing the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to increase the volatility of this compound for GC-MS analysis.[5][6][13]
-
Amide Formation: this compound can be converted to an amide by reacting it with an amine in the presence of a coupling agent or after conversion to an acyl chloride.[14][15][16] This can be useful for specific analytical applications, including HPLC with certain detectors.
Conclusion
The derivatization of this compound is a crucial step for its accurate and sensitive quantification by chromatographic methods. The choice of derivatization reagent and method depends on the analytical technique (GC-MS or HPLC), the sample matrix, and the desired sensitivity. The protocols provided herein offer robust and reliable methods for the derivatization of this compound, enabling researchers to obtain high-quality analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. foodb.ca [foodb.ca]
- 4. benchchem.com [benchchem.com]
- 5. weber.hu [weber.hu]
- 6. youtube.com [youtube.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jafs.com.pl [jafs.com.pl]
- 11. researchgate.net [researchgate.net]
- 12. This compound, ethyl ester | SIELC Technologies [sielc.com]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Amide synthesis by acylation [organic-chemistry.org]
Application Notes and Protocols: Flow Cell-Based Biofilm Dispersion Assay with 2-Nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biotic and abiotic surfaces.[1] These communities are notoriously resistant to conventional antimicrobial treatments and pose a significant challenge in clinical and industrial settings.[1][2] Biofilm dispersion, the process by which cells detach from a mature biofilm to revert to a planktonic state, represents a promising target for novel anti-biofilm strategies.[1][3]
Fatty acid signaling molecules have emerged as key regulators of biofilm dispersion.[1] While much of the research has focused on cis-2-decenoic acid (cis-DA), a molecule produced by Pseudomonas aeruginosa, its structural analog, 2-nonenoic acid, is also of significant interest for its potential to induce biofilm dispersal.[1][2][4] This document provides detailed application notes and protocols for utilizing a flow cell system to investigate the biofilm dispersion activity of this compound. Flow cell systems, coupled with microscopy, offer the advantage of real-time visualization of biofilm architecture under controlled hydrodynamic conditions.[5][6]
Principle of Action
Cis-2-unsaturated fatty acids, such as this compound, are believed to function as diffusible signal factors (DSFs).[4][7] These molecules can trigger a phenotypic switch in biofilm-resident bacteria, leading to their dispersal.[1][7] This process is thought to be mediated by the modulation of intracellular levels of the second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[4] A decrease in c-di-GMP levels is associated with a transition from a sessile (biofilm) to a motile (planktonic) lifestyle.[4][8] This signaling cascade ultimately leads to the enzymatic degradation of the biofilm matrix and the release of individual bacterial cells.[9][10]
Data Presentation
The following tables summarize the effective concentrations of the well-studied structural analog, cis-2-decenoic acid (cis-DA), which can serve as a starting point for determining the optimal dosage for this compound.
Table 1: Effective Concentrations of cis-2-Decenoic Acid (cis-DA) for Biofilm Dispersion
| Microorganism | Effective Concentration (Dispersion) | Assay System |
| Pseudomonas aeruginosa PAO1 | 2.5 nM | Flow cell reactors |
| Staphylococcus aureus MRSA | 734 µM | Microtiter plate |
| Escherichia coli & Klebsiella pneumoniae (dual-species) | 310 nM | Catheters (in vitro) |
Note: This data is for the structural analog cis-2-decenoic acid (CDA) and should be considered as a proxy for the potential activity of this compound.[4]
Experimental Protocols
This section provides a detailed protocol for a flow cell-based biofilm dispersion assay. The methods are adapted from established protocols for cis-DA and can be applied to this compound.[1]
Protocol 1: Flow Cell-Based Biofilm Dispersion Assay
This protocol allows for the real-time visualization and quantification of biofilm dispersion under dynamic flow conditions.
Materials:
-
Flow cell system (e.g., three-channel flow cell chambers)[11]
-
Peristaltic pump[6]
-
Microscope with imaging capabilities (e.g., confocal laser scanning microscope)[5][11]
-
Bacterial culture of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth, modified BM2 minimal medium)[4][11]
-
This compound stock solution (in ethanol (B145695) or DMSO)[1]
-
Phosphate-buffered saline (PBS), sterile
-
Fluorescent stains (e.g., SYTO-9 for live cells), optional[11]
Procedure:
-
System Sterilization and Assembly:
-
Sterilize the flow cell chambers and tubing (e.g., with a 10% bleach solution followed by rinsing with sterile water).[11]
-
Assemble the flow cell system under sterile conditions.
-
-
Inoculation:
-
Prepare an overnight culture of the desired bacterial strain.
-
Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD600 of 0.1).[12]
-
Inoculate each channel of the flow cell with the diluted bacterial culture (e.g., 400 µL).[11]
-
Allow the bacteria to attach to the surface for a few hours under no-flow or very low-flow conditions.[1]
-
-
Biofilm Growth:
-
Treatment with this compound:
-
Once a mature biofilm has formed, switch the medium supply to a fresh medium containing the desired concentration of this compound.
-
Include a vehicle control channel that receives medium with the same concentration of the solvent (e.g., ethanol or DMSO) used for the this compound stock solution.[1]
-
-
Real-Time Monitoring and Imaging:
-
Quantification of Dispersion:
-
Image Analysis: Use image analysis software (e.g., COMSTAT) to quantify changes in biofilm structural parameters over time, such as biovolume, average thickness, and surface area coverage.[5] A significant reduction in these parameters in the treated channel compared to the control indicates dispersion.
-
Effluent Analysis: Collect the effluent from each channel at different time points.[8] Quantify the number of dispersed cells by plating serial dilutions and determining the colony-forming units (CFU/ml).[8] An increase in CFU/ml in the effluent of the treated channel corresponds to biofilm dispersion.
-
Visualizations
Caption: Workflow for the flow cell-based biofilm dispersion assay.
Caption: Proposed signaling pathway of this compound in biofilm dispersion.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biofilm dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bursting the bubble on bacterial biofilms: a flow cell methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Biofilm Dispersal: Mechanisms, Clinical Implications, and Potential Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for 2-Nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nonenoic acid is an unsaturated fatty acid with recognized potential as an antimicrobial and anti-biofilm agent. Its mechanism of action is primarily attributed to the disruption of bacterial cell membrane integrity, leading to increased permeability and subsequent inhibition of cellular processes.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing its antimicrobial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, along with comparative data from its close structural analog, cis-2-decenoic acid, due to the limited availability of direct quantitative data for this compound.[3][4]
Data Presentation
Due to a notable scarcity of direct quantitative MIC data for this compound in published literature, the following table summarizes the available data for its well-studied structural analog, cis-2-decenoic acid. This information can serve as a valuable benchmark for experimental design and interpretation of results for this compound.[3]
| Compound | Target Organism(s) | Activity | Effective Concentration |
| cis-2-Decenoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Bacterial Growth Inhibition | ≥ 500 µg/mL |
| cis-2-Decenoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Biofilm Inhibition | 125 µg/mL |
| cis-2-Decenoic acid | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Salmonella enterica | Biofilm Dispersion | 310 nM (approx. 0.053 µg/mL) |
| cis-2-Decenoic acid | Pseudomonas aeruginosa | Enhancement of Antibiotic Efficacy (Tobramycin, Ciprofloxacin) | 100 nM (approx. 0.017 µg/mL) |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.
Materials
-
This compound
-
Suitable solvent (e.g., ethanol (B145695) or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Incubator (35-37°C)
-
Spectrophotometer or McFarland turbidity standards (0.5)
-
Sterile saline or phosphate-buffered saline (PBS)
Methodology
1. Preparation of this compound Stock Solution:
- Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[3]
- Ensure the final solvent concentration in the assay does not inhibit bacterial growth (typically ≤1%).
2. Preparation of Bacterial Inoculum:
- From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
- Suspend the colonies in sterile saline or PBS.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
3. Serial Dilution in Microtiter Plate:
- Add 100 µL of sterile growth medium to all wells of a 96-well plate.
- Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.
- Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration range. Discard 100 µL from the last column of dilutions.
4. Inoculation:
- Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound, as well as to the positive control wells. This will bring the final volume in each well to 200 µL and dilute the compound concentration by half to the final desired concentrations.
5. Controls:
- Positive Control (Growth Control): Wells containing only growth medium and the bacterial inoculum.
- Negative Control (Sterility Control): Wells containing only growth medium.
- Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound, growth medium, and the bacterial inoculum.
6. Incubation:
- Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.[3]
7. Determination of MIC:
- Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[3]
- Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm.
Mandatory Visualizations
Experimental Workflow
Caption: Broth Microdilution MIC Assay Workflow.
Proposed Mechanism of Action
Caption: Proposed Mechanism of this compound.
References
Application Notes and Protocols: Crystal Violet Method for Biofilm Inhibition Assay with 2-Nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the crystal violet method to assess the biofilm inhibition potential of 2-Nonenoic acid. This document outlines the underlying principles, detailed experimental protocols, data interpretation, and visual representations of the workflow and associated signaling pathways. Given that research on cis-2-nonenoic acid is emerging, data from its well-studied structural analog, cis-2-decenoic acid (CDA), is leveraged to provide a more complete picture of its potential activity.[1][2]
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces.[3] These biofilms exhibit increased resistance to antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings.[2] The inhibition of biofilm formation is a promising strategy to control bacterial pathogenicity.[2] Fatty acids and their derivatives, such as this compound, have garnered attention as potential anti-biofilm agents.[2] this compound belongs to a family of α,β-unsaturated fatty acids that can act as diffusible signal factors (DSFs) in microbial communication, influencing behaviors like biofilm formation and dispersal.[4]
The crystal violet (CV) assay is a simple, reliable, and widely used method for quantifying biofilm formation.[2][5] This method is based on the ability of crystal violet, a basic dye, to stain the acidic components of the biofilm matrix, such as proteins and extracellular DNA. The amount of bound dye is proportional to the total biofilm biomass. By measuring the absorbance of the solubilized dye, one can quantify the extent of biofilm formation and, consequently, the inhibitory effect of compounds like this compound.[2]
Principle of Action of this compound
cis-2-unsaturated fatty acids, including this compound and its analog CDA, act as signaling molecules that can induce a phenotypic switch in bacteria, leading to the inhibition of biofilm formation and the dispersion of established biofilms.[3][4] The primary mechanism of action is linked to the modulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[1] High cellular levels of c-di-GMP typically promote a sessile, biofilm lifestyle, while low levels favor motility and a planktonic state.[1]
It is proposed that this compound is perceived by a sensor kinase in the bacterial cell membrane. This interaction triggers a phosphorelay cascade that activates a phosphodiesterase (PDE), an enzyme responsible for the degradation of c-di-GMP. The resulting decrease in intracellular c-di-GMP levels leads to the downregulation of genes involved in biofilm formation and the upregulation of genes associated with motility, ultimately inhibiting biofilm formation.[1]
Experimental Protocols
Minimum Biofilm Inhibitory Concentration (MBIC) Assay using Crystal Violet
This protocol determines the lowest concentration of this compound that inhibits the formation of a biofilm.[6]
Materials:
-
96-well flat-bottom sterile microtiter plates[3]
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)[1]
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[1]
-
cis-2-Nonenoic acid stock solution (e.g., 10 mM in ethanol (B145695) or DMSO)[1]
-
Phosphate-buffered saline (PBS)[3]
-
0.1% (w/v) Crystal Violet solution[6]
-
30% Acetic acid or 95% Ethanol for destaining[6]
-
Plate reader[6]
Procedure:
-
Preparation of Inoculum:
-
Treatment Application:
-
In a 96-well microtiter plate, add the standardized bacterial suspension to each well.[2]
-
Prepare serial dilutions of the this compound stock solution in the growth medium directly in the wells of the microtiter plate.[6]
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only).[2] A solvent control containing the highest concentration of the solvent (e.g., ethanol or DMSO) used in the dilutions should also be included to ensure it does not affect biofilm formation.[6]
-
-
Incubation:
-
Cover the plate and incubate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[2]
-
-
Washing:
-
Staining:
-
Destaining:
-
Quantification:
-
Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.[2]
-
The percentage of biofilm inhibition is calculated relative to the positive control.[2] The MBIC is the lowest concentration of the compound that shows a significant reduction in biofilm formation.[6]
-
Data Presentation
Quantitative data from the biofilm inhibition assay should be summarized for clear comparison. The following table provides a template for presenting the results.
| Concentration of this compound | Mean Absorbance (OD 595nm) ± SD | % Biofilm Inhibition |
| Negative Control (Broth only) | 0.05 ± 0.01 | - |
| Positive Control (No inhibitor) | 1.20 ± 0.15 | 0% |
| Solvent Control | 1.18 ± 0.12 | 1.7% |
| Concentration 1 | ... | ... |
| Concentration 2 | ... | ... |
| Concentration 3 | ... | ... |
| ... | ... | ... |
Calculation of % Biofilm Inhibition:
% Inhibition = [ (OD of Positive Control - OD of Test) / OD of Positive Control ] x 100
Mandatory Visualizations
Signaling Pathway of this compound in Biofilm Inhibition
Caption: Proposed signaling pathway of this compound leading to biofilm inhibition.
Experimental Workflow for Crystal Violet Biofilm Inhibition Assay
Caption: Workflow for the crystal violet biofilm inhibition assay.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant biofilm inhibition observed | - Sub-optimal concentration of this compound.- Inappropriate solvent interfering with activity.- Strain-specific resistance. | - Perform a dose-response experiment with a wider range of concentrations.- Ensure the final solvent concentration is minimal and non-inhibitory.- Test against a known responsive strain as a positive control.[6] |
| High variability between replicates | - Inconsistent initial bacterial attachment.- Inaccurate pipetting. | - Optimize inoculation density and incubation time.- Use calibrated pipettes and ensure proper mixing.[6] |
| This compound precipitates out of solution | - Low solubility in aqueous media. | - Prepare a high-concentration stock solution in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in the growth medium. Ensure the final solvent concentration is low and non-toxic to the bacteria.[6] |
| Edge effects in the microtiter plate | - Differential evaporation and temperature in peripheral wells. | - Avoid using the outer wells for critical experiments. Fill them with sterile media or water to maintain humidity.[6] |
Conclusion
The crystal violet assay is a robust and straightforward method for screening and quantifying the anti-biofilm activity of compounds like this compound. By understanding its mechanism of action, which likely involves the disruption of c-di-GMP signaling, researchers can effectively design experiments to evaluate its potential as a therapeutic agent for combating biofilm-associated infections. Careful adherence to the provided protocols and troubleshooting guidelines will ensure the generation of reliable and reproducible data.
References
Troubleshooting & Optimization
Stability issues of cis-2-Nonenoic acid in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of cis-2-Nonenoic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for cis-2-Nonenoic acid in aqueous solutions?
A1: The primary stability concerns for cis-2-Nonenoic acid in aqueous solutions are isomerization and oxidation. The cis-isomer is thermodynamically less stable than its trans-counterpart and can convert when exposed to heat, light, or acidic/basic conditions.[1] As an unsaturated fatty acid, it is also susceptible to oxidation at the double bond.[1]
Q2: How does pH affect the stability of cis-2-Nonenoic acid solutions?
A2: Both acidic and alkaline conditions can catalyze the isomerization of cis-2-Nonenoic acid to the more stable trans-isomer. Strong acids and bases are particularly effective at promoting this conversion. It is recommended to maintain a neutral pH whenever possible during experiments to minimize isomerization.[2]
Q3: What is the impact of temperature on the stability of cis-2-Nonenoic acid?
A3: Elevated temperatures provide the energy to overcome the rotational barrier of the double bond, leading to isomerization from cis to trans.[1] While very little degradation (less than 1%) of long-chain fatty acids has been observed at temperatures up to 160°C for 30 minutes, prolonged exposure to heat should be avoided.[3][4] For experimental procedures, it is best to use the lowest effective temperature.[5]
Q4: How should I store aqueous solutions of cis-2-Nonenoic acid?
A4: To ensure stability, aqueous solutions of cis-2-Nonenoic acid should be prepared fresh for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C, protected from light.[1] It is also advisable to degas aqueous solutions to remove dissolved oxygen and minimize the risk of oxidation.[1]
Q5: I'm observing inconsistent results in my biological assays. Could this be related to the stability of cis-2-Nonenoic acid?
A5: Yes, inconsistent biological activity can be a result of the degradation or isomerization of cis-2-Nonenoic acid. The trans-isomer may have different biological activity than the cis-isomer.[5] It is crucial to ensure the integrity of your compound by following proper handling and storage procedures. Verifying the isomeric purity of your sample before and during experiments is recommended.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity | Isomerization to the less active trans-isomer. | - Prepare fresh solutions for each experiment.- Avoid exposure to high temperatures, direct light, and extreme pH.[1][2]- Confirm the isomeric purity of your stock solution using analytical methods like GC-MS.[1] |
| Oxidation of the double bond. | - Use degassed aqueous buffers for dilutions.[1]- Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).[2]- Consider adding an antioxidant if it does not interfere with your experiment.[5] | |
| Appearance of unknown peaks in HPLC or GC-MS analysis | Isomerization or degradation. | - Review your sample preparation and handling procedures to minimize exposure to heat, light, and non-neutral pH.[1][2]- High temperatures can lead to the formation of smaller aldehydes and other oxidation byproducts.[5] |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility. | - cis-2-Nonenoic acid is slightly soluble in water.[3] When diluting a concentrated stock in an organic solvent (e.g., DMSO, ethanol) into an aqueous medium, the final concentration may exceed its solubility limit.[6]- Lower the final concentration of the compound.[6]- Use a co-solvent if compatible with your experimental system. |
Stability of cis-2-Nonenoic Acid: Summary of Influencing Factors
| Factor | Effect on Stability | Recommendations |
| pH | Acidic and basic conditions promote isomerization to trans-2-Nonenoic acid.[2] | Maintain a neutral pH in aqueous solutions whenever possible.[2] |
| Temperature | Elevated temperatures increase the rate of isomerization.[1] | Handle aqueous dilutions on ice and avoid heating.[1][5] |
| Light | Exposure to light, especially UV, can induce isomerization.[1][2] | Protect solutions from light using amber vials or by covering containers with aluminum foil.[1][2] |
| Oxygen | As an unsaturated fatty acid, it is susceptible to oxidation.[1] | Use degassed solvents and consider storing under an inert atmosphere.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a stable stock solution of cis-2-Nonenoic acid.
-
Warm to Room Temperature: Allow the vial of cis-2-Nonenoic acid to warm to room temperature before opening to prevent moisture condensation.[1]
-
Weighing: Weigh the desired amount of the acid in a sterile, amber glass vial.
-
Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired concentration.[1]
-
Mixing: Vortex thoroughly to ensure complete dissolution.
-
Sterilization (for cell culture): If for use in cell culture, sterile-filter the stock solution through a 0.22 µm PTFE syringe filter.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C under an inert atmosphere.[1]
Protocol 2: Verification of Isomeric Purity by GC-MS
This protocol outlines a general method for the derivatization and analysis of cis-2-Nonenoic acid to assess its isomeric purity.[1]
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
To approximately 1 mg of the cis-2-Nonenoic acid sample in a glass tube, add 1 mL of anhydrous methanol.
-
Carefully add 0.1 mL of acetyl chloride dropwise while vortexing. Alternatively, use 1 mL of 14% BF3-methanol.
-
Cap the tube tightly and heat at 60°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
-
Extraction:
-
Add 1 mL of hexane (B92381) and 1 mL of deionized water to the tube.
-
Vortex thoroughly for 1 minute.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAME to a clean tube.
-
Add a small amount of anhydrous sodium sulfate (B86663) to dry the extract.
-
-
GC-MS Analysis:
Visual Guides
Caption: Primary degradation pathways for cis-2-Nonenoic acid in aqueous solutions.
Caption: Recommended experimental workflow to maintain the stability of cis-2-Nonenoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing 2-Nonenoic Acid Concentration for Biofilm Dispersal: A Technical Support Guide
Disclaimer: Scientific literature specifically detailing the applications of 2-nonenoic acid in biofilm dispersal is limited. The following information is largely based on research conducted with its close structural analog, cis-2-decenoic acid (C2DA), a well-characterized bacterial signaling molecule. Researchers should use this guide as a starting point and perform their own optimization experiments for this compound.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies on this compound-mediated biofilm dispersal.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound for biofilm dispersal experiments?
A1: Based on studies with the related molecule cis-2-decenoic acid, a broad effective concentration range from 2.5 nM to 500 µg/mL has been reported, depending on the bacterial species and experimental conditions.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific strain and conditions.
Q2: How does this compound affect mature, pre-formed biofilms?
A2: Cis-2-decenoic acid has been shown to induce the dispersal of mature biofilms in a variety of Gram-negative and Gram-positive bacteria, as well as in yeast.[1] This suggests that this compound likely triggers the release of bacterial cells from the biofilm matrix, rendering them more susceptible to antimicrobial agents.
Q3: Can this compound be used in combination with antibiotics?
A3: Yes, studies have demonstrated that cis-2-decenoic acid can have additive and synergistic effects when used with various antibiotics.[1] This combination can lead to a significant reduction in biofilm biomass and enhanced killing of the constituent bacteria. The proposed mechanism involves increased membrane permeability caused by the fatty acid.
Q4: Is this compound cytotoxic to mammalian cells?
A4: Studies on cis-2-decenoic acid at concentrations effective for biofilm inhibition (up to 500 µg/mL) have shown no cytotoxic effects on human fibroblasts.[1] However, it is essential to perform cytotoxicity assays with your specific cell lines and experimental setup to confirm biocompatibility.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant biofilm dispersal observed. | Sub-optimal concentration of this compound. | Perform a dose-response experiment with a wider concentration range. |
| Inappropriate solvent or high solvent concentration. | Ensure the final solvent (e.g., ethanol (B145695) or DMSO) concentration is minimal and does not affect biofilm formation. Run a solvent-only control. | |
| Strain-specific resistance or lack of response. | The target microorganism may not be responsive to this particular fatty acid. Test on a known responsive strain as a positive control. | |
| Insufficient incubation time for dispersal. | Optimize the treatment duration. Monitor dispersal at several time points (e.g., 1, 4, 8, 24 hours). | |
| High variability between replicate wells. | Inconsistent biofilm formation. | Ensure a standardized inoculum density. Use microtiter plates with surfaces conducive to biofilm formation. |
| Incomplete removal of planktonic cells before treatment. | Gently and consistently wash the wells with PBS to remove non-adherent cells. | |
| Uneven crystal violet staining or washing. | Ensure complete coverage of the biofilm with crystal violet and perform consistent washing steps to remove excess stain. | |
| This compound appears to enhance biofilm formation. | Low concentrations of some signaling molecules can have a stimulatory effect. | Re-evaluate the dose-response curve. The concentration may be in a sub-inhibitory range that promotes biofilm formation. |
| The compound has degraded or is impure. | Use a fresh stock of this compound and verify its purity. | |
| Difficulty dissolving this compound. | Poor solubility in aqueous media. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., ethanol or DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low. |
Quantitative Data Summary
The following table summarizes the effective concentrations of the related molecule, cis-2-decenoic acid (C2DA), for biofilm inhibition and dispersal. This data can serve as a reference for initiating dose-response studies with this compound.
| Organism | Effect | Effective Concentration of C2DA | Reference(s) |
| Pseudomonas aeruginosa | Biofilm dispersal | 2.5 nM | [3] |
| Escherichia coli | Biofilm dispersal | Nanomolar range | [4] |
| Klebsiella pneumoniae | Biofilm dispersal | Nanomolar range | [4] |
| Proteus mirabilis | Biofilm dispersal | Nanomolar range | [4] |
| Streptococcus pyogenes | Biofilm dispersal | Nanomolar range | [4] |
| Bacillus subtilis | Biofilm dispersal | Nanomolar range | [4] |
| Staphylococcus aureus | Biofilm dispersal | Nanomolar range | [4] |
| Candida albicans | Biofilm dispersal | Nanomolar range | [4] |
| Food-related bacteria (various) | Biofilm dispersal | 100 - 620 nM | |
| S. aureus MRSA | Biofilm formation inhibition | 734 µM | [5] |
Experimental Protocols
Protocol 1: Microtiter Plate-Based Biofilm Dispersal Assay
This protocol is designed for high-throughput screening of the biofilm dispersal activity of this compound using the crystal violet staining method.[6][7][8][9]
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound stock solution (e.g., 10 mM in ethanol or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid solution
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Inoculate 200 µL of a diluted overnight bacterial culture (e.g., 1:100 in fresh medium) into the wells of a 96-well plate.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking to allow for biofilm formation.
-
-
Treatment with this compound:
-
Carefully remove the planktonic culture from each well.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh medium containing the desired concentration of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate for a defined period (e.g., 1-24 hours) to allow for dispersal.
-
-
Quantification of Remaining Biofilm:
-
Remove the medium and wash the wells twice with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 595 nm using a microplate reader. A decrease in absorbance in the treated wells compared to the control indicates biofilm dispersal.
-
Protocol 2: Flow Cell-Based Biofilm Dispersal Assay
This method allows for the real-time visualization of biofilm dispersal under dynamic flow conditions.[10]
Materials:
-
Flow cell system with a microscope
-
Peristaltic pump
-
Bacterial culture of interest
-
Appropriate growth medium
-
This compound stock solution
-
Fluorescent stain (e.g., SYTO 9) for visualization (optional)
Procedure:
-
Biofilm Formation:
-
Assemble and sterilize the flow cell system.
-
Inoculate the flow cell with the bacterial culture and allow for attachment for a few hours under no-flow conditions.
-
Initiate a continuous flow of fresh medium at a low flow rate to allow for mature biofilm development (typically 2-5 days).
-
-
Treatment and Visualization:
-
Once a mature biofilm has formed, switch the medium to one containing the desired concentration of this compound.
-
Monitor the biofilm structure in real-time using microscopy.
-
Capture images or time-lapse videos to document the dispersal process. Dispersal is observed as the detachment of cells and the formation of voids within the biofilm structure.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol determines the potential cytotoxicity of this compound on mammalian cells.[11][12]
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well flat-bottom sterile cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance in the treated wells compared to the control indicates reduced cell viability and potential cytotoxicity.
-
Visualizations
Caption: Postulated signaling pathway for cis-2-unsaturated fatty acid-mediated biofilm dispersal.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acid cytotoxicity to human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fatty Acid Messenger Is Responsible for Inducing Dispersion in Microbial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid [mdpi.com]
- 6. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. The dynamics of biofilm development and dispersal should be taken into account when quantifying biofilm via the crystal violet microtiter plate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges of 2-Nonenoic Acid in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize 2-Nonenoic acid in culture media for experimental use. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a medium-chain fatty acid that acts as a signaling molecule in various biological systems, particularly in microbial communication.[1] Its hydrophobic nature leads to poor solubility in aqueous solutions like culture media, which can result in precipitation and inaccurate experimental outcomes.
Q2: What are the recommended solvents for creating a this compound stock solution?
A2: Ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are the most commonly used solvents for preparing high-concentration stock solutions of this compound and other fatty acids.[2][3] It is crucial to use anhydrous, high-purity solvents to avoid introducing contaminants or affecting the stability of the stock solution.
Q3: What is the maximum concentration of solvent (e.g., DMSO or ethanol) that is safe for my cells?
A3: The tolerance to solvents like DMSO and ethanol varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines.[4] For ethanol, it is also recommended to keep the final concentration in the culture medium as low as possible, typically below 0.5%. It is essential to include a vehicle control in your experiments (culture medium with the same final concentration of the solvent but without this compound) to account for any potential effects of the solvent itself.
Q4: My this compound precipitates out of the culture medium. What can I do?
A4: Precipitation of this compound in culture media is a common issue. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this problem. Key strategies include optimizing your stock solution concentration, modifying the dilution method, and considering the use of solubility enhancers.
Q5: Can I use surfactants or carrier proteins to improve the solubility of this compound?
A5: Yes, surfactants like Tween 20 or carrier proteins such as bovine serum albumin (BSA) can be used to enhance the solubility and dispersion of fatty acids in aqueous media.[5][6][7] These should be used with caution and validated for their potential effects on your specific experimental system.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in culture media.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation upon Dilution | The concentration of the this compound stock solution is too high, causing it to "crash out" when diluted in the aqueous medium. | Prepare a lower concentration stock solution. A stepwise dilution approach is also recommended.[4][8] |
| The culture medium is at a low temperature, reducing the solubility of the fatty acid. | Always use pre-warmed (37°C) culture medium for dilutions.[4] | |
| Rapid mixing of the stock solution into the medium. | Add the stock solution dropwise to the culture medium while gently vortexing or swirling to ensure gradual and even dispersion.[4] | |
| Delayed Precipitation (after hours or days) | The final concentration of this compound in the medium exceeds its long-term solubility limit under culture conditions (e.g., changes in pH). | Perform a solubility test to determine the maximum stable concentration of this compound in your specific culture medium over the duration of your experiment. |
| Interaction with components of the culture medium. | Consider using a different formulation of the culture medium. The presence of serum can sometimes help to solubilize hydrophobic compounds.[9] | |
| Inconsistent Experimental Results | Incomplete dissolution of this compound in the stock solution. | Ensure the this compound is fully dissolved in the solvent. Gentle warming and brief sonication can aid in dissolution.[10] |
| Adsorption of the fatty acid to plasticware. | Consider using low-adhesion microplates or glassware for preparing and storing solutions. | |
| Cell Toxicity or Altered Phenotype | The concentration of the solvent (DMSO or ethanol) is too high. | Ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.5%). Always include a vehicle control.[8] |
Quantitative Data Summary
The solubility of this compound and related fatty acids can vary significantly depending on the solvent and temperature. The following table summarizes available solubility data.
| Compound | Solvent | Solubility | Temperature (°C) | Reference |
| This compound | Water | 263.7 mg/L (estimated) | 25 | [11] |
| This compound | Alcohol | Soluble | Not Specified | [11] |
| This compound | Chloroform | Sparingly Soluble | Not Specified | [11] |
| This compound | Methanol | Slightly Soluble | Not Specified | [11] |
| This compound | DMSO | Expected to be soluble | Not Specified | [11] |
| Saturated Fatty Acids (C8-C18) | Ethanol | >10 mg/mL | ~20 | [12] |
| Saturated Fatty Acids (C8-C18) | THF | >10 mg/mL | ~20 | [12] |
| Saturated Fatty Acids (C8-C14) | Acetonitrile | >10 mg/mL | ~20 | [12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for dilution in culture media.
Materials:
-
This compound
-
Anhydrous ethanol or DMSO
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 100 mM).
-
Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous ethanol or DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or briefly sonicate to aid dissolution.[9]
-
Sterilization: The high concentration of ethanol or DMSO in the stock solution is typically sufficient for sterilization. If needed, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[8]
Protocol 2: Dilution of this compound in Culture Medium
Objective: To prepare a working solution of this compound in culture medium with minimal precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete culture medium
-
Sterile tubes
Procedure:
-
Intermediate Dilution (optional but recommended): To minimize solvent shock, first prepare an intermediate dilution of the stock solution in pre-warmed culture medium. For example, dilute a 100 mM stock solution to 1 mM.[4]
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of pre-warmed culture medium. Add the solution dropwise while gently vortexing or swirling the medium.[4]
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation or cloudiness.
-
Use Immediately: It is recommended to use the prepared medium immediately to minimize the risk of delayed precipitation.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Workflow for preparing this compound working solution.
Caption: Putative signaling pathway for this compound analogs.
Caption: Logical workflow for troubleshooting precipitation.
References
- 1. Frontiers | Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 11. benchchem.com [benchchem.com]
- 12. shodexhplc.com [shodexhplc.com]
Preventing isomerization of cis-2-Nonenoic acid during storage.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the isomerization of cis-2-nonenoic acid during storage and experimentation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your research.
Troubleshooting Guide
Encountering issues with the stability of cis-2-nonenoic acid? This guide will help you troubleshoot common problems related to its isomerization.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results. | Degradation or isomerization of cis-2-nonenoic acid due to improper storage or handling. | Verify storage conditions are optimal (see FAQs below). Prepare fresh solutions for each experiment if possible and minimize exposure to heat and light.[1][2] |
| Appearance of an unexpected peak corresponding to the trans-isomer in analytical data (GC, HPLC, NMR). | Isomerization has occurred due to exposure to heat, light, acid/base catalysis, or free radicals. | Review all handling and experimental steps. Ensure the compound and solutions are protected from light, stored at low temperatures, and handled under an inert atmosphere.[1][2][3] Use high-purity, degassed aprotic solvents.[3] |
| Reduced biological activity of the compound. | The cis-isomer may have converted to the less biologically active trans-isomer. | Confirm the isomeric purity of your sample before and during your experiments using appropriate analytical techniques like GC-MS or NMR.[1][4] |
| Freshly prepared solution already shows a significant trans-isomer peak. | The neat compound was improperly stored, or the dissolution process induced isomerization. | Verify that the neat compound was stored at -20°C or below, protected from light, and under an inert atmosphere.[2][3] When preparing solutions, avoid heating and use gentle vortexing to dissolve.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for neat cis-2-nonenoic acid?
A1: To ensure long-term stability and prevent isomerization, neat cis-2-nonenoic acid should be stored under the following conditions:
-
Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation, which can generate free radicals that promote isomerization.[2][3]
-
Light: Protected from light by using an amber vial or by wrapping the container in aluminum foil.[2][3]
-
Container: Use glass containers to avoid potential leaching from plastics.[2]
Q2: How can I minimize isomerization of cis-2-nonenoic acid during experimental procedures?
A2: To minimize isomerization during your experiments, adhere to the following practices:
-
Work Quickly and on Ice: When handling aqueous dilutions, work quickly and keep samples on ice.[2]
-
Protect from Light: Use amber-colored reaction vessels or cover them with aluminum foil.[2][3]
-
Control Temperature: If your protocol allows, perform reactions at a lower temperature, as the rate of isomerization can increase significantly with a 10°C rise in temperature.[3]
-
Maintain Neutral pH: Both acidic and basic conditions can catalyze isomerization. It is crucial to maintain a neutral pH whenever possible.[2][3]
-
Use Fresh Solutions: Prepare solutions immediately before use and avoid storing stock solutions for extended periods unless their stability has been validated under your specific storage conditions.[3]
Q3: What are the primary factors that cause isomerization of cis-2-nonenoic acid?
A3: The isomerization of cis-2-nonenoic acid to its more thermodynamically stable trans form is primarily induced by:
-
Heat: Higher temperatures provide the activation energy needed to overcome the rotational barrier of the double bond.[1][3]
-
Light: Exposure to light, especially UV light, can facilitate isomerization.[1][3]
-
Acids and Bases: Strong acids and bases can act as catalysts for the conversion to the trans-isomer.[3]
-
Free Radicals: The presence of free radicals, which can be generated through oxidation, can promote isomerization.[1][3]
Q4: Which solvents are recommended for dissolving cis-2-nonenoic acid?
A4: To minimize the risk of isomerization, it is best to use high-purity, anhydrous, and degassed aprotic solvents. Recommended options include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Chloroform or Dichloromethane (ensure they are free of acidic impurities)[3] While ethanol (B145695) can be used, it is a protic solvent and should be used with caution as it may facilitate isomerization under certain conditions.[3]
Quantitative Data Summary
Specific quantitative stability data for cis-2-nonenoic acid is limited in the literature. However, the following table provides general guidance on factors affecting the stability of unsaturated fatty acids.
| Parameter | Condition | Observation on Unsaturated Fatty Acids |
| Temperature | Storage at +4°C vs. -20°C vs. -80°C | Lower temperatures significantly reduce the rate of degradation and isomerization. Storage at -80°C is often recommended for long-term stability.[5][6] |
| Light | Exposure to UV light vs. Dark | Exposure to light, particularly UV, can catalyze cis-trans isomerization.[1] |
| Atmosphere | Air vs. Inert Gas (Nitrogen, Argon) | Storage under an inert atmosphere minimizes oxidation, thereby reducing the formation of free radicals that can promote isomerization.[2] |
| pH | Acidic or Basic vs. Neutral | Both acidic and alkaline conditions can catalyze the isomerization to the more stable trans form.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of cis-2-Nonenoic Acid
Objective: To prepare a stock solution of cis-2-nonenoic acid while minimizing the risk of isomerization.
Materials:
-
cis-2-Nonenoic acid
-
Anhydrous, degassed aprotic solvent (e.g., DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Gas-tight syringe
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Allow the vial of neat cis-2-nonenoic acid to equilibrate to room temperature in a desiccator to prevent moisture condensation.[3]
-
Under a gentle stream of inert gas, weigh the desired amount of cis-2-nonenoic acid directly into the tared amber vial.
-
Using a gas-tight syringe, add the calculated volume of the anhydrous, degassed solvent.
-
Seal the vial tightly with the PTFE-lined cap.
-
Vortex briefly at room temperature until the compound is fully dissolved. Avoid heating.[3]
-
If the solution is not for immediate use, flush the headspace of the vial with inert gas, reseal, and store at -20°C or below.[2]
Protocol 2: Verification of Isomeric Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the ratio of cis to trans isomers of 2-nonenoic acid in a sample.
Materials:
-
Sample containing cis-2-nonenoic acid
-
Derivatization agent (e.g., 2% (v/v) sulfuric acid in methanol (B129727) or BF3-methanol)[2][3]
-
Hexane (B92381) (GC grade)
-
GC-MS system with a polar capillary column (e.g., DB-23, SP-2560)[3][4]
Procedure:
-
Derivatization (to form Fatty Acid Methyl Esters - FAMEs):
-
Transfer a known amount of the sample to a glass tube and evaporate the solvent under a stream of nitrogen.[3]
-
Add 2 mL of 2% sulfuric acid in methanol.[3]
-
Cap the tube tightly and heat at 60°C for 1 hour.[3]
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water, then vortex thoroughly.
-
Centrifuge briefly and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for analysis.[2]
-
-
GC-MS Analysis:
-
Identification:
-
The cis and trans isomers will have slightly different retention times.
-
Confirm the identity of the peaks by comparing them to authentic standards of both isomers.
-
Visualizations
Caption: Factors promoting the isomerization of cis-2-nonenoic acid.
Caption: Workflow for proper storage to prevent isomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Inconsistent Results in 2-Nonenoic Acid Bioassays
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioassays with 2-Nonenoic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific issues to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container.[1] To minimize oxidation, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[1] While chemically stable at room temperature for short periods, prolonged storage at ambient temperatures may lead to degradation and isomerization.[1]
Q2: How can I improve the solubility of this compound in my aqueous bioassay medium?
A2: this compound has limited solubility in water.[2] To improve its solubility, first prepare a high-concentration stock solution in a suitable organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[3][4] This stock solution can then be diluted into the aqueous growth medium to achieve the desired final concentration. It is crucial to ensure that the final solvent concentration is low and non-toxic to the test organism.[3] Gentle warming or sonication can also aid in dissolving the compound.[3]
Q3: What are the primary degradation pathways for this compound that could affect my results?
A3: The main degradation pathways for unsaturated fatty acids like this compound are oxidation and thermal degradation. The double bond is susceptible to oxidation, which can lead to the formation of hydroperoxides that may further break down into other compounds.[1] High temperatures can accelerate these processes.[1] Additionally, cis-trans isomerization is a significant concern, as the cis isomer can convert to the more thermodynamically stable trans isomer, which may have different biological activity.[1] This isomerization can be induced by heat, light, or the presence of certain catalysts.[1]
Q4: Is the trans isomer of this compound biologically active?
A4: The biological activity of this compound and its analogs is often dependent on the cis configuration of the double bond.[5] Isomerization to the trans form may result in reduced or altered biological activity.[1] Therefore, it is important to maintain the isomeric purity of your this compound sample.
Troubleshooting Guides
Biofilm Assays
Issue 1: No significant biofilm inhibition or dispersal is observed.
-
Potential Cause: The concentration of this compound may be too low for the specific microorganism or experimental conditions.
-
Recommended Action: Conduct a dose-response experiment with a broader range of concentrations.[3] It is also beneficial to test against a known responsive strain as a positive control.[3]
-
Potential Cause: The solvent used for the stock solution may be interfering with the compound's activity or the organism's growth.
-
Recommended Action: Ensure the final solvent concentration in the wells is minimal and does not impact biofilm formation. Always include a solvent-only control in your experimental setup.[3]
-
Potential Cause: The target microorganism may be resistant to this specific fatty acid.
-
Recommended Action: If possible, test against a different strain or species known to be responsive to fatty acid signaling molecules.
Issue 2: High variability in results between replicates.
-
Potential Cause: Inconsistent biofilm formation across the microtiter plate wells.
-
Recommended Action: Optimize the inoculation density and incubation time to ensure a robust and consistent biofilm.[3] Also, to avoid "edge effects," consider not using the outer wells of the plate for critical experiments, or fill them with sterile media to maintain humidity.[3]
-
Potential Cause: Inaccurate pipetting of the bacterial culture or treatment solutions.
-
Recommended Action: Use calibrated pipettes and ensure thorough mixing of all solutions before dispensing.[3]
Issue 3: this compound precipitates out of the solution in the bioassay.
-
Potential Cause: Low solubility of the fatty acid in the aqueous medium.
-
Recommended Action: Prepare a high-concentration stock solution in a suitable solvent (e.g., ethanol or DMSO) and then dilute it into the growth medium.[3] Ensure the final solvent concentration is low and non-toxic to the bacteria.[3] Gentle warming and sonication may also help in dissolving the compound.[3]
Cell Viability (e.g., MTT) Assays
Issue 1: Inconsistent or unexpectedly high cell viability readings.
-
Potential Cause: The MTT assay measures metabolic activity, and some compounds can interfere with the assay, leading to false-positive results.[6] Plant extracts and other compounds have been shown to reduce the MTT reagent directly, resulting in a color change that does not correlate with cell viability.[6]
-
Recommended Action: Confirm cell death or viability with a secondary method, such as microscopy to observe cell morphology or a different viability assay like an ATP-based assay.[6]
-
Potential Cause: Variability in cell seeding density.
-
Recommended Action: Ensure a consistent number of cells are seeded in each well.
-
Potential Cause: Interference from serum components in the culture medium.
-
Recommended Action: Consider performing the MTT incubation step in a serum-free medium to prevent potential interference from serum proteins.
Quantitative Data
Direct quantitative data for the bioactivity of this compound is limited in the literature. However, its close structural analog, cis-2-decenoic acid, has been more extensively studied and can serve as a benchmark.
| Compound | Bioactivity | Target Organism(s) | Effective Concentration |
| cis-2-Decenoic acid | Biofilm Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 µg/mL |
| Bacterial Growth Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | ≥ 500 µg/mL | |
| Biofilm Dispersion | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Salmonella enterica | 310 nM (approx. 0.053 µg/mL)[4] | |
| Enhancement of Antibiotic Efficacy (Tobramycin, Ciprofloxacin) | Pseudomonas aeruginosa | 100 nM (approx. 0.017 µg/mL)[4] |
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)[4]
-
Preparation of Plates: In a 96-well microtiter plate, add different concentrations of this compound to a suitable growth medium.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).
-
Washing: Gently remove the planktonic cells by washing the wells with a buffer (e.g., phosphate-buffered saline, PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the excess stain and wash the wells with water.
-
Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader. The reduction in absorbance compared to the control (no compound) indicates the percentage of biofilm inhibition.
Protocol 2: Cytotoxicity Assay (MTT Assay)[4]
-
Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the untreated control cells.
Visualizations
Caption: Putative signaling pathway for this compound in bacteria.
References
Improving yield and purity of 2-Nonenoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Nonenoic acid synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Issues
Q1: My overall yield of this compound is consistently low. What are the general factors I should investigate?
A1: Low yields can stem from several factors throughout the experimental process.[1][2] A systematic review of your procedure is crucial. Key areas to focus on include:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the aldehyde (e.g., heptaldehyde) and malonic acid, as impurities can lead to side reactions.[2]
-
Reaction Conditions: Strictly control reaction parameters such as temperature, reaction time, and stirring rate. Deviations can result in incomplete reactions or the formation of byproducts.[1]
-
Moisture Control: For reactions sensitive to water, such as those involving organometallic reagents or certain condensation steps, ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Work-up and Purification: Significant product loss can occur during extraction, washing, and purification steps. Ensure efficient phase separation, minimize transfers, and select an appropriate purification method for your scale and desired purity.[1]
Synthesis-Specific Issues: trans-2-Nonenoic Acid (Knoevenagel Condensation)
Q2: I am using the Doebner modification of the Knoevenagel condensation to synthesize trans-2-Nonenoic acid, but my yield is poor. What are the common pitfalls?
A2: The Doebner modification, which typically involves reacting heptaldehyde with malonic acid in pyridine (B92270), is a common method for synthesizing trans-2-Nonenoic acid.[3][4][5][6] Poor yields in this reaction can often be attributed to the following:
-
Inadequate Reaction Time and Temperature: The reaction often requires a lengthy incubation at room temperature followed by heating to drive the decarboxylation.[3] Ensure you are following the recommended time and temperature profiles. For example, one procedure calls for allowing the mixture to stand at room temperature for 60 hours before heating.[3]
-
Suboptimal Catalyst Concentration: Pyridine acts as both the solvent and the basic catalyst.[4][5] Using an insufficient amount or impure pyridine can slow down the reaction.
-
Premature Precipitation: The intermediate product may precipitate out of the solution, hindering the reaction progress. Ensure adequate mixing and appropriate solvent volume.
-
Side Reactions: Aldehydes can undergo self-condensation (aldol condensation) under basic conditions, although the Knoevenagel condensation is generally favored with active methylene (B1212753) compounds.[5]
Q3: How can I be sure that I have synthesized the trans isomer and not the cis isomer?
A3: The Knoevenagel condensation generally favors the formation of the more stable trans isomer.[5] However, verification is essential. The primary methods for confirming the stereochemistry are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a powerful tool for distinguishing between cis and trans isomers. The coupling constant (J-value) for the vinyl protons is typically larger for the trans isomer (usually in the range of 12-18 Hz) compared to the cis isomer (usually 6-12 Hz).
-
Infrared (IR) Spectroscopy: The trans isomer often shows a characteristic absorption band for the out-of-plane C-H bend of the double bond around 960-980 cm⁻¹.
-
Gas Chromatography (GC): Using a suitable column, it is often possible to separate the cis and trans isomers, allowing for quantification of the isomeric purity.
Synthesis-Specific Issues: cis-2-Nonenoic Acid (Favorski Rearrangement)
Q4: I am attempting to synthesize cis-2-Nonenoic acid via the Favorski rearrangement, but the process is inefficient. What should I check?
A4: The synthesis of cis-2-Nonenoic acid can be more challenging. A common route involves the Favorski rearrangement of a dihalogenated ketone derived from 2-nonanone (B1664094).[7][8] Key troubleshooting points include:
-
Incomplete Bromination: The first step is the bromination of 2-nonanone to form 1,3-dibromo-2-nonanone (B592601).[7][8] Ensure the correct stoichiometry of bromine is used and that the reaction temperature is kept low (e.g., 0-5 °C) to minimize side reactions.[7][8]
-
Inefficient Rearrangement: The base-catalyzed rearrangement requires careful control of temperature and reaction time. The progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).[7]
-
Isomerization: The cis isomer can isomerize to the more stable trans isomer, especially at elevated temperatures or in the presence of acid or base.[8] Minimize exposure to harsh conditions during work-up and purification.
Purification Challenges
Q5: I am struggling to obtain high purity this compound. What purification method should I use?
A5: The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.[9]
-
Vacuum Distillation: This is a common method for purifying this compound.[3] However, high temperatures can cause isomerization of the cis isomer to the trans isomer.[9]
-
Crystallization: This can be an effective method for achieving high purity, particularly for the trans isomer, which is a solid at room temperature. It requires selecting an appropriate solvent and carefully controlling the cooling rate.[9]
-
Wiped-Film Evaporation (Short Path Distillation): This technique is particularly advantageous for thermally sensitive compounds like cis-2-Nonenoic acid as it minimizes the heating time, thus reducing the risk of isomerization.[9]
-
Column Chromatography: For small-scale purifications or for separating isomers, column chromatography using silica (B1680970) gel can be effective.[7]
Q6: During purification by distillation, I suspect my cis-2-Nonenoic acid is isomerizing to the trans isomer. How can I prevent this?
A6: Isomerization during distillation is a common problem due to the thermal instability of the cis isomer.[8][9] To mitigate this:
-
Use High Vacuum: Distilling at a lower pressure allows for a lower boiling point, reducing the thermal stress on the molecule.
-
Minimize Heating Time: Use a setup that allows for rapid distillation, such as wiped-film evaporation.[9]
-
Avoid Acidic or Basic Contaminants: Ensure all glassware is neutral and that no acidic or basic impurities are carried over into the distillation flask.
Data Presentation: Comparison of Synthesis and Purification Methods
| Method | Target Isomer | Starting Materials | Typical Yield | Typical Purity | Key Considerations |
| Synthesis | |||||
| Doebner Condensation | trans | Heptaldehyde, Malonic Acid, Pyridine | ~64%[3] | >90% (after purification) | Long reaction times may be required.[3] |
| Favorski Rearrangement | cis | 2-Nonanone, Bromine, Base | Variable | Moderate to High | Prone to isomerization; requires careful temperature control.[7][8] |
| Purification | |||||
| Fractional Distillation | Both | Crude this compound | 50-60%[9] | 70-80%[9] | Risk of isomerization of the cis isomer at high temperatures.[9] |
| Crystallization | trans | Crude this compound | ~28% (from synthesis)[9] | High | Requires controlled low temperatures.[9] |
| Wiped-Film Evaporation | cis | Crude this compound | 60-90%[9] | >90%[9] | Minimizes thermal degradation and isomerization.[9] |
Experimental Protocols
Protocol 1: Synthesis of trans-2-Nonenoic Acid via Doebner Condensation [3]
-
Dissolution: Dissolve malonic acid (1.1 equivalents) in dry pyridine.
-
Addition: Cool the mixture in an ice bath and add n-heptaldehyde (1.0 equivalent) with stirring.
-
Reaction: Remove the ice bath and allow the mixture to stand at room temperature for 60 hours.
-
Heating: Heat the mixture on a steam bath for 8 hours.
-
Quenching: Pour the reaction mixture into an equal volume of water.
-
Extraction: Separate the organic layer, wash with 25% HCl, take up in a suitable organic solvent (e.g., benzene), wash with water, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Protocol 2: Synthesis of cis-2-Nonenoic Acid via Favorski Rearrangement [7][8]
-
Bromination: Dissolve 2-nonanone in an inert solvent (e.g., diethyl ether) and cool to 0-5 °C. Slowly add two equivalents of bromine dropwise, maintaining the temperature below 10 °C. Stir for an additional 1-2 hours at room temperature to yield crude 1,3-dibromo-2-nonanone.
-
Rearrangement: Prepare an aqueous solution of a base (e.g., sodium hydroxide (B78521) or potassium carbonate). Add the crude 1,3-dibromo-2-nonanone to the basic solution and heat under reflux for several hours. Monitor the reaction by TLC.
-
Acidification and Extraction: After completion, cool the mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2. Extract the product with an organic solvent.
-
Work-up: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude cis-2-nonenoic acid by vacuum distillation or column chromatography.
Visualizations
Caption: Knoevenagel Condensation Workflow.
Caption: Troubleshooting Low Yield.
Caption: Purification Strategy Logic.
References
- 1. How To [chem.rochester.edu]
- 2. azom.com [azom.com]
- 3. prepchem.com [prepchem.com]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. cis-2-Nonenoic acid | 1577-98-6 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
Matrix effects in mass spectrometry analysis of 2-Nonenoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of 2-Nonenoic acid. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that can arise during the analysis of this compound, particularly those related to matrix effects.
Issue: Poor Signal or No Peak Detected for this compound
Possible Causes and Solutions:
-
Analyte Loss During Sample Preparation: this compound may be lost during extraction or solvent evaporation steps.
-
Solution: Ensure high extraction efficiency and avoid excessive heat or nitrogen flow during solvent removal.[1]
-
-
Inefficient Derivatization (for GC-MS): Due to its low volatility and polar nature, this compound requires derivatization to a more volatile form, such as a fatty acid methyl ester (FAME), for GC-MS analysis.[2]
-
Solution: Verify the efficiency of your derivatization reaction. Ensure uniform reaction times, temperatures, and reagent volumes for all samples.[1]
-
-
Ion Suppression from Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a decreased signal.[1][3]
Issue: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
-
Active Sites in the GC System: Tailing peaks can indicate undesirable interactions between the analyte and the GC system.
-
Solution: Trim the first few centimeters of the GC column to remove non-volatile residues and active sites.[1]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.
-
Solution: Dilute your sample before injection.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects occur when components of the sample matrix (e.g., plasma, tissue extract) co-elute with this compound and interfere with its ionization in the mass spectrometer's source.[1][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively affect the accuracy, precision, and sensitivity of your quantitative analysis.[5][6] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, especially in electrospray ionization (ESI).[4]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method.[5] This involves comparing the signal response of this compound in a neat solvent to its response when spiked into a blank matrix extract (a sample that does not contain the analyte).[1][5] A significant difference between the two signals indicates the presence of matrix effects.[5]
Experimental Protocol: Assessing Matrix Effects
-
Prepare Sample Sets:
-
Set A (Neat Standard): Spike the this compound standard into a clean solvent at a known concentration.[4]
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation workflow. Spike the this compound standard into the final, processed extract at the same concentration as Set A.[4][5]
-
-
Analyze: Analyze both sets of samples using your established LC-MS or GC-MS method.
-
Calculate Matrix Effect: The matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
Q3: What are the most effective strategies to mitigate matrix effects?
A3: A combination of strategies is often most effective:
-
Sample Preparation: Rigorous sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective in removing interfering matrix components.[5]
-
Chromatography Optimization: Modifying your chromatographic method to better separate this compound from matrix components can significantly reduce interference.[4] This may involve adjusting the mobile phase gradient or using a different analytical column.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is a powerful way to compensate for matrix effects.[7][8] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification.[7][9]
-
Sample Dilution: A simple first step can be to dilute the sample, which reduces the concentration of interfering components.[4] However, this is only feasible if the concentration of this compound remains above the instrument's limit of detection.[5]
Data Presentation: Comparison of Sample Preparation Methods for Matrix Effect Reduction
| Sample Preparation Method | Typical Matrix Effect Reduction | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable (can be low for polar analytes) | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate |
| HybridSPE-Phospholipid | Very High (specifically targets phospholipids) | High | Moderate |
This table provides a general comparison; actual performance may vary depending on the specific matrix and analyte.
Experimental Protocols
Protocol 1: Lipid Extraction using the Folch Method
This protocol is a common method for extracting lipids, including this compound, from biological samples.[2]
-
Homogenization: Homogenize the sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.
-
Phase Separation: Add water or a saline solution to induce phase separation.
-
Collection: The lower chloroform layer, containing the lipids, is carefully collected.[1]
-
Drying: The solvent is evaporated under a gentle stream of nitrogen.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
This protocol converts this compound to its more volatile methyl ester for GC-MS analysis.
-
Reagent Addition: Add 14% Boron Trifluoride (BF₃) in methanol to the dried lipid extract.[1]
-
Incubation: Heat the mixture at 60°C for 30 minutes.[1]
-
Extraction: After cooling, add hexane (B92381) and a saturated NaCl solution. Vortex and centrifuge to separate the layers.
-
Collection: The upper hexane layer containing the FAMEs is transferred to an autosampler vial for injection.[1]
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting flowchart for poor signal in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS for 2-Nonenoic Acid Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2-Nonenoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Free fatty acids like this compound are polar and not sufficiently volatile for direct analysis by Gas Chromatography.[1][2] Derivatization is essential to convert them into a more volatile and less polar form, typically a fatty acid methyl ester (FAME), which allows for better chromatographic separation and detection.[1][3][4]
Q2: What are the common derivatization methods for this compound?
A2: Common methods for converting this compound to its fatty acid methyl ester (FAME) include:
-
Acetyl chloride in methanol (B129727): A solution of 10% acetyl chloride in methanol is added to the sample and heated.[3]
-
Sulfuric acid in methanol: A solution of 1% sulfuric acid in methanol is mixed with the sample in toluene (B28343) and heated.[5]
-
Boron trifluoride (BF₃) in methanol: A 12-14% BF₃-methanol reagent is added to the dried sample and heated.[1][4]
Q3: Which type of GC column is best suited for analyzing this compound methyl ester (FAME)?
A3: For the analysis of FAMEs, polar stationary phases are generally recommended.[4] A polar capillary column, such as one with a cyanopropyl stationary phase or a polyethylene (B3416737) glycol (e.g., DB-WAX) phase, is often used for the separation of fatty acid isomers.[4][5] These columns provide good separation for FAMEs.[1]
Q4: Can GC-MS be used to differentiate between cis and trans isomers of this compound?
A4: Yes, GC-MS is a widely used method for separating and identifying fatty acid isomers.[5] For effective separation of cis and trans isomers, a polar capillary column, such as one with a cyanopropyl stationary phase, is often recommended.[5] Typically, the cis isomer will have a slightly shorter retention time on a polar column.[5]
Troubleshooting Guide
Problem 1: No peak or very low signal intensity for this compound.
| Potential Cause | Troubleshooting Steps |
| Incomplete or Failed Derivatization | - Moisture: Ensure all glassware is dry and solvents are anhydrous, as water can interfere with the derivatization reaction.[1] - Reagent Quality: Use fresh derivatization reagents as they can degrade over time.[1] - Reaction Conditions: Verify that the correct temperature and incubation times for the derivatization protocol have been followed.[1] |
| GC-MS System Issues | - Injector Temperature: An injector temperature that is too low may prevent the efficient volatilization of the derivatized analyte. A typical starting point for FAME analysis is 220-250°C.[1] - Analyte Loss: The analyte may be lost during sample extraction or solvent evaporation steps. Ensure high extraction efficiency and avoid excessive heat or nitrogen flow during solvent removal.[1] |
| Incorrect MS Parameters | - Selected Ion Monitoring (SIM) Mode: If using SIM mode for higher sensitivity, confirm that you are monitoring the correct mass-to-charge (m/z) ions for the this compound derivative.[1] For its methyl ester, key ions would include the molecular ion and characteristic fragments.[1] |
Problem 2: The this compound peak is tailing or shows poor chromatography.
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC System | The primary cause is often the interaction of the analyte with active sites (e.g., free silanol (B1196071) groups) in the GC inlet liner or the column.[1][4] - Inlet Liner: Use a deactivated or silanized inlet liner.[1] - GC Column: Trim the first few centimeters from the front of the GC column to remove accumulated non-volatile residues and active sites.[1] - Glassware: Ensure that glassware used for sample preparation has been properly deactivated (silanized) to prevent adsorption of the analyte.[1] |
| Incomplete Derivatization | Any remaining underivatized this compound is highly polar and will interact strongly with the column, resulting in a severely tailing peak.[1] Re-optimize the derivatization procedure.[1] |
| Column Overload | Injecting too much sample can lead to peak fronting.[1] If this is observed, dilute the sample or increase the split ratio.[1] |
Problem 3: Quantitative results are not reproducible.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Internal Standard Addition | The internal standard is crucial for correcting for variations in sample preparation and injection. Ensure a precise and consistent volume of the internal standard is added to every sample and standard. |
| Variability in Sample Preparation | Maintain consistency in all sample preparation steps, including extraction, derivatization, and solvent volumes. |
| Injector Variability | Check the autosampler for proper operation and ensure the injection volume is consistent. Inspect the syringe for any damage or blockage. |
Data Presentation
Table 1: Recommended GC-MS Parameters for this compound Methyl Ester (FAME) Analysis
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890B GC or equivalent | - |
| Column | DB-WAX fused silica (B1680970) capillary column (30m x 0.25mm I.D., 0.25µm film thickness) or similar polar column.[3] | A polar column is recommended for good separation of FAMEs.[4][5] |
| Injector Temperature | 250°C[3] | Ensures efficient volatilization of the FAME derivative.[1] |
| Injection Volume | 1 µL[3] | - |
| Injection Mode | Splitless[3] | Maximizes the amount of analyte transferred to the column for trace analysis. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[3] | Provides good chromatographic efficiency.[1] |
| Oven Program | Initial temperature of 60°C, ramp to 220°C at 2°C/min, and hold for 60 minutes.[3] | This temperature gradient effectively separates fatty acids of different chain lengths.[1] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | - |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1][3] | Standard ionization technique that produces reproducible fragmentation patterns.[1] |
| Ion Source Temperature | 230°C[1][3] | Standard temperature for electron ionization.[1] |
| Quadrupole Temperature | 150°C[1][3] | Standard temperature for the mass analyzer.[1] |
| Mass Scan Range | m/z 40-400[3][5] | Covers the expected mass range for the FAME derivative and potential fragments. |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[3] | Full scan provides a complete mass spectrum for identification, while SIM offers higher sensitivity for quantification.[1] |
Experimental Protocols
Protocol 1: Derivatization of this compound to its Methyl Ester (FAME) using Acetyl Chloride in Methanol [3]
-
To 100 µL of the standard solution or the prepared sample extract in a 15 mL glass tube, add 1.5 mL of 10% acetyl chloride in methanol.
-
Securely cap the tubes and heat at 80°C in a water bath for 2 hours.
-
Allow the tubes to cool to room temperature.
-
Add 1.5 mL of n-hexane and 1.5 mL of 6% sodium carbonate solution to the tube.
-
Vortex the mixture thoroughly for 1 minute to mix the phases.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
Protocol 2: Quantitative Analysis Workflow
-
Internal Standard Spiking: To the biological sample (e.g., 100 µL of plasma), add a precise volume of an internal standard solution (e.g., 10 µL of 10 µg/mL Heptadecanoic acid in methanol).[1]
-
Lipid Extraction (if necessary): For biological samples, perform a lipid extraction, for example, using the Folch method with a chloroform:methanol mixture.[1][3]
-
Derivatization: Derivatize the extracted lipids (or the direct sample if extraction is not needed) to FAMEs using a suitable method (e.g., Protocol 1).
-
Calibration Curve Preparation: Prepare a series of calibration standards by diluting a stock solution of this compound to achieve a range of concentrations.[3] Spike each calibration standard with the same concentration of the internal standard as the samples.[3] Derivatize these standards using the same procedure as the samples.
-
GC-MS Analysis: Inject 1 µL of the hexane extract into the GC-MS system using the parameters outlined in Table 1.
-
Quantification: Plot the ratio of the peak area of the this compound FAME to the peak area of the internal standard against the concentration of the this compound standards.[1] Use the resulting regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples.[1]
Visualizations
Caption: Workflow for this compound analysis by GC-MS.
Caption: Decision tree for troubleshooting common GC-MS problems.
References
Technical Support Center: Quantification of 2-Nonenoic Acid in Complex Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of 2-nonenoic acid in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?
A1: Direct analysis of free fatty acids like this compound by GC-MS is challenging due to their high polarity and low volatility.[1][2] Derivatization is a crucial step to convert the polar carboxylic acid group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME).[1][2] This transformation improves chromatographic peak shape, enhances sensitivity, and allows for more reliable quantification.
Q2: What are the common derivatization methods for this compound for GC-MS analysis?
A2: Common methods involve esterification to form fatty acid methyl esters (FAMEs). Two widely used reagents are:
-
Acetyl chloride in methanol (B129727): A solution of 10% acetyl chloride in methanol is a common and effective reagent for this purpose.[1]
-
Boron trifluoride (BF₃) in methanol: A 14% solution of BF₃ in methanol is also frequently used for the methylation of fatty acids.[2][3]
Q3: Can this compound be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)? Is derivatization required?
A3: Yes, LC-MS/MS is a viable alternative for the analysis of this compound and other short-chain fatty acids. While direct analysis is possible, derivatization is often employed to enhance sensitivity and improve chromatographic retention on reverse-phase columns. A common derivatization reagent for LC-MS is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group.[4][5]
Q4: How can I minimize the loss of this compound during sample preparation?
A4: Analyte loss can occur during extraction and solvent evaporation steps. To minimize this, ensure your extraction method is efficient. The Folch method, using a 2:1 chloroform (B151607):methanol mixture, is a common and effective technique for lipid extraction.[2] When evaporating the solvent, use a gentle stream of nitrogen and avoid excessive heat to prevent the loss of the semi-volatile this compound.[2]
Q5: What is the importance of an internal standard in the quantification of this compound?
A5: An internal standard (IS) is crucial for accurate and reproducible quantification. It is a compound with similar chemical properties to the analyte but is not naturally present in the sample. The IS is added at a known concentration to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. It helps to correct for variations in extraction efficiency, derivatization yield, and instrument response, thereby improving the precision and accuracy of the results.[2] A common choice for fatty acid analysis is an odd-chain fatty acid like heptadecanoic acid (C17:0).[2]
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No peak or very low signal for this compound | 1. Incomplete or failed derivatization: Moisture can inhibit the reaction. Reagents may be degraded. | 1. Ensure all glassware is dry and use anhydrous solvents. Use fresh derivatization reagents.[2] |
| 2. Low injector temperature: The derivatized analyte may not be volatilizing efficiently. | 2. Set the injector temperature appropriately for FAME analysis (typically 220-250°C).[2] | |
| 3. Analyte loss during sample preparation: See FAQ Q4. | 3. Optimize extraction and solvent evaporation steps.[2] | |
| Poor peak shape (tailing) | 1. Active sites in the GC system: The polar nature of any underivatized acid can interact with active sites in the inlet liner or column. | 1. Use a deactivated or silanized inlet liner. Trim the first few centimeters of the GC column.[2] |
| 2. Incomplete derivatization: Residual free acid will tail significantly. | 2. Re-optimize the derivatization procedure to ensure complete reaction.[2] | |
| Poor reproducibility of results | 1. Inconsistent internal standard addition: Inaccurate or inconsistent addition of the IS will lead to variable results. | 1. Use a calibrated pipette or syringe for precise addition of the IS to every sample at the start of the workflow.[2] |
| 2. Variable derivatization efficiency: Inconsistent reaction conditions can lead to variability. | 2. Ensure uniform reaction times, temperatures, and reagent volumes for all samples in a batch. |
LC-MS/MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak splitting | 1. Injection solvent mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. | 1. Dissolve the sample in a solvent that is similar in strength to or weaker than the initial mobile phase. |
| 2. Column overload: Injecting too high a concentration of the analyte can lead to peak fronting or splitting. | 2. Dilute the sample or reduce the injection volume. | |
| 3. Mobile phase pH close to analyte pKa: This can cause the analyte to exist in multiple ionization states, leading to split peaks. | 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. | |
| Matrix effects (ion suppression or enhancement) | 1. Co-eluting matrix components: Other molecules from the biological sample can interfere with the ionization of this compound in the MS source. | 1. Improve sample cleanup using methods like solid-phase extraction (SPE). Modify the chromatographic method to separate the analyte from interfering compounds. |
| 2. High salt concentration: Salts from buffers can suppress the MS signal. | 2. Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate. If possible, perform a desalting step during sample preparation. |
Quantitative Data
The following table summarizes expected performance characteristics for the quantification of this compound. Note that these are typical values based on the analysis of similar fatty acid methyl esters and should be experimentally validated for your specific matrix and instrumentation.[1]
| Parameter | GC-MS (as FAME derivative) | LC-MS/MS (derivatized) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | Expected in the low nmol/L range |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L | Expected in the low nmol/L range |
| Recovery | 70 - 120% | 80 - 120% |
Experimental Protocols
Protocol 1: Extraction and GC-MS Quantification of this compound from Plasma
This protocol outlines the lipid extraction, derivatization to its fatty acid methyl ester (FAME), and subsequent quantification by GC-MS.
-
Sample Preparation and Internal Standard Spiking:
-
Thaw 100 µL of plasma on ice.
-
Add a precise volume of internal standard (e.g., 10 µL of 10 µg/mL heptadecanoic acid in methanol).
-
Vortex briefly.
-
-
Lipid Extraction (Folch Method): [2]
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic (chloroform) layer and transfer it to a clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen at room temperature or slightly elevated (30-40°C).
-
-
Derivatization to FAME:
-
Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the dried lipid extract.
-
Seal the tube tightly and heat at 60°C for 30 minutes.
-
Allow the tube to cool to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS.
-
Example GC-MS Parameters: [2]
-
Injector Temperature: 250°C
-
Column: Low-bleed 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min
-
Oven Program: Initial 100°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.
-
MS Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selective Ion Monitoring (SIM) for target ions of this compound methyl ester and the internal standard methyl ester.
-
-
Protocol 2: Extraction from Animal Tissue for LC-MS/MS Analysis
This protocol describes a general procedure for the extraction of lipids, including this compound, from animal tissue.[6][7]
-
Tissue Homogenization:
-
Weigh approximately 20-30 mg of frozen tissue.
-
Grind the frozen tissue to a fine powder using a liquid nitrogen-cooled mortar and pestle or a cryomill.[7]
-
-
Lipid Extraction:
-
Transfer the powdered tissue to a glass vial.
-
Add 200 µL of cold methanol containing the internal standard.
-
Vortex thoroughly to precipitate proteins.
-
Add 500 µL of chloroform, vortex, and incubate on ice for 10 minutes.
-
Add 200 µL of water to induce phase separation.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at a low speed (e.g., 600 rpm) for 5 minutes.
-
Carefully collect the lower chloroform layer and transfer to a new glass vial.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the chloroform extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your LC-MS/MS analysis (e.g., a mixture of isopropanol (B130326) and methanol).
-
-
LC-MS/MS Analysis: (Derivatization with 3-NPH can be performed prior to analysis if required for sensitivity)
-
Example LC-MS/MS Parameters (for derivatized short-chain fatty acids): [4][5]
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes.
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
-
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Experimental workflow for the GC-MS analysis of this compound.
Diffusible Signal Factor (DSF) Quorum Sensing Pathway
This compound is structurally similar to diffusible signal factors (DSFs), which are involved in bacterial quorum sensing.
Caption: Simplified DSF quorum sensing pathway in bacteria.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 5. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
Technical Support Center: Thermal Degradation of 2-Nonenoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nonenoic acid. The information is based on established principles of unsaturated fatty acid thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal degradation products of this compound?
While specific literature on the thermal degradation of this compound is limited, based on the behavior of similar unsaturated fatty acids, a range of products can be expected. The degradation process is complex and can involve oxidation, polymerization, and fragmentation.[1] Key expected product classes include:
-
Shorter-Chain Fatty Acids and Alkanes: Formed through cleavage of the carbon chain.[2]
-
Volatile Aldehydes and Ketones: Generated from the oxidation of the double bond. For a C9 acid like this compound, this could include compounds like heptanal, hexanal, and other smaller aldehydes.[3][[“]]
-
Dicarboxylic Acids: Resulting from oxidative cleavage at the double bond.
-
Polymers: At higher temperatures, fatty acids can polymerize to form larger molecules.[1]
-
Isomers: Cis-trans isomerization around the double bond may occur.
Q2: At what temperature does this compound begin to degrade?
Significant thermal degradation of unsaturated fatty acids typically occurs at elevated temperatures, often starting around 140-160°C and becoming more rapid at higher temperatures (e.g., >200°C), especially over extended periods.[2][3] However, the onset of degradation can be influenced by the presence of oxygen, catalysts (like metal ions), and water. For sensitive analytical work, it is crucial to determine the thermal stability of your specific sample under your experimental conditions. Thermogravimetric Analysis (TGA) is an excellent technique for determining the onset temperature of weight loss associated with degradation.[5]
Q3: What are the recommended analytical techniques for identifying and quantifying the degradation products?
A multi-faceted approach is often necessary for a comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and common technique for separating and identifying volatile and semi-volatile degradation products.[6][7] Samples are typically derivatized (e.g., to Fatty Acid Methyl Esters - FAMEs) to increase volatility and improve chromatographic performance.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for analyzing non-volatile or thermally sensitive products, such as polymers or larger fragments, without the need for derivatization.[7]
-
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability and degradation profile of this compound by measuring mass loss as a function of temperature.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can monitor changes in functional groups (e.g., loss of C=C bonds, formation of C=O in aldehydes/ketones) during the degradation process.
Troubleshooting Guide
Q4: My GC-MS analysis shows a large number of unexpected peaks after heating my this compound sample. How can I identify them?
This is a common observation due to the complex nature of thermal degradation.
-
Problem: A chromatogram with dozens of unknown peaks.
-
Solution Strategy:
-
Mass Spectral Library Search: Use the NIST/Wiley library to get preliminary identifications for the most abundant peaks. Look for characteristic fragmentation patterns of aldehydes, ketones, and smaller carboxylic acids.
-
Analyze a Non-Heated Control: Inject a derivatized sample of your starting this compound that has not been heated. This will help you distinguish degradation products from impurities already present in your starting material.
-
Use Retention Indices: Calculate Kovats retention indices for your unknown peaks and compare them to literature values for confirmation of compound identity.
-
Categorize Peaks: Group the identified peaks into chemical classes (e.g., C1-C8 aldehydes, C1-C8 acids, etc.) to understand the degradation pathways.
-
Q5: I am seeing poor reproducibility in the profile of degradation products between experiments. What are the likely causes?
Poor reproducibility often points to subtle variations in experimental conditions.
-
Problem: Inconsistent quantitative results for degradation products across replicate experiments.
-
Potential Causes & Solutions:
-
Temperature Control: Ensure your heating apparatus (oven, heating block) has precise and uniform temperature control. A difference of even a few degrees can significantly alter degradation pathways.
-
Atmosphere Control: The presence of oxygen will lead to oxidative degradation. If you are studying purely thermal degradation (pyrolysis), ensure your reaction vessel is thoroughly purged with an inert gas (e.g., nitrogen, argon).
-
Sample Purity: Trace amounts of metal ions or other impurities in your this compound can catalyze degradation. Verify the purity of your starting material.
-
Heating/Cooling Rates: Standardize the time it takes to heat the sample to the target temperature and the method of cooling.
-
Data Presentation
| Variable | Condition Change | Expected Impact on Degradation | Key Product Classes Affected |
| Temperature | Increase (e.g., 160°C to 200°C) | Increased rate and extent of degradation[3] | More fragmentation (shorter chains), increased volatiles |
| Time | Increase (e.g., 30 min to 8 hours) | Greater formation of degradation products[2] | Higher concentration of all product types, potential for polymerization |
| Atmosphere | Inert Gas vs. Air (Oxygen) | Presence of oxygen promotes oxidative pathways | Increased formation of aldehydes, ketones, and peroxides |
| Unsaturation | Higher (Polyunsaturated) vs. Lower | More susceptible to degradation[[“]] | Greater variety and quantity of oxidation products |
Experimental Protocols
Protocol: Analysis of Thermal Degradation Products by GC-MS
This protocol provides a general methodology for the thermal degradation of this compound and subsequent analysis.
1. Sample Preparation and Degradation: a. Accurately weigh 10-20 mg of high-purity this compound into a small glass reaction vial. b. If studying pyrolysis, seal the vial with a septum cap and purge with high-purity nitrogen for 5-10 minutes. c. Place the vial in a pre-heated, calibrated oven or heating block at the desired temperature (e.g., 180°C) for a specified time (e.g., 60 minutes). d. After heating, remove the vial and allow it to cool to room temperature.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Unseal the cooled vial and add 1 mL of a suitable solvent (e.g., hexane). b. Add 200 µL of a methylating agent, such as 2M methanolic HCl or BF₃-methanol. c. Seal the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization of all carboxylic acids. d. Cool the vial, add 1 mL of deionized water, and vortex to partition the FAMEs into the hexane (B92381) layer. e. Carefully transfer the upper hexane layer to a clean GC vial for analysis.
3. GC-MS Analysis: a. Injector: 250°C, Split mode (e.g., 50:1). b. Column: Use a mid-polar capillary column suitable for FAME analysis (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm x 0.25 µm). c. Oven Program: 40°C hold for 2 min, ramp at 5°C/min to 240°C, hold for 10 min. d. Carrier Gas: Helium at a constant flow of 1.0 mL/min. e. MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-500. f. Data Analysis: Identify peaks by comparing mass spectra against a reference library (e.g., NIST) and by using retention time data of known standards.
Visualizations
Caption: Workflow for thermal degradation and GC-MS analysis.
Caption: Troubleshooting logic for poor experimental reproducibility.
References
- 1. Thermal decomposition of fats & oil | PPTX [slideshare.net]
- 2. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. ANALYSIS OF LIPIDS [people.umass.edu]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Nuances: A Comparative Analysis of cis- and trans-2-Nonenoic Acid Isomers
For researchers, scientists, and drug development professionals, the subtle distinctions between molecular isomers can have profound implications for biological activity and therapeutic potential. This guide offers a detailed comparative analysis of the biological activities of cis-2-nonenoic acid and trans-2-nonenoic acid. While direct, head-to-head experimental comparisons are not extensively documented in current scientific literature, this document synthesizes existing research on each isomer to illuminate their distinct properties and potential applications. The primary divergence in their known biological roles lies in their influence on microbial communication and biofilm formation.
I. Comparative Biological Activities
The geometric configuration of the double bond in 2-nonenoic acid isomers is a critical determinant of their biological function. The cis isomer, with its characteristic bent structure, is recognized as a signaling molecule in microbial systems, whereas the biological activities of the linear trans isomer are less defined.
Microbial Quorum Sensing and Biofilm Modulation
A significant body of research has identified cis-2-unsaturated fatty acids as pivotal signaling molecules in bacterial quorum sensing, a process of cell-to-cell communication that governs virulence and biofilm formation.[1] While much of the foundational research has been conducted on its close structural analog, cis-2-decenoic acid, the findings are considered a strong proxy for the potential activity of cis-2-nonenoic acid.[2] These molecules, often referred to as Diffusible Signal Factors (DSFs), can induce the dispersion of established biofilms and inhibit their initial formation across a range of bacteria, including both Gram-positive and Gram-negative species, and even the fungus Candida albicans.[3][4]
In contrast, information regarding the role of trans-2-nonenoic acid in quorum sensing and biofilm regulation is limited. Indirect evidence from studies on the related cis-2-decenoic acid suggests that its trans isomer does not possess significant biofilm dispersal activity, indicating that the cis configuration is essential for this biological function.[1]
Antimicrobial and Synergistic Activity
Cis-2-nonenoic acid has demonstrated intrinsic antimicrobial properties.[4] More compelling is its synergistic activity with conventional antibiotics, where it can enhance their efficacy in eradicating resilient biofilms and persister cells—dormant, antibiotic-tolerant cells that contribute to the chronicity of infections.[4]
Anti-inflammatory and Fungicidal Activity
Some sources report that this compound, without specifying the isomer, exhibits anti-inflammatory and fungicidal activity.[5] This suggests a broader therapeutic potential for this class of molecules, although further research is required to delineate the specific contributions of the cis and trans isomers to these effects.
II. Data Summary
The following table summarizes the available quantitative data, primarily focusing on cis-2-nonenoic acid and its well-studied analog, cis-2-decenoic acid, due to the scarcity of data for the trans isomer.
| Biological Activity | Compound | Target Organism(s) | Effective Concentration | Citation(s) |
| Biofilm Inhibition | cis-2-Decenoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 µg/mL | [6] |
| Bacterial Growth Inhibition | cis-2-Decenoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | ≥ 500 µg/mL | [6] |
| Biofilm Dispersion | cis-2-Decenoic acid | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Salmonella enterica | 310 nM (approx. 0.053 µg/mL) | [6] |
| Enhancement of Antibiotic Efficacy (Tobramycin, Ciprofloxacin) | cis-2-Decenoic acid | Pseudomonas aeruginosa | 100 nM (approx. 0.017 µg/mL) | [6] |
III. Experimental Protocols
Biofilm Inhibition Assay (Crystal Violet Method)
This assay is used to quantify the ability of a compound to prevent the formation of biofilms.
-
Preparation of Plates: In a 96-well microtiter plate, add various concentrations of the test compound (e.g., cis- or trans-2-nonenoic acid) to a suitable growth medium.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).
-
Washing: After incubation, gently wash the wells to remove planktonic (free-floating) bacteria.
-
Staining: Stain the remaining adherent biofilm with a crystal violet solution.
-
Quantification: Solubilize the bound crystal violet and measure the absorbance at a specific wavelength. The reduction in absorbance in the presence of the compound compared to the control indicates the percentage of biofilm inhibition.[6]
Biofilm Dispersion Assay
This assay assesses the ability of a compound to break down pre-formed biofilms.
-
Biofilm Formation: Grow biofilms in a suitable multi-well plate or on a surface for a predetermined period (e.g., 24-48 hours).
-
Treatment: After biofilm formation, replace the growth medium with fresh medium containing different concentrations of the test compound.
-
Incubation: Incubate for a further period to allow for dispersion.
-
Quantification: Quantify the remaining biofilm using the crystal violet method as described above, or measure the density of dispersed cells in the supernatant. A decrease in the attached biofilm or an increase in planktonic cells indicates dispersion.
IV. Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of cis-2-Unsaturated Fatty Acids in Bacteria
The signaling mechanism of DSF-family fatty acids like cis-2-nonenoic acid is often linked to the regulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[2] High levels of c-di-GMP typically promote a sessile, biofilm-associated lifestyle, while low levels favor motility and a planktonic state.
References
A Comparative Analysis of 2-Nonenoic Acid and cis-2-Decenoic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related fatty acids is crucial for the discovery of novel therapeutic agents. This guide provides a detailed comparative analysis of 2-Nonenoic acid and its close structural analog, cis-2-decenoic acid, focusing on their physicochemical properties, biological activities, and underlying mechanisms of action. While cis-2-decenoic acid is a well-documented signaling molecule in microbial communities, research into the specific bioactivities of this compound is an emerging field. This document synthesizes the available experimental data and outlines relevant methodologies to facilitate further investigation into these promising compounds.
Physicochemical Properties
The fundamental physicochemical characteristics of a molecule are critical determinants of its biological activity, influencing its solubility, membrane permeability, and interaction with molecular targets. Below is a comparison of the key properties of this compound and cis-2-decenoic acid.
| Property | This compound | cis-2-Decenoic Acid |
| Molecular Formula | C₉H₁₆O₂[1][2][3] | C₁₀H₁₈O₂ |
| Molecular Weight | 156.22 g/mol [1][2][3] | 170.25 g/mol |
| Structure | Unsaturated fatty acid with a double bond at the C2 position. | Unsaturated fatty acid with a cis double bond between C2 and C3. |
| Physical State | Colorless to almost colorless clear liquid.[3] | Oily liquid. |
| Boiling Point | 180 - 182 °C / 60 mmHg[3] | 133-135 °C / 2 mmHg |
| Density | 0.930 g/cm³[3] | 0.928 g/cm³ |
| LogP | 3.2[1][2] | 3.7 |
Biological Activity and Efficacy: A Comparative Overview
While both molecules are medium-chain fatty acids, cis-2-decenoic acid has been extensively studied for its role as a microbial signaling molecule, particularly in the context of biofilm regulation. Data for this compound is less abundant, with much of its potential activity inferred from its structural similarity to cis-2-decenoic acid.
Antimicrobial and Biofilm Regulatory Activity
Cis-2-decenoic acid is a potent inducer of biofilm dispersal and an inhibitor of biofilm formation across a wide range of bacteria and fungi.[4][5][6][7] It acts as a diffusible signal factor (DSF) that triggers the transition from a sessile, biofilm-associated lifestyle to a motile, planktonic state.[4][6] In contrast, while this compound is postulated to have similar anti-biofilm properties, direct quantitative data is limited.[4][8]
| Bioactivity | Target Organism(s) | This compound (Effective Concentration) | cis-2-Decenoic Acid (Effective Concentration) |
| Biofilm Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | Data not available | ≥ 125 µg/mL[9][10] |
| Bacterial Growth Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | Data not available | ≥ 500 µg/mL[9][10] |
| Biofilm Dispersal | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Salmonella enterica | Postulated to be similar to cis-2-decenoic acid.[4] | 310 nM (approx. 0.053 µg/mL)[7][9] |
| Synergy with Antibiotics | Staphylococcus aureus, Pseudomonas aeruginosa | Postulated to enhance antibiotic efficacy.[8] | FICI ≤ 0.5 with tetracycline, linezolid, amikacin, ceftazidime, ciprofloxacin.[8] |
| Fungicidal Activity | General | Exhibits fungicidal activity.[11] | Induces dispersion in Candida albicans biofilms.[7] |
Anti-Inflammatory Activity
Some fatty acids are known to possess anti-inflammatory properties. While there is limited specific data for this compound, its potential role in drug formulations for anti-inflammatory medications has been noted.[3] Further research is required to elucidate its specific mechanisms and potency in modulating inflammatory pathways.
Mechanisms of Action and Signaling Pathways
The signaling pathway for cis-2-decenoic acid in Pseudomonas aeruginosa is well-characterized and serves as a model for other structurally related fatty acids. It is believed that these molecules function as quorum sensing signals, allowing bacteria to coordinate gene expression in response to population density.
In P. aeruginosa, cis-2-decenoic acid acts as a signaling molecule that regulates the expression of a large number of genes.[6] This signaling is thought to involve the modulation of intracellular levels of the second messenger, cyclic dimeric GMP (c-di-GMP). A decrease in c-di-GMP levels is associated with a shift from a biofilm to a planktonic phenotype. The proposed mechanism involves the interaction of the fatty acid with a sensor kinase, which in turn initiates a phosphorelay cascade that ultimately leads to the degradation of c-di-GMP.
Given its structural similarity, it is hypothesized that this compound may act through a similar signaling pathway to disrupt biofilms and modulate microbial behavior.[1][4] The general mechanism for the antimicrobial activity of medium-chain fatty acids is also thought to involve the disruption of the microbial cell membrane.[4]
Caption: Putative signaling pathway for cis-2-unsaturated fatty acids in bacteria.
Experimental Protocols
To facilitate the direct investigation and replication of bioactivity findings for this compound, detailed methodologies for key experiments are provided below. These protocols are widely used in the study of antimicrobial and anti-biofilm agents.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a substance that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include positive controls (wells with bacteria and medium only) and negative controls (wells with medium only).
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.[9]
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent biofilm formation.
Protocol:
-
Preparation of Plates: In a 96-well microtiter plate, add different concentrations of this compound to a suitable growth medium.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).
-
Washing: Gently remove the planktonic cells by washing the wells with a buffer (e.g., phosphate-buffered saline, PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the excess stain and wash the wells with water.
-
Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader. The reduction in absorbance compared to the control indicates the percentage of biofilm inhibition.[9][12]
Caption: Workflow for the biofilm inhibition assay.
Biofilm Dispersion Assay
This assay measures the ability of a compound to disperse a pre-formed biofilm.
Protocol:
-
Biofilm Growth: Grow bacterial biofilms in the wells of a microtiter plate for a specified period (e.g., 24-48 hours) to allow for mature biofilm formation.
-
Planktonic Cell Removal: Carefully remove the planktonic bacteria from the wells by aspiration.
-
Treatment: Add fresh medium containing various concentrations of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for a defined period (e.g., 2-24 hours) to allow for dispersion.
-
Quantification: Quantify the remaining biofilm using the crystal violet staining method as described in the biofilm inhibition assay. A decrease in absorbance compared to the control indicates biofilm dispersion.[4][12]
Conclusion and Future Directions
Cis-2-decenoic acid is a well-established and potent regulator of bacterial biofilms, with demonstrated efficacy against a broad spectrum of microorganisms.[4] Its ability to disperse mature biofilms and sensitize persister cells to antibiotics makes it a highly attractive candidate for further therapeutic development.
The efficacy of this compound in biofilm control remains a promising but largely unexplored area. Based on its structural similarity to cis-2-decenoic acid, it is a compelling candidate for investigation as an anti-biofilm agent and antibiotic adjuvant. Future research should focus on direct comparative studies to determine the relative potency of this compound, quantitative analysis of its IC₅₀ and MBIC values against a diverse panel of pathogens, and mechanistic studies to elucidate its specific molecular targets and signaling pathways. Such investigations are crucial for unlocking the full therapeutic potential of this and other fatty acid-based biofilm inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H16O2 | CID 97730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In Silico and In Vitro Studies of Anti-Inflammatory, Anti-Oxidative Stress, and Anti-Apoptosis Effect of 7-Octenoic Acid Derived from Moringa oleifera Lam., on LPS-Induced Monocyte-Derived Macrophages (MDM) [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Cross-Kingdom Signaling: A Comparative Analysis of 2-Nonenoic Acid's Effects
An Exploration of 2-Nonenoic Acid as a Key Mediator in Interspecies Communication, with a Focus on Fungal Pathogenesis and Plant Development.
In the intricate web of ecological interactions, organisms from different biological kingdoms constantly communicate through a diverse array of signaling molecules. This "cross-kingdom signaling" governs relationships ranging from symbiosis to pathogenesis. Among the molecules mediating these interactions is this compound, a fatty acid that has demonstrated significant effects on both fungal and plant physiology. This guide provides a comparative overview of this compound's signaling capabilities, juxtaposed with other known cross-kingdom signals, and is supported by detailed experimental data and protocols for researchers in microbiology, plant science, and drug development.
Comparative Analysis of Signaling Molecules
This compound is part of a growing class of fatty acid signaling molecules that exhibit cross-kingdom activity. Its effects are often concentration-dependent and can be compared with other well-studied signaling molecules that modulate microbial and host behavior.
| Signaling Molecule | Producing Organism(s) | Target Organism(s) | Key Effect(s) | Effective Concentration |
| This compound | Various Bacteria | Candida albicans, Arabidopsis thaliana | Inhibits fungal hyphal formation; Modulates plant root growth. | 10-100 µM |
| cis-2-Decenoic acid | Pseudomonas aeruginosa | Bacteria, Candida albicans | Induces biofilm dispersal; Inhibits hyphal formation.[1][2][3] | nM to µM range[3] |
| trans-2-Decenoic acid | Streptococcus mutans | Candida albicans | Suppresses yeast-to-hypha transition.[4] | Micromolar (µM) range |
| N-Acylhomoserine Lactones (AHLs) | Gram-negative bacteria | Bacteria, Fungi, Plants, Animals | Regulate virulence, biofilm formation, and host immune responses.[5][6] | Nanomolar (nM) to Micromolar (µM) range[5] |
| Indole | Various Bacteria, Plants | Bacteria, Fungi, Plants, Animals | Influences biofilm formation, virulence, and host physiology. | Micromolar (µM) to Millimolar (mM) range |
Experimental Protocols
The following protocols provide standardized methods for assessing the biological activity of this compound and other signaling molecules on key model organisms.
Objective: To quantitatively assess the inhibitory effect of this compound on the morphological transition of Candida albicans from its yeast form to the virulent hyphal form. The yeast-to-hypha transition is a key virulence factor for this opportunistic human pathogen.[7][8]
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-Peptone-Dextrose (YPD) medium
-
Hypha-inducing medium: YPD supplemented with 10% Fetal Bovine Serum (FBS) or RPMI-1640.[9]
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
96-well microtiter plates
-
Incubator (37°C)
-
Inverted microscope
Procedure:
-
Culture C. albicans overnight in YPD medium at 30°C with shaking.
-
Dilute the overnight culture in fresh, pre-warmed hypha-inducing medium to a final concentration of approximately 2 x 10⁶ cells/mL.[9]
-
In a 96-well plate, add the desired final concentrations of this compound. Include a solvent-only control.
-
Add the C. albicans cell suspension to each well.
-
Incubate the plate at 37°C for 2-4 hours to induce hyphal formation.[9]
-
Following incubation, observe the cell morphology in each well using an inverted microscope.
-
Quantify the results by counting at least 300-400 cells per well and calculating the percentage of cells that have formed germ tubes or true hyphae.[10]
Objective: To determine the effect of this compound on the primary root elongation and overall root system architecture of the model plant Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium supplemented with 0.5% sucrose (B13894) and solidified with agar (B569324).[11][12]
-
This compound stock solution
-
Square petri dishes (120 x 120 mm)
-
Growth chamber (21-23°C, 12-16h light photoperiod).[12]
-
High-resolution scanner or camera
Procedure:
-
Surface sterilize A. thaliana seeds using a 10-50% bleach solution followed by several rinses with sterile water.[11][12][13]
-
Resuspend seeds in a sterile 0.1% agar solution and stratify at 4°C for 2-3 days to synchronize germination.[11]
-
Prepare MS agar plates containing various concentrations of this compound. Include a vehicle control.
-
Sow the stratified seeds in a line on the surface of the agar plates.
-
Seal the plates and place them vertically in a growth chamber to allow roots to grow downwards along the agar surface.[12]
-
After a set period (e.g., 7-10 days), capture high-resolution images of the plates.
-
Measure the primary root length and quantify lateral root density using image analysis software (e.g., ImageJ, EZ-Rhizo).
Visualizing Signaling Pathways and Workflows
Caption: Proposed pathway for this compound's inhibition of hyphal development in C. albicans.[14]
Caption: Standardized experimental workflow for assessing the effects of compounds on plant root growth.
References
- 1. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Streptococcus mutans inhibits Candida albicans hyphal formation by the fatty acid signaling molecule trans-2-decenoic acid (SDSF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quorum sensing, communication and cross-kingdom signalling in the bacterial world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of hyphal formation and virulence of Candida albicans by natural and synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of Carbazole Derivatives Compounds against Candida albicans: Candidates to Prevent Hyphal Formation via the Ras1-MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Yeast-to-Hypha Transition and Virulence of Candida albicans by 2-Alkylaminoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plate assay for quantification of Root System Architecture of Arabidopsis seedlings [protocols.io]
- 12. Analysis of Arabidopsis thaliana root growth kinetics with high temporal and spatial resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocols Plant Genes [bio.purdue.edu]
- 14. Purpurin Suppresses Candida albicans Biofilm Formation and Hyphal Development | PLOS One [journals.plos.org]
A Comparative Guide to Fatty Acids in Biofilm Modulation: 2-Nonenoic Acid and Beyond
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance has propelled the search for novel therapeutic strategies to combat bacterial infections. A significant contributor to this resistance is the formation of biofilms—structured communities of microorganisms encased in a self-produced matrix. These biofilms offer a protective shield against conventional antibiotics and the host immune system. Consequently, targeting biofilm formation and dispersal has emerged as a promising avenue for antimicrobial drug development. Among the diverse molecules investigated for their anti-biofilm properties, fatty acids have shown considerable potential.
This guide provides a comparative analysis of 2-nonenoic acid and other fatty acids in their ability to modulate bacterial biofilms. While direct experimental data for this compound is emerging, much of our current understanding is extrapolated from its well-studied structural analog, cis-2-decenoic acid (CDA). This document summarizes key quantitative data, details common experimental protocols, and visualizes the proposed signaling pathways and experimental workflows to aid researchers in this critical field.
Quantitative Comparison of Fatty Acid Biofilm Modulation
The efficacy of fatty acids in controlling biofilms varies depending on the specific fatty acid, the target microorganism, and the experimental conditions. The following tables summarize the quantitative data on the anti-biofilm activities of various fatty acids.
Table 1: Efficacy of this compound and its Analog, cis-2-Decenoic Acid (CDA)
| Fatty Acid | Target Microorganism | Effective Concentration | Observed Effect | Citation(s) |
| cis-2-Decenoic Acid (CDA) | Pseudomonas aeruginosa | 2.5 nM | Biofilm dispersion | [1] |
| cis-2-Decenoic Acid (CDA) | Pseudomonas aeruginosa | 2.5 nM - 310 nM | Inhibition of biofilm formation | [2] |
| cis-2-Decenoic Acid (CDA) | Staphylococcus aureus (MRSA) | 125 µg/mL | Biofilm inhibition | [3] |
| cis-2-Decenoic Acid (CDA) | Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Streptococcus pyogenes, Bacillus subtilis, Staphylococcus aureus | 310 nM | Biofilm dispersion | [1] |
| This compound | Various | 2.5 nM - 500 µg/mL (projected) | Inhibition of biofilm formation (based on CDA data) | [4] |
Table 2: Efficacy of Other Fatty Acids in Biofilm Modulation
| Fatty Acid | Target Microorganism | Effective Concentration | Observed Effect | Citation(s) |
| Lauric Acid | Escherichia coli (EHEC) | 1 mM | 8-fold repression of biofilm formation | [5] |
| Lauric Acid | Campylobacter jejuni | 100 ppm | 10-50% reduction in biofilm biomass | [6] |
| Lauric Acid | Clostridium difficile | 0.25x MBC | 24.9-fold reduction in biofilm formation | [7] |
| Undecanoic Acid | Escherichia coli (EHEC) | 1 mM | Inhibition of biofilm formation | [5] |
| 10-Undecynoic Acid | Streptococcus spp. | 2.5 mg/mL (MBIC₉₀) | 90% inhibition of biofilm formation | [8][9] |
| Palmitic Acid | Candida tropicalis | 200 µg/mL | 79.62% inhibition of biofilm formation | [10][11] |
| Palmitic Acid | Staphylococcus aureus | >256 µg/mL | No biofilm inhibition observed | [12] |
| Oleic Acid | Staphylococcus aureus | 0.016% (IC₅₀) | Inhibition of primary adhesion | [13][14] |
| Oleic Acid | Acinetobacter baumannii | 20 µg/mL | 16% inhibition of biofilm formation | [15] |
| Linoleic Acid | Staphylococcus aureus | 25 µM (in combination with 0.4 µM cefazolin) | 86% inhibition of biofilm formation | [16] |
| Linoleic Acid | Pseudomonas aeruginosa | Not specified | Inhibition of biofilm formation | [17][18] |
Experimental Protocols
Standardized protocols are crucial for the reproducible assessment of anti-biofilm agents. Below are detailed methodologies for common assays used to evaluate the efficacy of fatty acids against biofilms.
Protocol 1: Crystal Violet Biofilm Inhibition Assay
This method is widely used to quantify the inhibition of biofilm formation.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
Test fatty acid solutions (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow the bacterial strain overnight in the appropriate liquid medium. Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.1) in fresh medium.
-
Plate Setup: In a 96-well plate, add the desired concentrations of the fatty acid solution to the wells. Add the standardized bacterial suspension to each well. Include positive controls (bacteria without fatty acid) and negative controls (medium only).
-
Incubation: Cover the plate and incubate under static conditions at the optimal temperature for the bacterial strain (e.g., 37°C) for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells from the wells. Wash the wells twice with PBS to remove non-adherent cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Dry the plate and add 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[19]
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 590-595 nm using a microplate reader.[1] The percentage of biofilm inhibition is calculated relative to the control wells.
Protocol 2: Flow Cell Biofilm Dispersal Assay
This method allows for the real-time visualization of biofilm architecture and dispersal under hydrodynamic conditions.
Materials:
-
Flow cell system
-
Peristaltic pump
-
Bacterial culture
-
Appropriate growth medium
-
Fatty acid solution for treatment
-
Confocal laser scanning microscope (CLSM)
Procedure:
-
System Assembly and Sterilization: Assemble and sterilize the flow cell system according to the manufacturer's instructions.[20][21]
-
Inoculation: Inoculate the flow cell with the bacterial culture and allow the bacteria to attach to the surface for a few hours under no-flow or low-flow conditions.[20]
-
Biofilm Development: Initiate a continuous flow of fresh medium at a low, constant rate to allow for the development of a mature biofilm (typically 2-5 days).[1]
-
Treatment: Once a mature biofilm has formed, switch the medium to one containing the desired concentration of the fatty acid.
-
Visualization and Analysis: Monitor the biofilm structure in real-time using CLSM. Capture images at regular intervals to document the dispersal process, which is characterized by the detachment of cells and the formation of voids within the biofilm.[1][20] Image analysis software can be used to quantify changes in biofilm architecture, such as biovolume and thickness.
Signaling Pathways and Mechanisms of Action
The ability of fatty acids to modulate biofilms is often linked to their interference with bacterial signaling pathways.
Proposed Signaling Pathway for cis-2-Alkenoic Acids
Cis-2-alkenoic acids, including this compound and its analog CDA, are thought to function as diffusible signal factors (DSFs). In Pseudomonas aeruginosa, it is proposed that these molecules are sensed by a sensor kinase, which in turn modulates the intracellular levels of cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), a key second messenger that governs the transition between motile and sessile lifestyles in bacteria. A decrease in c-di-GMP levels is associated with the dispersal of biofilms.
Proposed signaling pathway of cis-2-alkenoic acids in biofilm dispersion.
Linoleic Acid's Proposed Mechanism
Studies suggest that linoleic acid may act as an agonist of the DSF signaling pathway in Pseudomonas aeruginosa, mimicking the action of endogenous signaling molecules like CDA to induce biofilm dispersion.[17][18] This involves the activation of phosphodiesterases, which leads to a decrease in intracellular c-di-GMP levels.
Experimental and Logical Workflows
A systematic approach is essential for the discovery and characterization of novel anti-biofilm agents.
Workflow for Biofilm Inhibitor Discovery
The process of identifying and evaluating new biofilm inhibitors typically follows a multi-step workflow, from initial high-throughput screening to more detailed mechanistic studies.
A typical workflow for the discovery and characterization of biofilm inhibitors.
Crystal Violet Assay Workflow
The crystal violet assay provides a quantitative measure of biofilm biomass and is a cornerstone of initial screening efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of AI-2 Quorum Sensing and Biofilm Formation in Campylobacter jejuni by Decanoic and Lauric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lauric Acid Is an Inhibitor of Clostridium difficile Growth in Vitro and Reduces Inflammation in a Mouse Infection Model [frontiersin.org]
- 8. 10-undecynoic acid is a new anti-adherent agent killing biofilm of oral Streptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 10-undecynoic acid is a new anti-adherent agent killing biofilm of oral Streptococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmitic Acid Inhibits the Virulence Factors of Candida tropicalis: Biofilms, Cell Surface Hydrophobicity, Ergosterol Biosynthesis, and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palmitic Acid Inhibits the Virulence Factors of Candida tropicalis: Biofilms, Cell Surface Hydrophobicity, Ergosterol Biosynthesis, and Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. Assessment of Antibiofilm Potencies of Nervonic and Oleic Acid against Acinetobacter baumannii Using In Vitro and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Linoleic acid inhibits Pseudomonas aeruginosa biofilm formation by activating diffusible signal factor-mediated quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.korea.ac.kr [pure.korea.ac.kr]
- 19. static.igem.org [static.igem.org]
- 20. Bursting the bubble on bacterial biofilms: a flow cell methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Growing and analyzing biofilms in flow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Anti-Biofilm Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Nonenoic Acid Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a molecule and its biological activity is paramount. This guide offers a comparative analysis of the structure-activity relationship (SAR) of 2-nonenoic acid analogs, focusing on their potential as anti-biofilm agents. While quantitative data on this compound itself is limited, extensive research on its close structural homolog, cis-2-decenoic acid, and other fatty acid analogs provides crucial insights into the key structural features governing their efficacy in disrupting bacterial communication and biofilm formation.
The burgeoning threat of antimicrobial resistance necessitates the exploration of novel therapeutic strategies that extend beyond conventional antibiotics. One promising avenue is the disruption of quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. Medium-chain fatty acids, such as cis-2-alkenoic acids, have emerged as potent signaling molecules in this context, capable of inducing biofilm dispersal and enhancing antibiotic susceptibility.
This guide synthesizes available experimental data to illuminate the SAR of this class of molecules, with a particular focus on modifications to the alkyl chain and the α,β-unsaturated carboxylic acid moiety. By presenting comparative bioactivity data and detailed experimental protocols, we aim to provide a foundational resource for the rational design and development of novel anti-biofilm agents based on the this compound scaffold.
Comparative Bioactivity of 2-Alkenoic Acid Analogs
The biological activity of 2-alkenoic acid analogs is profoundly influenced by subtle structural modifications. The following table summarizes quantitative data for key analogs, highlighting the impact of chain length, saturation, and stereochemistry on their anti-biofilm properties. The data is primarily derived from studies on cis-2-decenoic acid, a well-characterized biofilm dispersal agent produced by Pseudomonas aeruginosa.[1]
| Compound | Structure | Target Organism(s) | Bioactivity | Effective Concentration | Reference(s) |
| cis-2-Decenoic Acid | C10H18O2 | Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Candida albicans | Biofilm Dispersion | 310 nM | [2] |
| P. aeruginosa | Enhancement of Tobramycin Efficacy | 100 nM | [2] | ||
| Methicillin-resistant S. aureus (MRSA) | Biofilm Inhibition | 125 µg/mL | [2] | ||
| trans-2-Decenoic Acid | C10H18O2 | S. aureus, P. aeruginosa | Biofilm Dispersion | No significant dispersal | [2] |
| 2-Heptylcyclopropane-1-carboxylic acid (2CP) | C11H20O2 | S. aureus | Biofilm Dispersion | ~100% dispersal at 125 µg/mL | [2] |
| P. aeruginosa | Biofilm Dispersion | ~60% dispersal at 125 µg/mL | [2] | ||
| Nonanoic Acid | C9H18O2 | Mammalian cells | Inflammation and neuronal processes | 300 µM (increased metabolic activity) | [3] |
Key Observations from the Data:
-
Stereochemistry is Critical: The cis configuration of the double bond is crucial for biofilm dispersal activity, as evidenced by the lack of significant activity of trans-2-decenoic acid.[2]
-
Modification of the Double Bond: Replacing the cis-double bond with a cyclopropane (B1198618) ring, as in 2-heptylcyclopropane-1-carboxylic acid (2CP), can maintain or even enhance biofilm dispersal activity.[2] This modification "locks" the molecule in a potentially more active conformation and may prevent isomerization to the inactive trans form.[2]
-
Saturation Eliminates Anti-Biofilm Activity: The saturated analog, nonanoic acid, does not exhibit the same microbial signaling properties and instead has been shown to be active in mammalian systems.[3] This underscores the importance of the α,β-unsaturation for targeting bacterial biofilms.
-
Chain Length Influences Potency: While direct comparative studies on a homologous series of cis-2-alkenoic acids are not widely available, research on other fatty acid derivatives suggests that chain length is a key determinant of antimicrobial and signaling activity.[4][5]
Experimental Protocols
To facilitate further research and validation of this compound analogs, detailed methodologies for key in vitro bioassays are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Stock Solution: Dissolve the test compound (e.g., a this compound analog) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized suspension of the target bacterium to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no bacterial growth is observed.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent the formation of biofilms.
Protocol:
-
Preparation of Plates: In a 96-well microtiter plate, add various concentrations of the test compound to the growth medium.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).
-
Washing: Gently remove the planktonic (free-floating) cells by washing the wells with phosphate-buffered saline (PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the excess stain by washing the wells with water.
-
Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to dissolve the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Biofilm Dispersal Assay
This assay measures the ability of a compound to break down pre-formed biofilms.
Protocol:
-
Biofilm Formation: Grow biofilms of the target organism in a 96-well plate as described in the biofilm inhibition assay (steps 1-3).
-
Treatment: After the incubation period, remove the growth medium and add fresh medium containing different concentrations of the test compound to the wells.
-
Incubation: Incubate the plate for an additional period (e.g., 2-24 hours) to allow for dispersal.
-
Quantification: Quantify the remaining biofilm using the crystal violet method as described above (steps 4-8). A decrease in absorbance compared to the untreated control indicates biofilm dispersal.
Signaling Pathway and Mechanism of Action
cis-2-Alkenoic acids, often referred to as diffusible signal factors (DSFs), are involved in bacterial quorum sensing.[3] While the precise receptor for this compound and its analogs in many bacterial species is yet to be fully elucidated, the general signaling pathway for DSF-family fatty acids is understood to involve the modulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).
High intracellular levels of c-di-GMP typically promote a sessile, biofilm-forming lifestyle, whereas low levels favor motility and a planktonic (free-swimming) state. It is hypothesized that cis-2-alkenoic acids bind to a sensor kinase in the bacterial cell membrane. This binding event initiates a phosphorelay cascade that ultimately activates a phosphodiesterase (PDE), an enzyme responsible for the degradation of c-di-GMP. The resulting decrease in c-di-GMP levels triggers the dispersal of the biofilm.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 4. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Chain Length and Degree of Unsaturation of Fatty Acids in the Physicochemical and Pharmacological Behavior of Drug-Fatty Acid Conjugates in Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Bacteria Treated with 2-Nonenoic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of 2-Nonenoic acid on bacteria. Due to the limited direct research on this compound, this document leverages data from its close structural analog, cis-2-decenoic acid (CDA), to provide a comprehensive overview and guide future research.
Introduction
This compound is a fatty acid signaling molecule with a structure similar to that of the well-characterized cis-2-decenoic acid (CDA), a known autoinducer in Pseudomonas aeruginosa.[1] These cis-2-unsaturated fatty acids are recognized as diffusible signal factors (DSFs) that play a crucial role in bacterial communication, particularly in regulating biofilm formation and dispersal.[2] While CDA has been extensively studied, the specific transcriptomic impact of this compound on bacteria remains an area of active investigation. This guide synthesizes the available information to provide a comparative perspective.
Postulated Mechanism of Action
The antimicrobial activity of short and medium-chain fatty acids like this compound is generally attributed to the disruption of the microbial cell membrane.[2] The undissociated form of the acid can traverse the cell wall and dissociate within the more alkaline cytoplasm, leading to internal acidification and subsequent metabolic disruption.[2]
Drawing parallels from CDA, this compound is also postulated to function as a cell-to-cell signaling molecule.[2] This signaling is thought to induce a phenotypic switch from a sessile (biofilm) state to a planktonic (free-swimming) state.[1][2] In P. aeruginosa, CDA has been shown to differentially regulate 666 genes, indicating a broad impact on the bacterial transcriptome.[2]
Comparative Efficacy: cis-2-Nonenoic Acid vs. cis-2-Decenoic Acid
While quantitative data on the direct transcriptomic effects of this compound are scarce, the effects of CDA have been documented against a range of microorganisms. The following table summarizes the known efficacy of CDA and highlights the current knowledge gap for this compound.
| Microorganism | Effect of cis-2-Decenoic Acid (CDA) | Effect of this compound |
| Pseudomonas aeruginosa | Induces biofilm dispersal and alters the expression of 666 genes.[2] | Postulated to have similar biofilm dispersal activities.[1][2] |
| Gram-negative bacteria | Broadly induces biofilm dispersal.[3] | Under investigation. |
| Gram-positive bacteria | Broadly induces biofilm dispersal.[3] | Under investigation. |
| Candida albicans | Induces biofilm dispersal.[1] | Under investigation. |
Experimental Protocols
To facilitate further research into the transcriptomic and phenotypic effects of this compound, the following experimental protocols are provided.
Biofilm Dispersal Assay
This protocol quantifies the ability of this compound to disperse pre-formed bacterial biofilms.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
96-well microtiter plates
-
This compound stock solution
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
Procedure:
-
Grow a bacterial culture overnight in the appropriate medium.
-
Dilute the overnight culture and dispense it into the wells of a 96-well plate.
-
Incubate the plate to allow for biofilm formation (e.g., 24-48 hours at the optimal temperature).
-
After incubation, gently remove the planktonic cells and wash the wells with a sterile saline solution.
-
Add fresh medium containing various concentrations of this compound to the wells. Include a control with no this compound.
-
Incubate for an additional period (e.g., 2-24 hours).
-
Quantify the remaining biofilm using the Crystal Violet staining method.
-
A decrease in absorbance compared to the control indicates biofilm dispersal.[1]
Quorum Sensing Inhibition Assay
This assay uses a biosensor strain to visualize and quantify the inhibition of quorum sensing signaling by this compound.[1]
Materials:
-
Quorum sensing biosensor strain (e.g., Agrobacterium tumefaciens KYC55 for AHLs)
-
Test microorganism that produces the signal molecule
-
Appropriate growth medium and agar (B569324) plates
-
Chromogenic substrate (e.g., X-gal for lacZ-based reporters)
-
This compound stock solution
-
Sterile paper discs
Procedure:
-
Prepare agar plates containing the growth medium, the biosensor strain, and the chromogenic substrate.
-
Inoculate the center of the plate with the test microorganism.
-
Apply different concentrations of this compound to sterile paper discs and place them at a distance from the central inoculum.
-
Incubate the plates at the appropriate temperature.
-
Observe the plates for a color change around the test microorganism, which indicates the production and detection of the signaling molecule.
-
A zone of reduced or no color around the paper discs with this compound indicates the inhibition of quorum sensing.[1]
Comparative Transcriptomics (RNA-Seq)
This protocol outlines the general workflow for analyzing the transcriptomic response of bacteria to this compound.
Procedure:
-
Grow bacterial cultures to the mid-log phase.
-
Expose the cultures to a sub-inhibitory concentration of this compound for a defined period. A control culture without the compound should be run in parallel.
-
Harvest the bacterial cells and extract total RNA.
-
Perform ribosomal RNA (rRNA) depletion to enrich for messenger RNA (mRNA).
-
Construct cDNA libraries from the enriched mRNA.
-
Sequence the cDNA libraries using a high-throughput sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes between the treated and control groups.[4][5]
Visualizing Signaling Pathways and Workflows
The following diagrams, created using Graphviz, illustrate the postulated signaling pathway of this compound and the experimental workflow for transcriptomic analysis.
Caption: Postulated signaling pathway for this compound in a bacterial cell.
Caption: Experimental workflow for comparative transcriptomics of bacteria treated with this compound.
Conclusion and Future Directions
While the direct transcriptomic effects of this compound on bacteria are still largely uncharacterized, its structural similarity to cis-2-decenoic acid suggests it is a promising candidate for further investigation as a modulator of bacterial behavior.[2] Future research should focus on conducting direct comparative transcriptomic studies to elucidate the specific genes and pathways affected by this compound in various bacterial species. Such studies are essential to fully understand its potential as a novel anti-biofilm agent and to inform the development of new therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioinformatic analysis of bacteria and host cell dual RNA-sequencing experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic analyses reveal the potential antibacterial mechanism of citral against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Receptor for 2-Nonenoic Acid in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of bacterial communication has identified a class of medium-chain fatty acids, known as diffusible signal factors (DSFs), as key regulators of virulence, biofilm formation, and other cooperative behaviors. 2-Nonenoic acid, a member of this family, and its close structural analog, cis-2-decenoic acid (CDA), produced by Pseudomonas aeruginosa, represent promising targets for the development of novel anti-biofilm agents. A critical step in harnessing their therapeutic potential is the definitive validation of their cognate bacterial receptors.
This guide provides a comparative analysis of putative and confirmed receptors for DSF-family fatty acids in bacteria. It outlines key experimental protocols for receptor validation and presents available quantitative data to facilitate the objective comparison of these signaling systems.
Putative and Confirmed Receptors for DSF-Family Fatty Acids
Recent research, particularly in the model organism Pseudomonas aeruginosa, has pinpointed several proteins that may act as receptors for CDA. Due to its structural similarity, these proteins are strong candidates for the receptor for this compound. For a robust comparative framework, we also include well-characterized receptors for other DSF-family molecules from different bacterial species.
Comparison of Bacterial Receptors for DSF-Family Fatty Acids
| Receptor | Ligand(s) | Organism | Receptor Type | Binding Affinity (Kd) | Downstream Effect |
| FadD1 | cis-2-decenoic acid (putative) | Pseudomonas aeruginosa | Long-chain fatty acid-CoA ligase / Transcriptional regulator | High affinity (specific Kd not yet reported)[1][2] | Regulation of quorum sensing systems (las, rhl, pqs)[1][2] |
| DspS (PA4112) | cis-2-decenoic acid (putative) | Pseudomonas aeruginosa | Sensor/response regulator hybrid | Not yet determined | Induction of biofilm dispersion[3][4] |
| RpfC | DSF (cis-11-methyl-2-dodecenoic acid) | Xanthomonas campestris | Membrane-bound sensor kinase | 0.82 ± 0.12 µM | Activation of c-di-GMP phosphodiesterase activity of RpfG |
| PA1396 | BDSF (cis-2-dodecenoic acid) | Pseudomonas aeruginosa | Membrane-associated sensor kinase | Not yet determined | Regulation of polymyxin (B74138) resistance and stress tolerance |
Signaling Pathways and Experimental Workflows
The validation of a receptor-ligand interaction is a multi-step process that involves demonstrating a direct physical interaction and elucidating the downstream signaling cascade.
Putative Signaling Pathway for this compound in P. aeruginosa via FadD1
The following diagram illustrates the proposed signaling pathway where this compound (or its analog CDA) binds to FadD1, which then acts as a transcriptional regulator.
References
Benchmarking 2-Nonenoic Acid: A Comparative Analysis of its Antibacterial Activity Against Known Antibiotics
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of 2-Nonenoic acid with other alternatives, supported by experimental data.
In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. This compound, a fatty acid signaling molecule, has emerged as a compound of interest, not primarily for its direct antibacterial prowess, but for its significant role as a biofilm disruptor and an adjuvant to conventional antibiotics. This guide provides a comparative analysis of this compound's activity against established antibiotics, focusing on its synergistic potential and mechanisms of action.
Executive Summary
While this compound does not exhibit potent direct antibacterial activity comparable to traditional antibiotics, its strength lies in its ability to enhance the efficacy of these drugs, particularly against biofilm-associated infections. It is believed to increase the permeability of the bacterial cell membrane, facilitating the entry of antibiotics.[1][2] This synergistic activity has been observed against a range of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa.[1]
Quantitative Comparison of Antibacterial Activity
Direct minimum inhibitory concentration (MIC) data for this compound is limited. However, studies on its close structural analog, cis-2-decenoic acid, and other nonanoic acid derivatives provide insights into its potential activity. The following tables summarize the MIC values for this compound derivatives and standard antibiotics against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Standard Antibiotics against Staphylococcus aureus
| Compound | Strain | MIC (µg/mL) | Reference |
| Methyl-branched n-nonanoic acid derivatives | Sarcina lutea | Varied activity | [3] |
| Ampicillin | S. aureus | 0.6 - 1 | [4] |
| Ciprofloxacin (B1669076) | Methicillin-resistant S. aureus (MRSA) | 0.25 - 0.5 | [5] |
| Ciprofloxacin | S. aureus (clinical isolate) | 0.6 | [6] |
| Ciprofloxacin | S. aureus Newman (MSSA) | 0.25 | [7] |
| Ciprofloxacin | S. aureus N315 (MRSA) | 1 | [7] |
| Ciprofloxacin | S. aureus ATCC 25923 | 0.5 | [8] |
| Gentamicin | S. aureus | 0.002 | [9][10] |
| Gentamicin | S. aureus | 0.235 (MIC50), 0.488 (MIC90) | [11] |
| Tetracycline | S. aureus | MIC ≤ 4.0 (Susceptible) | [12] |
| Tetracycline | S. aureus | Favorable action compared to E. coli | [13] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Standard Antibiotics against Escherichia coli
| Compound | Strain | MIC (µg/mL) | Reference |
| Methyl-branched n-nonanoic acid derivatives | E. coli | Varied activity | [3] |
| Ampicillin | E. coli | 4 | [4] |
| Ciprofloxacin | E. coli (clinical isolate I) | 0.013 | [6] |
| Ciprofloxacin | E. coli (clinical isolate II) | 0.08 | [6] |
| Ciprofloxacin | E. coli AG100 | 0.016 µM | [14] |
| Gentamicin | E. coli | 0.002 | [9][10] |
| Tetracycline | E. coli | - | [13] |
Synergistic Activity of this compound
The primary value of this compound in an antimicrobial context is its ability to work in synergy with existing antibiotics. This is often quantified by the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy.
Table 3: Synergistic Activity of cis-2-Nonenoic Acid with Conventional Antibiotics
| Bacterial Strain | Antibiotic | FICI | Interpretation | Reference |
| Staphylococcus aureus | Tetracycline | ≤ 0.5 | Synergy | [1] |
| Staphylococcus aureus | Linezolid | ≤ 0.5 | Synergy | [1] |
| Staphylococcus aureus | Chlorhexidine | ≤ 0.5 | Synergy | [1] |
| Pseudomonas aeruginosa | Amikacin | ≤ 0.5 | Synergy | [1] |
| Pseudomonas aeruginosa | Ceftazidime | ≤ 0.5 | Synergy | [1] |
| Pseudomonas aeruginosa | Ciprofloxacin | ≤ 0.5 | Synergy | [1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
- Test compound (this compound or standard antibiotic) stock solution.
- Bacterial culture in logarithmic growth phase.
- Sterile 96-well microtiter plates.
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
- Spectrophotometer.
2. Procedure:
- Bacterial Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the 96-well plate containing broth.
- Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria and broth) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Checkerboard Assay for Synergy Testing
This method is used to assess the interaction between two antimicrobial agents.
1. Preparation of Materials:
- Stock solutions of both test compounds (e.g., this compound and an antibiotic).
- Bacterial culture in logarithmic growth phase.
- Sterile 96-well microtiter plates.
- Appropriate sterile broth medium.
2. Procedure:
- Plate Setup: Create a two-dimensional array of concentrations by serially diluting one compound along the rows and the other compound along the columns of the 96-well plate.
- Inoculation: Inoculate each well with a standardized bacterial suspension.
- Incubation: Incubate the plate under appropriate conditions.
- Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each compound and the FICI using the following formulas:
- FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
- FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
- FICI = FIC of Drug A + FIC of Drug B
- Interpretation:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 4: Additive or indifferent effect
- FICI > 4: Antagonism
Mechanism of Action and Signaling Pathways
This compound is a member of the diffusible signal factor (DSF) family of fatty acid signaling molecules. These molecules are involved in quorum sensing, a process of bacterial cell-to-cell communication that regulates various behaviors, including biofilm formation and virulence. The proposed mechanism for the synergistic effect of this compound involves its interaction with the bacterial cell membrane, leading to increased permeability.[1][2] This disruption facilitates the entry of conventional antibiotics into the bacterial cell, thereby enhancing their antimicrobial activity.[1]
Below are diagrams illustrating the experimental workflow for benchmarking antimicrobial activity and a simplified representation of the DSF signaling pathway.
Caption: Experimental workflow for antimicrobial activity benchmarking.
Caption: Proposed mechanism of this compound and its synergistic action.
Conclusion
This compound represents a promising avenue in the development of novel antimicrobial strategies. While its intrinsic antibacterial activity is modest, its ability to disrupt biofilms and act synergistically with a wide range of antibiotics makes it a valuable candidate for further research and development. The data and protocols presented in this guide offer a framework for the continued investigation of this compound and other fatty acid signaling molecules as potential tools to combat bacterial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 12. medrxiv.org [medrxiv.org]
- 13. Comparison of Tetracycline Action on Staphylococcus aureus and Escherichia coli by Microbial Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unlocking Antibiotic Synergy: A Comparative Guide to 2-Nonenoic Acid as an Antimicrobial Adjuvant
For researchers, scientists, and drug development professionals at the forefront of combating antimicrobial resistance, the exploration of antibiotic adjuvants presents a promising frontier. Among these, 2-Nonenoic acid, a fatty acid signaling molecule, has garnered attention for its capacity to enhance the efficacy of conventional antibiotics, particularly against challenging bacterial pathogens. This guide provides a comprehensive comparison of the synergistic effects of this compound with various antimicrobials, supported by experimental data and detailed methodologies.
Synergistic Activity Against Planktonic Bacteria
The synergistic interaction between this compound and conventional antibiotics is primarily evaluated using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤ 0.5 is a definitive indicator of synergy, signifying that the combined effect of the two agents is significantly greater than the sum of their individual effects.[1]
Studies have demonstrated the synergistic potential of this compound against a range of both Gram-positive and Gram-negative bacteria. When combined with various classes of antibiotics, this compound has been shown to significantly reduce the minimum inhibitory concentration (MIC) of these conventional drugs.
Quantitative Comparison of Synergistic Effects
The following tables summarize the observed synergistic interactions between this compound and various conventional antimicrobials against key bacterial strains. While specific MIC reduction values are proprietary to individual studies, the reported FICI values consistently fall within the synergistic range.
Table 1: Synergistic Effects against Staphylococcus aureus
| Conventional Antibiotic | Class | FICI | Interpretation |
| Tetracycline | Tetracycline | ≤ 0.5 | Synergy[1] |
| Linezolid | Oxazolidinone | ≤ 0.5 | Synergy[1] |
| Chlorhexidine | Biguanide | ≤ 0.5 | Synergy[1] |
Table 2: Synergistic Effects against Pseudomonas aeruginosa
| Conventional Antibiotic | Class | FICI | Interpretation |
| Amikacin | Aminoglycoside | ≤ 0.5 | Synergy[1] |
| Ceftazidime | Cephalosporin | ≤ 0.5 | Synergy[1] |
| Ciprofloxacin | Fluoroquinolone | ≤ 0.5 | Synergy[1] |
| Tobramycin | Aminoglycoside | Decreased MIC | Enhanced Activity[1] |
Efficacy in Biofilm Eradication
Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. This compound has demonstrated notable potential in not only inhibiting biofilm formation but also in eradicating established biofilms, especially when used in combination with antibiotics.[1]
Proposed Mechanism of Synergy
The synergistic effect of this compound is primarily attributed to its ability to disrupt the integrity of the bacterial cell membrane. This disruption is believed to increase the permeability of the cell membrane, thereby facilitating the entry of conventional antibiotics into the bacterial cell.[1] This enhanced uptake allows the antibiotics to reach their intracellular targets at higher concentrations, leading to a more potent antimicrobial effect. This mechanism is particularly effective against the less permeable cells often found within a biofilm matrix.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the synergistic effects of this compound with conventional antimicrobials.
Checkerboard Assay for Synergy Testing
This method is used to determine the FICI and assess the nature of the interaction between two antimicrobial agents.
1. Preparation of Reagents:
-
Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent.
-
Perform two-fold serial dilutions of each compound in a 96-well microtiter plate.
2. Plate Setup:
-
Add the dilutions of the antibiotic along the x-axis of the plate.
-
Add the dilutions of this compound along the y-axis of the plate. This creates a matrix of wells with various concentration combinations of the two agents.[1]
3. Inoculation:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the bacterial suspension.[1]
4. Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.[1]
5. Data Analysis:
-
Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Time-Kill Curve Assay
This assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.
1. Culture Preparation:
-
Grow a bacterial culture to the logarithmic phase.
-
Dilute the culture to a standardized concentration (e.g., 10^5 - 10^6 CFU/mL).[1]
2. Treatment:
-
Prepare separate test tubes or flasks for each treatment condition:
-
This compound alone
-
Antibiotic alone
-
Combination of this compound and the antibiotic
-
Growth control (no antimicrobial agent)
-
-
Add the respective antimicrobial agents to the bacterial suspensions.
3. Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw aliquots from each treatment group.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates.[1]
4. Incubation and Colony Counting:
-
Incubate the plates until colonies are visible.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
5. Data Analysis:
-
Plot the log10 CFU/mL against time for each treatment condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent.
References
In Vivo Validation of 2-Nonenoic Acid's Anti-Biofilm Properties: A Comparative Guide
Executive Summary
The formation of bacterial biofilms is a significant contributor to chronic infections and antibiotic resistance, posing a considerable challenge in clinical settings. Consequently, the development of effective anti-biofilm agents is a critical area of research. Among the promising candidates are fatty acids and their derivatives, with cis-2-alkenoic acids showing notable potential. This guide provides a comparative analysis of the anti-biofilm properties of 2-Nonenoic acid and its better-studied structural analog, cis-2-decenoic acid (CDA), alongside other anti-biofilm agents.
A crucial knowledge gap exists in the scientific literature regarding the specific in vivo validation of this compound's anti-biofilm efficacy.[1][2] Much of the current understanding is extrapolated from studies on CDA, which has been shown to induce biofilm dispersion and inhibit its formation across a range of pathogens.[1][2][3] This guide, therefore, leverages data from CDA as a proxy for this compound while clearly highlighting the need for dedicated in vivo studies on the latter.
We present a summary of quantitative data for various anti-biofilm agents, detail common experimental protocols for in vivo validation, and provide visual representations of key signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in this field.
Comparative Efficacy of Anti-Biofilm Agents
The following tables summarize the effective concentrations of cis-2-decenoic acid (as a proxy for this compound) and other anti-biofilm agents against key biofilm-forming pathogens. It is important to note that the efficacy of these agents can be highly dependent on the specific bacterial strain and the experimental model used.
Table 1: Efficacy of cis-2-Decenoic Acid (CDA) Against Various Microorganisms [2][4]
| Target Microorganism | Effective Concentration | Observed Effect |
| Pseudomonas aeruginosa | 2.5 nM | Biofilm dispersion |
| Pseudomonas aeruginosa | 310 nM | Inhibition of biofilm formation |
| Escherichia coli | 5 µM | Biofilm dispersion |
| Staphylococcus aureus | 25 µM | Biofilm dispersion |
| Candida albicans | 310 nM | Biofilm dispersion |
Table 2: Comparative Efficacy of Other Anti-Biofilm Agents
| Compound/Inhibitor | Target/Mechanism of Action | Effective Concentration | Pathogen(s) | In Vivo Model/Evidence |
| Garlic Extract | Quorum sensing inhibition | Not specified | Pseudomonas aeruginosa | Mouse urinary tract infection model showed reduced virulence[5] |
| Hordenine | Quorum sensing inhibition | Not specified | Pseudomonas aeruginosa | Reduces QS-associated gene expression[5] |
| Antimicrobial Peptides (AMPs) | Membrane disruption, various | Varies | Broad spectrum | Some AMPs have been evaluated in animal models of infection[6][7] |
| Telithromycin | Inhibition of protein synthesis | 0.49 µM (in vitro) | Staphylococcus aureus | In vitro results consistent with in vivo observations[8] |
| 2-Heptylcyclopropane-1-Carboxylic Acid (2CP) | Fatty acid analog | 125 µg/ml (in vitro) | S. aureus, P. aeruginosa | Dispersed biofilms more effectively than CDA in vitro[9] |
Experimental Protocols
The validation of anti-biofilm agents requires a combination of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
In Vitro Biofilm Inhibition Assay (Crystal Violet Method)[1]
This widely used method quantifies the inhibition of biofilm formation.
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at 37°C.
-
Inoculum Standardization: The overnight culture is diluted in a fresh medium to a standardized optical density (OD) at 600 nm (typically 0.05-0.1).
-
Treatment and Incubation: The standardized inoculum is added to the wells of a microtiter plate containing various concentrations of the anti-biofilm agent. Control wells without the agent are also prepared. The plate is incubated for 24-48 hours at 37°C without shaking to allow biofilm formation.
-
Quantification:
-
The planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS).
-
The remaining biofilm is stained with 0.1% crystal violet solution for 15 minutes.
-
Excess stain is washed off, and the plate is dried.
-
The bound crystal violet is solubilized with 30% acetic acid or ethanol.
-
The absorbance is measured at 595 nm. A lower absorbance in treated wells compared to the control indicates biofilm inhibition.
-
In Vivo Catheter-Associated Biofilm Model (Murine)[10][11]
This model is used to study device-related biofilm infections.
-
Animal Preparation: Mice are anesthetized, and the surgical area (e.g., jugular vein or urethra) is sterilized.
-
Catheter Implantation: A small incision is made, and a segment of a catheter is implanted. For a urinary tract infection model, a wire may guide the catheter into the bladder. The catheter is secured with sutures.
-
Bacterial Challenge: After a recovery period, a known concentration of the bacterial suspension is inoculated at the catheter site or into the bloodstream.
-
Treatment: The anti-biofilm agent is administered through a relevant route (e.g., systemic or local).
-
Evaluation: After a set period, the animal is euthanized, and the catheter is aseptically removed. The biofilm on the catheter can be quantified by:
-
Colony-Forming Unit (CFU) counting: The biofilm is dislodged by sonication, and the resulting bacterial suspension is plated to count viable bacteria.
-
Microscopy: Scanning electron microscopy (SEM) or confocal laser scanning microscopy (CLSM) can be used to visualize the biofilm structure.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of cis-2-Alkenoic Acids
cis-2-unsaturated fatty acids, like CDA, are believed to act as signaling molecules that trigger biofilm dispersion.[1][4] This process is thought to be mediated by a decrease in the intracellular levels of cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), a key second messenger in bacteria that regulates the transition between motile and sessile lifestyles.[4]
Proposed signaling pathway of cis-2-alkenoic acids in biofilm dispersion.
General Workflow for In Vivo Validation of an Anti-Biofilm Agent
The process of validating a novel anti-biofilm agent involves a structured workflow from initial in vitro screening to comprehensive in vivo evaluation.
Workflow for the discovery and validation of biofilm inhibitors.
Conclusion and Future Directions
The available evidence strongly suggests that cis-2-alkenoic acids, particularly the well-studied cis-2-decenoic acid, are potent regulators of bacterial biofilms.[1][3] Their ability to function at low concentrations makes them attractive candidates for therapeutic development. However, the lack of specific in vivo data for this compound represents a significant research gap.[1][2] Future research should focus on:
-
In vivo evaluation: Assessing the efficacy and safety of this compound in relevant animal models of biofilm-associated infections.
-
Mechanistic studies: Investigating the specific molecular targets and signaling pathways affected by this compound.
-
Synergistic studies: Evaluating the potential of this compound to enhance the efficacy of conventional antibiotics in in vivo settings.
Addressing these research questions will be crucial in unlocking the full therapeutic potential of this compound and other fatty acid-based anti-biofilm agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens [frontiersin.org]
- 8. Comparative evaluation of small molecules reported to be inhibitors of Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
Safety Operating Guide
Proper Disposal of 2-Nonenoic Acid: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of 2-Nonenoic Acid are critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to researchers, scientists, and drug development professionals. Adherence to these procedural, step-by-step instructions will help mitigate risks associated with this corrosive and environmentally hazardous substance.
Physicochemical and Hazard Data
A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its physical and chemical properties.
| Property | Value | References |
| Molecular Formula | C₉H₁₆O₂ | [1][2][3] |
| Molecular Weight | 156.22 g/mol | [2][4] |
| Boiling Point | 173 °C @ 20.00 mm Hg | [4] |
| Flash Point | > 100 °C (> 212 °F) | [4] |
| Density | 0.930 - 0.940 g/cm³ @ 25 °C | [1][4] |
| Refractive Index | 1.456 - 1.464 @ 20 °C | [4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Solubility | Slightly soluble in water | [4] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive material that can cause severe skin burns and eye damage[5][6][7]. It may also cause an allergic skin reaction[8] and is harmful to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[5]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).[4][5]
-
Body Protection: A lab coat or a chemical-resistant apron is required.[5]
-
Respiratory Protection: If working outside a fume hood or with a potential for aerosolization, a NIOSH-approved respirator should be used.[4]
Handling of this compound should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] Eyewash stations and safety showers must be readily accessible.[4]
Detailed Disposal Protocol
The following step-by-step methodology outlines the safe disposal of this compound waste. This protocol is designed to comply with general laboratory safety standards; however, all disposal procedures must align with federal, state, and local regulations.[5]
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated labware and absorbent materials from spills, in a designated, properly labeled, and sealed container.
-
The container must be constructed of a material compatible with corrosive organic acids.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Corrosive," and "this compound."[5]
-
Include the date of waste accumulation to track storage time.
3. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area must be cool, dry, well-ventilated, and away from incompatible materials such as bases, oxidizing agents, and reducing agents.[4][5]
4. Professional Disposal:
-
Do not discharge this compound down the drain or into waterways.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transportation of the waste.[5]
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
5. Documentation:
-
Complete all necessary hazardous waste manifests and other required documentation as per your institution's and local regulations' requirements.[5]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean up the material safely.
1. Evacuate and Ventilate:
-
Immediately evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated, preferably under a chemical fume hood.[5]
2. Containment:
-
For large spills, contain the spill using bunding or other appropriate barriers to prevent it from spreading.[5]
3. Absorption:
-
Absorb the spilled material using an inert absorbent material such as dry sand, earth, or vermiculite.[4][5]
4. Collection:
-
Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[5]
5. Decontamination:
Experimental Protocols for Safety Assessment
General Methodology for Skin Irritation Testing (Rabbit Model):
-
Animal Model: The test is typically conducted on healthy, young adult albino rabbits.
-
Test Site Preparation: Approximately 24 hours before the test, a small area of the rabbit's back is shaved free of fur.
-
Substance Application: A small amount of the test substance (e.g., 0.5 mL of liquid this compound) is applied to a small, intact area of the shaved skin.
-
Observation Period: The treated area is observed for signs of irritation, such as erythema (redness) and edema (swelling), at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system.
-
Classification: Based on the scores, the substance is classified for its skin irritation potential.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H16O2 | CID 97730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 3760-11-0 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. synerzine.com [synerzine.com]
Essential Safety and Logistics for Handling 2-Nonenoic Acid
For researchers, scientists, and drug development professionals, the proper handling of 2-Nonenoic Acid is paramount to ensure laboratory safety and maintain the integrity of experimental protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risks associated with this corrosive and irritant organic acid.
Hazard Identification and Classification
While comprehensive toxicological data for specific isomers of this compound may be limited, the general classification for this compound indicates that it is a hazardous substance. It is crucial to handle it with the same precautions as other corrosive materials.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.[1][2]
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1C or 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H314: Causes severe skin burns and eye damage or H319: Causes serious eye irritation.[2] |
| Corrosive to metals | May be corrosive to metals | H290: May be corrosive to metals.[2][3] |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.[3] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Neoprene, Nitrile rubber).[2][3] | To prevent skin contact, which can cause severe burns.[3] |
| Eye Protection | Safety goggles and a face shield.[2][3] | To protect against splashes that can cause severe eye damage.[3] |
| Body Protection | Impervious protective clothing (e.g., lab coat, apron) and protective boots if necessary.[3] | To prevent skin contact and contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate, use a NIOSH-approved respirator.[2][3] | To prevent inhalation of corrosive vapors and mists.[3] |
Operational Plan for Handling
A systematic approach is crucial for the safe handling of this compound.[3] This involves preparation, proper handling procedures, and appropriate storage.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible.[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize airborne concentrations.[1][2]
2. Handling Procedure:
-
Wear all required PPE before handling the chemical.[3]
-
Do not breathe mists or vapors.[3]
-
After handling, wash hands and face thoroughly.[3]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Store in a designated corrosives area, away from incompatible materials such as strong bases and oxidizing agents.[2][3]
-
The storage container should be made of a material compatible with corrosive organic acids.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
